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Foundational

The Architect's Toolbox: A Technical Guide to 2'-O-Methyl and Methylphosphonate Backbones in Antisense Oligonucleotide Design

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The therapeutic promise of antisense oligonucleotides (ASOs) hinges on their ability to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The therapeutic promise of antisense oligonucleotides (ASOs) hinges on their ability to navigate the complex intracellular environment to find and modulate their target RNA. Unmodified oligonucleotides are swiftly degraded by nucleases and exhibit suboptimal binding affinities, rendering them ineffective. This guide delves into the strategic implementation of two key chemical modifications—the 2'-O-methyl (2'-OMe) sugar modification and the charge-neutral methylphosphonate backbone—that have become cornerstones of modern ASO design. We will explore the fundamental principles behind these modifications, their individual and synergistic contributions to nuclease resistance, binding affinity, and reduced toxicity, and provide practical, field-proven protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to harness the power of these modifications to develop potent and safe antisense therapeutics.

Introduction: The Imperative for Chemical Modification in Antisense Technology

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. The two primary mechanisms of action are RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing.[1] However, the successful application of ASOs as therapeutic agents is contingent upon overcoming several significant hurdles, primarily their susceptibility to enzymatic degradation by endogenous nucleases and their insufficient binding affinity to the target RNA.

First-generation ASOs, such as those with a phosphorothioate (PS) backbone, offered increased nuclease resistance but were also associated with lower binding affinity and off-target toxicities.[2][3] This necessitated the development of second-generation modifications, including 2'-O-alkyl modifications like 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE), which offer a more refined balance of stability, affinity, and safety.[4][5] The methylphosphonate backbone, a non-ionic modification, represents another critical advancement, offering profound nuclease resistance and unique mechanistic possibilities.[3][6] This guide will focus on the strategic combination and application of 2'-OMe and methylphosphonate modifications in antisense research.

The 2'-O-Methyl (2'-OMe) Modification: Enhancing Stability and Affinity

The 2'-OMe modification involves the addition of a methyl group to the 2' position of the ribose sugar.[] This seemingly minor alteration has profound consequences for the properties of an ASO.

Mechanism of Action and Key Advantages
  • Increased Nuclease Resistance: The 2'-hydroxyl group is a key recognition site for many nucleases. The presence of the 2'-OMe group provides steric hindrance, protecting the oligonucleotide from degradation by both endonucleases and exonucleases.[8][9] While not completely resistant, 2'-OMe modification significantly extends the half-life of ASOs in biological fluids.[]

  • Enhanced Binding Affinity: The 2'-OMe modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form duplexes, the geometry adopted by RNA-DNA and RNA-RNA hybrids. This pre-organization of the ASO backbone leads to a more stable duplex with the target RNA, reflected in a higher melting temperature (Tm). Each 2'-OMe modification can increase the Tm by approximately 1.3 to 1.6 °C.[4][9]

  • Reduced Immunogenicity: Compared to some other modifications, 2'-OMe ASOs have been shown to have a reduced potential to stimulate the innate immune system, which can be a significant concern for in vivo applications.[10]

Impact on RNase H Activity

A critical consideration in ASO design is the ability to recruit RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA duplex. ASOs fully modified with 2'-OMe are not substrates for RNase H.[11][12] This property is leveraged in two distinct ASO designs:

  • Steric-Blocking ASOs: These ASOs are uniformly modified with 2'-OMe (often in combination with a phosphorothioate backbone) to maximize stability and binding affinity. They function by physically obstructing the translational machinery or splicing factors, thereby inhibiting protein production or modulating splicing patterns without degrading the target RNA.[13][14]

  • Gapmer ASOs: To harness the degradative power of RNase H, a "gapmer" design is employed. This consists of a central block of DNA or phosphorothioate DNA nucleotides (the "gap") flanked by "wings" of 2'-OMe modified nucleotides. The DNA gap is capable of activating RNase H, leading to target mRNA cleavage, while the 2'-OMe wings provide nuclease resistance and enhance binding affinity.[11][15]

The Methylphosphonate Backbone: A Charge-Neutral Alternative

The methylphosphonate (MP) backbone modification replaces one of the non-bridging oxygen atoms in the phosphodiester linkage with a methyl group.[16] This seemingly simple substitution fundamentally alters the physicochemical properties of the oligonucleotide.

Core Advantages of a Neutral Backbone
  • Exceptional Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by a wide range of nucleases, offering superior stability compared to even phosphorothioate modifications.[17][18]

  • Charge Neutrality and Cellular Uptake: The absence of a negative charge on the backbone is thought to enhance cellular uptake by allowing the ASO to more readily cross cell membranes, although the primary mechanism is still considered to be endocytosis.[3][6]

  • Reduced Non-Specific Protein Binding: The negatively charged phosphodiester or phosphorothioate backbone can lead to non-specific interactions with cellular proteins, contributing to toxicity. The neutral methylphosphonate backbone mitigates these interactions, potentially leading to a better safety profile.[19]

Considerations and Synergistic Applications

While offering significant advantages, the methylphosphonate backbone also presents some challenges. The chirality at the phosphorus center can influence duplex stability, and MP-modified ASOs do not support RNase H activity.[6][20] However, when strategically combined with 2'-OMe modifications, a powerful synergy emerges. An ASO with 2'-OMe modified sugars and a methylphosphonate backbone would be an exceptionally stable steric-blocking agent. Furthermore, the strategic placement of methylphosphonate linkages within a gapmer ASO can fine-tune its properties, potentially reducing off-target effects while maintaining on-target activity.[19]

Data Presentation: A Comparative Overview

The following table summarizes the key properties of 2'-OMe and methylphosphonate modifications in comparison to unmodified oligonucleotides and the widely used phosphorothioate modification.

ModificationNuclease ResistanceBinding Affinity (Tm)RNase H ActivationChargeKey AdvantagesKey Disadvantages
Unmodified (PO) LowBaselineYesAnionicNative structureRapid degradation
Phosphorothioate (PS) ModerateDecreasedYesAnionicIncreased nuclease resistanceLower affinity, potential toxicity
2'-O-Methyl (2'-OMe) HighIncreased (~1.5°C/mod)[21]NoAnionic (with PO backbone)High affinity, nuclease resistanceDoes not support RNase H
Methylphosphonate (MP) Very HighVariable (chirality dependent)NoNeutralExcellent nuclease resistance, charge neutralDoes not support RNase H, synthesis challenges
2'-OMe + MP Very HighHighNoNeutralSuperior stability, high affinity, neutralSteric-blocking only, complex synthesis

Experimental Protocols: A Practical Guide to Evaluation

The successful development of ASOs with 2'-OMe and methylphosphonate backbones requires rigorous experimental validation. The following protocols provide a framework for assessing the key characteristics of these modified oligonucleotides.

Protocol 1: In Vitro Target Knockdown Assessment by qPCR

This protocol outlines the steps to determine the efficacy of an ASO in reducing the expression of its target mRNA in a cell culture model.

Materials:

  • Cell line expressing the target gene

  • Transfection reagent (e.g., Lipofectamine)

  • ASO (and appropriate controls)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and instrument

  • Primers for the target gene and a housekeeping gene

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol. A typical starting concentration for ASOs is 10-100 nM.[2]

  • Incubation: Add the transfection complexes to the cells and incubate for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR using primers for the target gene and a housekeeping gene to normalize the data.[22]

  • Data Analysis: Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the ΔΔCt method.

Protocol 2: Nuclease Stability Assay

This assay assesses the resistance of an ASO to degradation in the presence of serum or cell extracts.

Materials:

  • ASO (radiolabeled or fluorescently tagged)

  • Fetal bovine serum (FBS) or cell lysate

  • Incubation buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Imaging system (for radiolabeled or fluorescent probes)

Procedure:

  • Reaction Setup: Incubate the labeled ASO with FBS (e.g., 10%) or cell lysate at 37°C.

  • Time Course: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a denaturing loading buffer.

  • PAGE Analysis: Separate the samples on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the intact ASO band using an appropriate imaging system. Quantify the percentage of intact ASO at each time point relative to the 0-hour time point.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol evaluates the potential toxicity of ASO treatment on cultured cells.

Materials:

  • Cell line

  • ASO (and controls)

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate.

  • ASO Treatment: Treat the cells with a range of ASO concentrations for 24-72 hours.

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of viable cells in ASO-treated wells relative to untreated or control-treated wells.

Visualizing the Concepts: Diagrams and Workflows

Mechanism of Action: Steric Blockade vs. RNase H-mediated Degradation

G cluster_0 Steric-Blocking ASO (e.g., 2'-OMe + MP) cluster_1 Gapmer ASO (RNase H-mediated) ASO_steric Fully Modified ASO (2'-OMe/MP) mRNA_steric Target mRNA ASO_steric->mRNA_steric Binds Ribosome Ribosome Translation_Blocked Translation Blocked Ribosome->Translation_Blocked Cannot proceed ASO_gapmer Gapmer ASO (2'-OMe wings, DNA gap) mRNA_gapmer Target mRNA ASO_gapmer->mRNA_gapmer Binds RNaseH RNase H ASO_gapmer->RNaseH Recruits mRNA_gapmer->RNaseH Recruits Degradation mRNA Cleavage RNaseH->Degradation Induces G Start ASO Design & Synthesis Transfection Transfect Cells with ASO Start->Transfection Incubation Incubate (24-48h) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Target Knockdown Level Data_Analysis->Result

Caption: A streamlined workflow for assessing ASO-mediated target reduction.

Conclusion: The Path Forward in Antisense Therapeutics

The strategic incorporation of 2'-O-methyl and methylphosphonate modifications has been instrumental in advancing the field of antisense technology from a research tool to a viable therapeutic modality. These modifications provide a powerful means to enhance nuclease resistance, increase binding affinity, and improve the safety profile of ASOs. By understanding the fundamental principles behind these chemical alterations and employing rigorous experimental validation, researchers can design and develop next-generation antisense oligonucleotides with enhanced therapeutic potential for a wide range of diseases.

References

Sources

Exploratory

Thermodynamic stability of 2'-OMe-U methylphosphonate modified RNA

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-OMe-U Methylphosphonate Modified RNA Abstract The strategic chemical modification of oligonucleotides is a cornerstone of modern RNA-based therapeutics and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-OMe-U Methylphosphonate Modified RNA

Abstract

The strategic chemical modification of oligonucleotides is a cornerstone of modern RNA-based therapeutics and advanced molecular biology research. By altering the fundamental properties of RNA, such as its stability, nuclease resistance, and binding affinity, we can unlock its full potential for applications ranging from gene silencing to diagnostics. This technical guide provides a comprehensive examination of the thermodynamic consequences of a specific dual modification: the incorporation of a 2'-O-methylated uridine (2'-OMe-U) residue connected via a methylphosphonate linkage within an RNA duplex. We will dissect the individual contributions of the 2'-O-methyl group and the methylphosphonate backbone to the overall thermodynamic stability. This guide offers researchers, scientists, and drug development professionals a detailed framework for understanding, predicting, and experimentally verifying the stability of these modified RNAs, underpinned by field-proven insights and detailed experimental protocols.

Introduction: The Critical Role of Chemical Modifications in RNA Therapeutics and Research

The Therapeutic Promise of Synthetic Oligonucleotides

Synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a powerful class of therapeutics capable of modulating gene expression with high specificity. Their ability to bind to target mRNA sequences and inhibit protein translation offers a direct route to treating a wide range of diseases at the genetic level.[1][2][3][4] The therapeutic potential of these molecules is immense, with several oligonucleotide-based drugs already approved and many more in clinical development.

The Need for Chemical Modifications: Enhancing Stability and Efficacy

Unmodified RNA is rapidly degraded by nucleases present in biological fluids and within cells. Furthermore, its polyanionic phosphodiester backbone can limit cellular uptake. To overcome these limitations, chemical modifications are introduced to the sugar, base, or phosphate backbone of the oligonucleotide.[1][5][6] These modifications are designed to enhance nuclease resistance, improve binding affinity to the target sequence, and modulate the overall pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[][8]

Overview of 2'-O-Methyl and Methylphosphonate Modifications

Among the most widely used and well-characterized modifications are the 2'-O-methylation of the ribose sugar and the replacement of the phosphodiester linkage with a methylphosphonate group. The 2'-O-methyl (2'-OMe) modification is a naturally occurring modification that enhances nuclease resistance and significantly increases the thermal stability of RNA duplexes.[][8][9] The methylphosphonate (MP) linkage, a non-ionic backbone modification, offers excellent resistance to nuclease degradation and can improve cellular uptake by reducing the overall negative charge of the oligonucleotide.[6][10] This guide focuses on the combined effect of these two modifications at a uridine residue, a common constituent of therapeutic oligonucleotides.

Understanding the Individual Components

The 2'-O-Methyl (2'-OMe) Modification

The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[2][] This seemingly simple alteration has profound effects on the structure and stability of the RNA molecule. It is a common post-transcriptional modification found in various types of cellular RNA, including mRNA, tRNA, and rRNA, highlighting its biological significance.[2][3][9]

The 2'-OMe group sterically favors a C3'-endo sugar pucker conformation, which is the characteristic pucker of nucleotides in an A-form helix, the standard conformation of an RNA duplex.[11][12] By "pre-organizing" the ribose into this conformation, the 2'-OMe modification reduces the entropic penalty of duplex formation.[11] This pre-organization contributes to a more stable helical structure.

The primary thermodynamic consequence of the 2'-OMe modification in an RNA:RNA duplex is a significant increase in its melting temperature (Tm), a measure of thermal stability.[] This increased stability is primarily due to the favorable entropic contribution from the pre-organization of the sugar pucker.[11] The 2'-O-methylation of a uridine residue can increase the Tm of a duplex by a notable margin, making it a valuable tool for enhancing the binding affinity of therapeutic oligonucleotides.[13]

The Methylphosphonate (MP) Linkage

The methylphosphonate linkage is created by replacing one of the non-bridging oxygen atoms in the phosphate backbone with a methyl group.[6][10] This substitution removes the negative charge associated with the phosphodiester linkage, resulting in a non-ionic backbone at that position. This neutrality can enhance the cellular uptake of oligonucleotides.[6]

The substitution at the phosphorus atom creates a chiral center, leading to two stereoisomers: Rp and Sp. The stereochemistry of the methylphosphonate linkage can influence the stability of the resulting duplex. Oligonucleotides with chirally pure Rp methylphosphonate linkages have been shown to bind to RNA with significantly higher affinity than those with a racemic mixture of Rp and Sp isomers.[10][14]

The methylphosphonate linkage is highly resistant to degradation by nucleases, which significantly increases the in vivo half-life of modified oligonucleotides.[6] The reduction in negative charge is also thought to facilitate passage across cell membranes.[6]

The thermodynamic impact of a methylphosphonate linkage is more complex than that of the 2'-OMe modification. While it provides nuclease resistance, it can also be destabilizing to the RNA duplex, particularly in the case of the Sp isomer. The Rp isomer is generally more favorable for duplex stability.[10]

The 2'-OMe-U Methylphosphonate Modification: A Synergistic Approach

Rationale for the Combined Modification

Combining the 2'-OMe modification at the uridine sugar with a methylphosphonate linkage offers a potential synergy of beneficial properties. The 2'-OMe group provides a significant boost in thermodynamic stability and binding affinity, while the methylphosphonate linkage imparts exceptional nuclease resistance and a non-ionic character. This combination is particularly attractive for the design of antisense and siRNA oligonucleotides, where both high affinity for the target and a long biological half-life are crucial for efficacy.

Synthesis of 2'-OMe-U Methylphosphonate Modified Oligonucleotides

The synthesis of oligonucleotides containing these modifications is achieved through automated solid-phase phosphoramidite chemistry.

2'-O-methyl ribonucleoside phosphoramidites are commercially available and can be incorporated into a growing oligonucleotide chain using standard synthesis protocols. These synthons are compatible with automated DNA/RNA synthesizers.

The methylphosphonate linkage is introduced using a methylphosphonamidite synthon.[5] The coupling reaction is similar to that of standard phosphoramidite chemistry. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides has been developed to ensure good yield and purity.[15]

Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis Start Solid Support (CPG) Monomer1 First Monomer (e.g., 2'-OMe-U) Start->Monomer1 1. Deblocking Coupling1 Coupling Monomer1->Coupling1 2. Add Monomer MP_Monomer Methylphosphonamidite Synthon Coupling1->MP_Monomer 3. Oxidize/Cap Coupling2 Coupling MP_Monomer->Coupling2 4. Deblocking Chain_Elongation Chain Elongation (Standard Cycles) Coupling2->Chain_Elongation 5. Add MP Monomer Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage n. Repeat Cycles Purification HPLC Purification Cleavage->Purification Final_Product Final Modified Oligonucleotide Purification->Final_Product

Caption: Automated synthesis workflow for 2'-OMe methylphosphonate RNA.

Predicted Impact on RNA Duplex Stability

The thermodynamic stability of an RNA duplex containing a 2'-OMe-U methylphosphonate modification will be a balance of the stabilizing effect of the 2'-OMe group and the potentially destabilizing effect of the methylphosphonate linkage. It is predicted that the stabilizing contribution of the 2'-OMe modification will largely, if not completely, offset any destabilization from the methylphosphonate linkage, particularly if the Rp chiral form is used. The net result is expected to be a duplex with enhanced nuclease resistance and a thermal stability comparable to or slightly lower than a duplex with a 2'-OMe-U phosphodiester linkage, but significantly more stable than an unmodified RNA duplex.

Experimental Determination of Thermodynamic Stability

Principle of UV Thermal Denaturation (Tm Analysis)

The most common method for determining the thermodynamic stability of a nucleic acid duplex is UV thermal denaturation, also known as a melting curve analysis.[16][17]

Double-stranded DNA and RNA absorb less UV light at 260 nm than single-stranded molecules.[16][17] This is due to the stacking of the bases in the helical structure. As the duplex is heated and "melts" into single strands, the bases unstack, leading to an increase in UV absorbance. This phenomenon is called the hyperchromic effect.[17]

By monitoring the absorbance at 260 nm while slowly increasing the temperature, a sigmoidal melting curve is generated.[16][18] The midpoint of this transition is the melting temperature (Tm), the temperature at which 50% of the duplexes have dissociated into single strands.[17]

Detailed Experimental Protocol for Tm Analysis
  • Design: Design a self-complementary RNA sequence or two complementary strands, one containing the 2'-OMe-U methylphosphonate modification. Include control sequences (unmodified, 2'-OMe only, MP only) for comparison.

  • Synthesis: Synthesize the oligonucleotides using automated solid-phase synthesis.

  • Purification: Purify the oligonucleotides by high-performance liquid chromatography (HPLC) to ensure high purity (>95%).

  • Quantification: Accurately determine the concentration of each oligonucleotide strand using UV absorbance at 260 nm at a high temperature (e.g., 85°C) and calculated extinction coefficients.

  • Buffer: Prepare a buffer solution, typically 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0. The high salt concentration minimizes electrostatic repulsion between the phosphate backbones.

  • Annealing: Mix the complementary strands in a 1:1 molar ratio in the buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Spectrophotometer: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[18][19]

  • Cuvettes: Use quartz cuvettes with a defined path length (typically 1 cm).

  • Parameters: Set the spectrophotometer to monitor absorbance at 260 nm.

  • Temperature Range: Set the temperature range for the experiment, for example, from 20°C to 90°C.

  • Heating Rate: Use a slow, controlled heating rate, such as 0.5°C or 1°C per minute, to ensure the system remains at equilibrium.[19]

  • Data Collection: Record the absorbance at regular temperature intervals.

UV_Melting_Workflow cluster_workflow UV Thermal Denaturation Workflow Prep 1. Sample Preparation (Oligos in Buffer) Spectro 2. Place in Spectrophotometer with Peltier Control Prep->Spectro Heating 3. Controlled Heating (e.g., 0.5°C/min) Spectro->Heating Absorbance 4. Monitor A260 vs. Temperature Heating->Absorbance Curve 5. Generate Melting Curve (A260 vs. T) Absorbance->Curve Analysis 6. Data Analysis (Tm, ΔH°, ΔS°, ΔG°) Curve->Analysis

Caption: Experimental workflow for UV thermal denaturation analysis.

Data Analysis: From Melting Curve to Thermodynamic Parameters

The Tm is determined as the maximum of the first derivative of the melting curve (dA/dT vs. T).[20] This value provides a direct comparison of the stability of different duplexes under identical conditions.

By performing melting experiments at several different oligonucleotide concentrations, the thermodynamic parameters enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be determined. A plot of 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration, yields a straight line.[1] The slope of this line is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°. The nearest-neighbor model can also be used to predict these thermodynamic parameters.[21][22][23]

Once ΔH° and ΔS° are known, the Gibbs free energy (ΔG°), the ultimate measure of duplex stability, can be calculated at a standard temperature (e.g., 37°C = 310.15 K) using the equation:

ΔG° = ΔH° - TΔS°

A more negative ΔG° indicates a more stable duplex.

ParameterDescriptionHow it's Determined
Tm (°C) Melting TemperatureMaximum of the first derivative of the melting curve.
ΔH° (kcal/mol) Enthalpy ChangeFrom the slope of a 1/Tm vs. ln(Ct) plot (van't Hoff analysis).
ΔS° (cal/mol·K) Entropy ChangeFrom the y-intercept of a 1/Tm vs. ln(Ct) plot.
ΔG°₃₇ (kcal/mol) Gibbs Free Energy at 37°CCalculated from ΔH° and ΔS° (ΔG° = ΔH° - TΔS°).
Advanced Techniques: Calorimetry

For a more direct and model-independent measurement of thermodynamic parameters, calorimetric techniques can be employed.[24][25]

DSC directly measures the heat absorbed by a sample as it is heated.[26][27] The resulting thermogram provides a direct measurement of the transition enthalpy (ΔH°) without the need for a van't Hoff analysis.[28]

ITC measures the heat released or absorbed during the binding of two molecules at a constant temperature.[26][27] This technique can provide a complete thermodynamic profile of the binding interaction, including ΔH°, ΔS°, and the binding constant (K), from which ΔG° can be calculated.

Structural Basis for the Thermodynamic Profile of 2'-OMe-U MP-RNA

Pre-organization and the A-Form Helix

As previously mentioned, the 2'-OMe group pre-organizes the sugar into the C3'-endo pucker, which is favorable for the A-form helix characteristic of RNA duplexes.[11][12] This conformational rigidity reduces the entropic cost of duplex formation, contributing to a more favorable ΔG°. The methylphosphonate linkage, particularly the Rp isomer, is well-tolerated within the A-form helix, allowing the stabilizing effect of the 2'-OMe group to dominate.

The Role of Hydration in the Minor Groove

Water molecules play a crucial role in stabilizing nucleic acid duplexes.[29][30][31] The 2'-hydroxyl group of RNA forms a network of water molecules in the minor groove that contributes significantly to the stability of the A-form helix.[32] The 2'-OMe modification alters this hydration pattern. While it removes a hydrogen bond donor, the overall effect on the A-form helix and its interaction with water still results in a net stabilization. The methylphosphonate linkage, being more hydrophobic than a phosphodiester group, will also influence local hydration.

Steric and Electronic Effects of the Combined Modification

The combination of the 2'-OMe group and the methylphosphonate linkage introduces both steric and electronic changes. The steric bulk of these groups must be accommodated within the duplex structure. The electronic nature of the non-ionic methylphosphonate linkage alters the electrostatic potential of the backbone. These factors collectively influence the overall conformation and thermodynamic stability of the modified RNA duplex.

Applications and Future Directions

Implications for Antisense and siRNA Drug Design

The ability to fine-tune the thermodynamic stability and nuclease resistance of oligonucleotides is critical for the development of effective ASO and siRNA therapeutics. The 2'-OMe-U methylphosphonate modification provides a powerful tool for creating oligonucleotides with a desirable balance of high binding affinity and prolonged biological activity.[33]

Use in RNA-based Diagnostics and Research Tools

Modified oligonucleotides with enhanced stability are valuable as probes in diagnostic assays and as tools for studying RNA structure and function. The predictable thermodynamic properties of these modifications aid in the design of probes with specific melting temperatures for applications such as PCR and in situ hybridization.

Future Perspectives on Novel RNA Modifications

Research into novel chemical modifications of RNA is a vibrant field. The insights gained from studying modifications like 2'-OMe and methylphosphonate linkages guide the rational design of new modifications with even more desirable properties. The continued exploration of the vast chemical space of RNA modifications promises to yield the next generation of RNA-based therapeutics and research tools.

Conclusion

The incorporation of a 2'-OMe-U methylphosphonate modification into an RNA oligonucleotide represents a sophisticated strategy for enhancing its therapeutic potential. By combining the duplex-stabilizing effect of the 2'-O-methyl group with the nuclease resistance and non-ionic character of the methylphosphonate linkage, it is possible to create molecules with superior drug-like properties. A thorough understanding of the thermodynamic consequences of such modifications, grounded in rigorous experimental determination and a clear grasp of the underlying structural principles, is essential for the rational design of the next generation of RNA-based technologies. This guide provides the foundational knowledge and practical methodologies for researchers to confidently explore and exploit the thermodynamic landscape of modified RNAs.

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  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., Kreutz, C., Holley, C. L., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7466–7481. [Link]

  • ResearchGate. (n.d.). UV melting temperatures of duplexes formed by the modified... Retrieved from [Link]

  • Nakano, S., Miyoshi, D., & Sugimoto, N. (2014). Elucidating the Role of Groove Hydration on Stability and Functions of Biased DNA Duplexes in Cell-Like Chemical Environments. Journal of the American Chemical Society, 136(4), 1382–1391. [Link]

  • Pérard, J., Ravanat, J. L., & Zeline, N. (2019). Thermodynamic characterization and nearest neighbor parameters for RNA duplexes under molecular crowding conditions. Nucleic Acids Research, 47(4), 1655–1663. [Link]

  • ResearchGate. (n.d.). Thermodynamic parameters of RNA/DNA duplexes 1/2, 1/7, and 1/8. a, b... Retrieved from [Link]

  • Chaires, J. B. (2016). Use of Differential Scanning Calorimetry (DSC) to Study the Thermodynamics of DNA-Based Interactions and Nucleic Acid-Based Therapeutics. MOJ Proteomics & Bioinformatics, 3(3), 00084. [Link]

  • Chalikian, T. V. (2001). A more unified picture for the thermodynamics of nucleic acid duplex melting: A characterization by calorimetric and volumetric techniques. Proceedings of the National Academy of Sciences, 98(14), 7731-7736. [Link]

  • de-Oliveira, C. A., & da-Silva, M. A. (2001). Hydration effects on DNA double helix stability modulates ligand binding to natural DNA in response to changes in water activity. Cellular and Molecular Biology, 47(5), 801-814. [Link]

  • Privalov, P. L., & Dragan, A. I. (2015). Calorimetry of Nucleic Acids. Current Protocols in Nucleic Acid Chemistry, 63(1), 7-4. [Link]

  • ResearchGate. (n.d.). Calorimetry of Nucleic Acids. Retrieved from [Link]

  • Egli, M., & Minasov, G. (2004). Hydration of short DNA, RNA and 2′‐OMe oligonucleotides determined by osmotic stressing. Nucleic Acids Research, 32(18), 5447–5455. [Link]

  • Gissberg, O., & Al-Hashimi, H. M. (2000). Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5) modi®cations. ResearchGate. [Link]

  • Andronescu, M., Condon, A., & Hoos, H. H. (2009). Accurate curve fitting procedure for UV melting analysis of highly thermostable RNA hairpins. Nucleic Acids Symposium Series, 53(1), 15-16. [Link]

  • The Innovation. (n.d.). The detection, function, and therapeutic potential of RNA 2'-O-methylation. Retrieved from [Link]

  • Quora. (2014). Biophysics: How does hydration level affect the conformation that DNA adopts?. Retrieved from [Link]

  • Banavali, N. K. (2015). Inclusion of methoxy groups inverts the thermodynamic stabilities of DNA-RNA hybrid duplexes: A molecular dynamics simulation study. Journal of Biomolecular Structure and Dynamics, 33(9), 1957-1971. [Link]

  • Glen Research. (1993). Glen Report 6.12: 2'-OMe-RNA Update. Retrieved from [Link]

  • The Innovation. (n.d.). The detection, function, and therapeutic potential of RNA 2'-O-methylation. Retrieved from [Link]

  • Carlomagno, T. (2020). Structural and functional roles of 2'-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs. Current Opinion in Structural Biology, 65, 124-133. [Link]

  • Braun, D. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Retrieved from [Link]

  • Mayer, C., & Jäschke, A. (2005). Oligodeoxynucleotides containing conformationally constrained abasic sites: a UV and fluorescence spectroscopic investigation on duplex stability and structure. Nucleic Acids Research, 33(10), 3232–3241. [Link]

  • Sugimoto, N., & Nakano, S. (2021). Improved nearest-neighbor parameters for the stability of RNA/DNA hybrids under a physiological condition. Nucleic Acids Research, 49(18), 10362–10371. [Link]

  • Lesnik, E. A., & Freier, S. M. (1995). Relative Thermodynamic Stability of DNA, RNA, and DNA:RNA Hybrid Duplexes: Relationship with Base Composition and Structure. Biochemistry, 34(34), 10807–10815. [Link]

  • Shimadzu Corporation. (n.d.). Nucleic Acid Thermal Stability Analysis (Tm Analysis). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 2'-O-alkyl modifications. (A) 2'-O-methoxy RNA (2'-OMe... Retrieved from [Link]

  • ResearchGate. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. Retrieved from [Link]

  • Agilent. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic cycle for the formation of a RNA–DNA hybrid (green–blue)... Retrieved from [Link]

  • Mergny, J. L., & Gabelica, V. (2002). Circular dichroism and UV melting studies on formation of an intramolecular triplex containing parallel TA:T and GG:C triplets: netropsin complexation with the triplex. Nucleic Acids Research, 30(23), 5193–5200. [Link]

  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., Kreutz, C., Holley, C. L., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(13), 7466-7481. [Link]

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Foundational

Comparative Nuclease Resistance: 2'-OMe Methylphosphonate vs. Phosphorothioate

This guide provides an in-depth technical comparison of 2'-O-Methyl Methylphosphonate (2'-OMe MP) versus Phosphorothioate (PS) modifications, focusing on nuclease resistance mechanisms, physicochemical properties, and ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2'-O-Methyl Methylphosphonate (2'-OMe MP) versus Phosphorothioate (PS) modifications, focusing on nuclease resistance mechanisms, physicochemical properties, and experimental validation.

Content Type: Technical Guide | Audience: Researchers & Drug Developers[1]

Executive Summary

In the engineering of therapeutic oligonucleotides, nuclease resistance is the primary determinant of in vivo half-life. While both Phosphorothioate (PS) and Methylphosphonate (MP) modifications mitigate degradation, they operate through fundamentally different physicochemical mechanisms.

  • Phosphorothioate (PS): The industry standard. It replaces a non-bridging oxygen with sulfur, retaining a negative charge. It offers balanced protection (2–10x stability increase over phosphodiester) while maintaining water solubility and RNase H recruitment.

  • 2'-OMe Methylphosphonate (2'-OMe MP): A "specialist" modification. The MP backbone replaces the non-bridging oxygen with a methyl group (neutral charge), often combined with 2'-O-Methyl sugar modification. This combination yields extreme nuclease resistance (often absolute against specific exonucleases) but sacrifices RNase H activity and binding affinity (

    
    ).
    

Strategic Verdict: PS is the backbone of choice for "gapmer" antisense drugs requiring RNase H activity. 2'-OMe MP is utilized primarily as a steric blocker or terminal cap to prevent exonucleolytic digestion where maximum stability is required and enzyme recruitment is unnecessary.

Chemical Basis of Resistance

Phosphorothioate (PS)

The PS modification introduces a sulfur atom at the non-bridging phosphate position.[2][3][][5]

  • Chirality: This creates a chiral center, resulting in

    
     and 
    
    
    
    diastereomers.
    • 
      -isomer:  Highly resistant to nucleases but has lower binding affinity to RNA.
      
    • 
      -isomer:  Less resistant (similar to phosphodiester) but binds RNA with higher affinity.
      
  • Mechanism: The sulfur atom has a larger van der Waals radius (1.85 Å) than oxygen (1.40 Å) and different electronegativity. This perturbation disrupts the active site of nucleases, specifically interfering with the coordination of divalent metal ions (e.g.,

    
    ) required for catalysis of phosphodiester bond hydrolysis.
    
2'-OMe Methylphosphonate (MP)

The MP modification replaces the non-bridging oxygen with a methyl group (


), and the 2'-OMe modifies the ribose sugar.
  • Charge Neutrality: The MP backbone is non-ionic. This eliminates the electrostatic attraction between the oligonucleotide and the positively charged active sites of nucleases.

  • Steric Exclusion: The methyl group is bulky and hydrophobic. It physically blocks nucleases (like Snake Venom Phosphodiesterase) from accessing the phosphorus center.

  • 2'-OMe Synergy: The 2'-O-Methyl group on the sugar locks the nucleotide into an C3'-endo (RNA-like) conformation. While 2'-OMe primarily protects against endonucleases, the MP backbone protects against exonucleases.

Structural Comparison Diagram

The following diagram illustrates the structural differences and the specific points of nuclease attack inhibition.

ChemicalStructure cluster_0 Nuclease Resistance Hierarchy PO Native Phosphodiester (PO) [Negatively Charged] Susceptible to Hydrolysis Nuclease Exonuclease (Requires Mg2+) PO->Nuclease Rapid Degradation PS Phosphorothioate (PS) [S Substitutes O-] Chiral (Rp/Sp) Metal Ion Interference PS->Nuclease Reduced Affinity (Sp isomer resistant) MP Methylphosphonate (MP) [CH3 Substitutes O-] Non-Ionic / Neutral Steric Blockade MP->Nuclease No Binding (Charge Repulsion)

Figure 1: Mechanistic comparison of backbone modifications against nuclease attack. MP offers superior resistance due to charge neutralization, whereas PS relies on atomic substitution interfering with catalysis.

Nuclease Resistance Profiles[1][4][6][7]

Serum Stability Data

In 50% human serum (representing a rich mix of 3'-exonucleases), the stability hierarchy is distinct.

FeaturePhosphorothioate (PS)2'-OMe Methylphosphonate (MP)
Half-Life (

)
10 – 20 hours (approx.)> 48 hours (often stable for days)
Primary Degradation Slow 3'

5' exonucleolytic cleavage.
Negligible exonucleolytic cleavage.[3]
Endonuclease Vulnerability Susceptible (unless 2'-modified).Resistant (due to 2'-OMe + backbone).[2][3]
Mechanism of Failure Oxidation of Sulfur (desulfurization) or enzymatic breakthrough.Eventually depurination or hydrolysis at very high pH (rare in vivo).
Biological Implications

While MP is more stable, its utility is limited by biological factors:

  • RNase H Recruitment:

    • PS: Supports RNase H. The DNA-like charge distribution allows the formation of the DNA/RNA heteroduplex recognized by RNase H1.

    • MP: Inert. The neutral backbone does not form the substrate required for RNase H. Crucial Note: You cannot use MP in the "gap" of a gapmer ASO.

  • Binding Affinity (

    
    ): 
    
    • PS: Reduces

      
       by ~0.5°C per modification.
      
    • MP: Reduces

      
       significantly (~1.0–1.5°C per modification) due to loss of hydration and stereoelectronic effects. The 2'-OMe modification is often added to MP specifically to recover some of this lost affinity.
      

Experimental Protocols

To validate these claims in your own lab, use the following Serum Stability Assay . This protocol is designed to be self-validating with internal controls.

Serum Stability Assay Workflow[8][9]

Materials:

  • Oligonucleotide (10 µM stock).

  • Human Serum (pooled, male AB, heat-inactivated optional depending on target nuclease).

  • 1x PBS (pH 7.4).

  • Proteinase K (20 mg/mL).

  • Formamide Loading Buffer (95% formamide, 10 mM EDTA).

  • 20% Polyacrylamide Gel (Urea-PAGE) or LC-MS.

Protocol:

  • Preparation:

    • Prepare a master mix: 90 µL Human Serum + 10 µL Oligonucleotide (100 µM). Final conc: 10 µM oligo in 90% serum.

    • Control: Prepare a "0 hour" aliquot immediately. Mix 10 µL master mix + 20 µL TBE-Urea buffer + flash freeze.

  • Incubation:

    • Incubate master mix at 37°C.

    • Timepoints: Collect 10 µL aliquots at 0.5h, 1h, 4h, 12h, 24h, 48h.

  • Quenching & Extraction (Critical Step):

    • Add aliquot to 10 µL Proteinase K solution. Incubate 30 min at 55°C. Why? To digest serum nucleases and release protein-bound oligonucleotides (especially crucial for PS oligos which bind albumin).

    • Heat inactivate Proteinase K (95°C for 5 min).

  • Analysis:

    • Run on 20% Denaturing PAGE.

    • Stain with SYBR Gold or use fluorescently labeled oligos.

    • Quantification: Measure intensity of the full-length band relative to the 0h control.

Assay Logic Diagram

AssayWorkflow Start Start: Oligo + 90% Serum Incubate Incubate at 37°C (Timepoints: 0, 1, 4, 24h) Start->Incubate Aliquot Remove Aliquot Incubate->Aliquot At time t Quench Add Proteinase K (Digests Nucleases/Albumin) Aliquot->Quench Stop Reaction Inactivate Heat Inactivate (95°C, 5 min) Quench->Inactivate Analyze Denaturing PAGE / LC-MS Quantify Full Length % Inactivate->Analyze

Figure 2: Step-by-step workflow for the Serum Stability Assay. The Proteinase K step is essential for accurate quantification of PS-modified oligonucleotides due to their high protein-binding propensity.

Strategic Application

When should you use 2'-OMe MP vs PS?

ApplicationRecommended ChemistryRationale
Gapmer ASO (RNase H) PS (Gap) / 2'-OMe PS (Wings) The gap must be PS-DNA to recruit RNase H. MP in the gap abolishes activity.
Steric Blocker (Splice Switching) 2'-OMe MP (or Morpholino) RNase H is not needed. MP provides superior longevity and prevents degradation in the nucleus.
siRNA Overhangs PS 2 PS linkages at the 3' overhang are standard. MP is too bulky and may interfere with RISC loading.
Aptamers Mixed (PS/PO) MP disrupts the folding required for aptamer tertiary structure due to loss of charge interactions.
The "End-Cap" Strategy

A powerful hybrid approach involves using PS for the internal backbone (to maintain solubility and hybridization) and 2'-OMe MP only at the 3' and 5' termini (1-2 nucleotides). This "cap" blocks exonucleases effectively without incurring the solubility/affinity penalties of a full MP backbone.

References

  • Agrawal, S., & Kandimalla, E. R. (2000). Antisense therapeutics: is it as simple as complementary base recognition? Molecular Medicine Today, 6(2), 72-81. Link

  • Miller, P. S., et al. (1981). Nonionic nucleic acid analogues. Synthesis and characterization of methylphosphonate derivatives. Biochemistry, 20(7), 1874-1880. Link

  • Crooke, S. T. (2017). Molecular mechanisms of antisense oligonucleotides. Nucleic Acid Therapeutics, 27(2), 70-77. Link

  • Lennox, K. A., & Behlke, M. A. (2011). Chemical modification and design of anti-miRNA oligonucleotides. Gene Therapy, 18(12), 1111-1120. Link

  • Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics, 24(6), 374-387. Link

Sources

Exploratory

Chirality issues in P-methyl modified oligonucleotide synthesis

An In-Depth Technical Guide Topic: Chirality Issues in P-Methyl Modified Oligonucleotide Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract Methylphosphonate (MP) oligonucleotides,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Chirality Issues in P-Methyl Modified Oligonucleotide Synthesis Audience: Researchers, scientists, and drug development professionals.

Abstract

Methylphosphonate (MP) oligonucleotides, pioneers in the field of antisense therapeutics, offer profound advantages in metabolic stability due to their charge-neutral, nuclease-resistant backbone.[1][2] However, the substitution of a non-bridging oxygen with a methyl group introduces a stereogenic center at each phosphorus atom, creating a significant challenge: P-chirality.[1][3] Conventional synthesis yields a complex diastereomeric mixture, with 2^n possible stereoisomers for an oligonucleotide with 'n' MP linkages, obscuring the structure-activity relationship and posing a regulatory hurdle.[1][4] This guide provides a deep dive into the origins of this challenge, detailing the profound impact of P-chirality on the therapeutic potential of oligonucleotides. We will explore the evolution of synthetic strategies, from classical, non-selective methods to modern, stereocontrolled approaches that promise to unlock the full potential of this important chemical modification. The discussion is grounded in field-proven insights, detailing not just the "how" but the "why" behind experimental design, and is supplemented with actionable protocols and analytical methodologies for the modern research laboratory.

The Foundational Challenge: The Emergence of P-Chirality

The methylphosphonate linkage is created by replacing one of the non-bridging phosphoryl oxygens of a natural phosphodiester bond with a methyl group.[5] This seemingly simple modification has two profound consequences:

  • Charge Neutrality: It eliminates the negative charge on the phosphate backbone, which can influence cellular uptake and protein binding profiles.[3]

  • Chirality: The phosphorus atom becomes a stereocenter, bonded to four different substituents (the 3'-oxygen, the 5'-oxygen, the methyl group, and the non-bridging oxygen).

This chirality gives rise to two distinct diastereomers at each linkage: the Rp and Sp configurations. Standard, non-stereoselective synthesis of an 18-mer MPO results in a staggering 131,072 (2^17) different diastereomers.[1] This heterogeneity is not trivial; the spatial orientation of the methyl group dictates the conformation of the backbone, which in turn significantly impacts hybridization affinity, nuclease resistance, and ultimately, biological activity.[3][6]

Impact of Stereochemistry on Oligonucleotide Properties:

PropertyImpact of P-ChiralityCausality & Experimental Insight
Hybridization Affinity Oligonucleotides enriched in Rp linkages exhibit significantly higher binding affinity to complementary RNA targets.[1][5]The Rp configuration is thought to orient the methyl group in a way that minimizes steric clash within the duplex, leading to a more stable, A-form helix characteristic of RNA:DNA duplexes. This results in a higher melting temperature (Tm).
Nuclease Resistance While all MPOs are highly resistant to nucleases compared to phosphodiester DNA, the Sp configuration in related phosphorothioates often confers slightly greater stability.[1][6]The precise orientation of the backbone modification can influence how effectively it shields the linkage from enzymatic attack.
Biological Potency Stereopure or stereodefined oligonucleotides often show enhanced potency and an improved therapeutic index.[7][8][9]By selecting for the more active diastereomer (often the Rp for binding), the effective concentration of the therapeutic agent is increased, allowing for lower doses and potentially reducing off-target effects associated with inactive or less active isomers.

Synthetic Strategies: From Racemic Mixtures to Stereopure Constructs

The central goal in modern MPO synthesis is to control the stereochemical outcome at each phosphorus center. The strategies to achieve this have evolved from laborious separation to elegant, direct synthesis.

Conventional Non-Stereoselective Synthesis

The standard approach utilizes automated solid-phase synthesis with methylphosphonamidite monomers. This P(III)-based chemistry proceeds through a phosphite triester intermediate which, upon oxidation, forms the methylphosphonate linkage. This process is inherently non-selective and produces an approximately 1:1 mixture of Rp and Sp diastereomers at each coupling step.

cluster_0 Single Coupling Cycle Detritylation 1. Detritylation (5'-OH Deprotection) Coupling 2. Coupling (Methylphosphonamidite + Activator) Detritylation->Coupling Exposes 5'-OH Oxidation 3. Oxidation (Iodine/Water) Coupling->Oxidation Forms P(III) intermediate Capping 4. Capping (Unreacted 5'-OH Blocked) Oxidation->Capping Forms racemic R_p/S_p P(V) linkage Capping->Detritylation Ready for next cycle End Final Product (Racemic MPO) Capping->End After final cycle & deprotection Start Start (Solid Support) Start->Detritylation

Caption: Conventional non-stereoselective MPO synthesis workflow.
Strategy 1: Stereoselective Synthesis via Chiral Dimer Synthons

A robust method for producing MPOs with defined chirality involves the use of pre-synthesized, chirally pure dinucleotide "dimer synthons".[1][2][5] This approach circumvents the issue of non-selective coupling on the synthesizer by building the stereocenter beforehand.

The core principle is that while separating long oligonucleotides into their individual diastereomers is practically impossible, separating a dinucleotide into its two diastereomers (Rp and Sp) is achievable using standard chromatography.[1]

Objective: To prepare and isolate the chirally pure Rp diastereomer of a protected dinucleotide methylphosphonate for use in automated synthesis.

Methodology:

  • Dimer Synthesis (Solution Phase):

    • A 5'-O-dimethoxytrityl (DMTr), base-protected nucleoside is coupled with a 3'-O-phosphitylating reagent (e.g., N,N'-Diisopropyl methylphosphonylchloridite) to form a nucleoside methylphosphonamidite intermediate.

    • This intermediate is then coupled in solution to a second, 3'-O-protected (e.g., TBDMS), base-protected nucleoside in the presence of an activator like tetrazole.

    • The resulting P(III) phosphite triester is oxidized using a low-water iodine solution to form the P(V) methylphosphonate linkage. This creates a 1:1 mixture of the Rp and Sp dimer diastereomers.

  • Chromatographic Separation:

    • The crude reaction mixture containing both dimer diastereomers is concentrated.

    • The diastereomers are separated via silica gel flash chromatography.

    • Causality: The two diastereomers have different dipole moments and spatial conformations, leading to differential interaction with the stationary phase. In virtually all cases for 2'-deoxy dimers, the _R_p diastereomer has a higher mobility and elutes first from the column.[1][2]

    • Fractions are collected and analyzed by TLC or HPLC to identify and pool the pure Rp isomer.

  • Derivatization for Solid-Phase Synthesis:

    • The 3'-hydroxyl group of the isolated Rp dimer is deprotected (e.g., using TBAF for a TBDMS group).

    • The now-free 3'-OH is phosphitylated using a standard phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to generate the final dimer synthon phosphoramidite.

    • This chirally pure synthon is now ready for use in an automated DNA synthesizer.

N1 5'-DMTr-Nucleoside-1 Coupling Solution-Phase Coupling & Oxidation N1->Coupling N2 3'-Protected-Nucleoside-2 N2->Coupling Mix Mixture of R_p and S_p Dimers Coupling->Mix Sep Silica Gel Chromatography Mix->Sep Rp Isolated R_p Dimer Sep->Rp Faster Eluting Sp Isolated S_p Dimer Sep->Sp Slower Eluting Deriv 3'-OH Deprotection & Phosphitylation Rp->Deriv Synthon Chirally Pure R_p Dimer Synthon Deriv->Synthon Synth Automated Solid-Phase Synthesis Synthon->Synth

Caption: Workflow for preparing chirally pure MPO dimer synthons.
Strategy 2: Direct Stereospecific Synthesis with P(V) Reagents

A groundbreaking advancement in controlling P-chirality is the development of P(V)-based phosphorus-incorporation (Π) reagents.[3][10][11][12] These reagents, often derived from chiral natural products like limonene, provide a platform for the modular and stereospecific synthesis of MPO building blocks, completely avoiding P(III) chemistry and the need for diastereomer separation.[3][13]

The key innovation is a P(V) scaffold that allows for the sequential, stereocontrolled addition of nucleophiles.[11] For MPO synthesis, this sequence is:

  • Addition of a methyl nucleophile (e.g., MeLi or MeMgBr).

  • Addition of the first nucleoside alcohol.

  • Addition of the second nucleoside alcohol.

Crucially, each step proceeds with a predictable stereochemical outcome (e.g., retention), allowing for complete control over the final configuration of the phosphorus center.[3] This approach features an "enantiodivergent" design, where a single enantiomer of the Π-reagent can be used to produce either the Rp or Sp product simply by changing the order in which the two different nucleosides are added.[10][11][12] This provides unprecedented efficiency and control.

cluster_Rp Synthesis of R_p Dimer cluster_Sp Synthesis of S_p Dimer (Enantiodivergent) Reagent Chiral P(V) Π-Reagent Step1 Step 1: Add CH3 Nucleophile Reagent->Step1 Intermediate1 P(V) Intermediate A Step1->Intermediate1 Step2a Step 2a: Add Nucleoside 1 Intermediate1->Step2a Step2b Step 2b: Add Nucleoside 2 Intermediate1->Step2b Intermediate2a P(V) Intermediate B Step2a->Intermediate2a Step3a Step 3a: Add Nucleoside 2 Intermediate2a->Step3a Product_Rp Stereopure R_p MPO Dimer Step3a->Product_Rp Intermediate2b P(V) Intermediate C Step2b->Intermediate2b Step3b Step 3b: Add Nucleoside 1 Intermediate2b->Step3b Product_Sp Stereopure S_p MPO Dimer Step3b->Product_Sp

Caption: Conceptual diagram of stereospecific P(V)-based MPO synthesis.

Analytical Verification of P-Chirality

Once a stereodefined MPO is synthesized, robust analytical methods are required to confirm its chiral purity and characterize its properties. The analysis of these diastereomers is a significant challenge due to their subtle structural differences.[14]

Chromatographic Separation and Analysis

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is the most powerful and widely used technique for the analysis of oligonucleotide diastereomers.[15]

Principle of Separation: The separation relies on a dual mechanism. The stationary phase (typically C18) provides hydrophobic interactions, while an ion-pairing (IP) agent (an alkylamine like triethylamine) in the mobile phase interacts with the charged phosphate groups. For neutral MPOs, the separation is dominated by hydrophobic interactions. The subtle differences in the overall hydrophobicity and conformation of the Rp and Sp isomers allow for their resolution.[15]

Comparison of Analytical LC Methods for Diastereomer Separation:

MethodPrincipleSelectivity for DiastereomersTypical Use Case
IP-RPLC Hydrophobic interactions modulated by an ion-pairing agent.Good to Excellent. Highly dependent on IP agent and stationary phase.[15]Gold standard for QC, purity assessment, and characterization of diastereomeric ratios.
Anion Exchange (AEX) Electrostatic interactions between charged analytes and stationary phase.Can provide high selectivity, sometimes superior to IP-RPLC.[16]Orthogonal method for characterization, especially for charged analogs or complex mixtures.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Limited for simple MPOs but can be complementary for complex or structured oligos.[16]Niche applications; can offer unique selectivity based on higher-order structure.

Objective: To resolve and quantify the diastereomeric purity of a synthesized MPO sample.

Instrumentation & Reagents:

  • UPLC/HPLC system with UV detector.

  • C18 reversed-phase column (e.g., Waters OST BEH C18, 1.7 µm).

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in Water.

  • Mobile Phase B: 100 mM TEAA in 50:50 Acetonitrile:Water.

  • Oligonucleotide sample dissolved in water.

Methodology:

  • System Setup: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved. Set the column temperature (e.g., 60°C) and UV detection wavelength (260 nm).

  • Injection: Inject 1-5 µL of the oligonucleotide sample.

  • Gradient Elution: Run a shallow linear gradient to elute the oligonucleotides. For example:

    • 5% to 20% B over 20 minutes.

    • Causality: A shallow gradient is critical. It provides more time for the subtle differences between diastereomers to manifest as chromatographic separation, enhancing resolution.

  • Data Analysis: Integrate the peaks corresponding to the different diastereomers. The diastereomeric excess (%de) can be calculated from the relative peak areas.

Self-Validation: The choice of IP agent is crucial. "Weak" agents like triethylamine (TEA) are generally preferred as they allow hydrophobic interactions to dominate, enhancing diastereomer resolution. "Strong," more hydrophobic agents like hexylamine (HAA) can suppress this separation by strengthening the ion-pairing mechanism.[15] Running the sample with both types of agents can validate that observed peak splitting is indeed due to chirality.

Spectroscopic Confirmation
  • 31P NMR: This technique is definitive for assessing the chiral environment of the phosphorus atom. The Rp and Sp diastereomers will have distinct chemical shifts, allowing for their identification and quantification.[4]

  • NOESY/ROESY: 2D NMR techniques like NOESY can confirm the stereochemistry by detecting through-space interactions. A nuclear Overhauser effect (NOE) between the protons of the P-methyl group and specific protons on the adjacent sugar rings (e.g., H3' or H2') can be used to definitively assign the Rp or Sp configuration.[17]

Conclusion: A New Era of Stereopure Oligonucleotide Therapeutics

The challenge of P-chirality in methylphosphonate oligonucleotides has transitioned from an insurmountable obstacle to a solvable engineering problem. The initial reliance on non-selective methods that produced complex, poorly defined mixtures has given way to sophisticated strategies. The use of chirally pure dimer synthons provides a reliable, albeit multi-step, pathway to stereodefined MPOs. The emergence of novel P(V)-based reagents represents a paradigm shift, offering direct, modular, and highly efficient access to stereopure building blocks.[3][12]

As the field of oligonucleotide therapeutics continues to mature, the demand for precisely defined chemical entities will only increase. The ability to control P-chirality is no longer a niche academic exercise; it is a critical component in the design of safer, more potent, and more effective drugs. The methodologies and insights presented in this guide provide a framework for researchers to tackle this challenge, enabling the rational design and synthesis of next-generation oligonucleotide therapeutics.

References

  • Hogrefe, R. I., et al. (1996). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research. Available at: [Link]

  • Xu, D., et al. (2020). Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides. Journal of the American Chemical Society. Available at: [Link]

  • Hogrefe, R. I., et al. (1996). Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages. PMC. Available at: [Link]

  • Xu, D., et al. (2020). Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides. ChemRxiv. Available at: [Link]

  • Xu, D., et al. (2020). Enantiodivergent Formation of C-P Bonds: Synthesis of P-Chiral Phosphines and Methylphosphonate Oligonucleotides. PubMed. Available at: [Link]

  • Hogrefe, R. I., et al. (1996). (PDF) Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure RP Methylphosphonate Linkages. ResearchGate. Available at: [Link]

  • Xu, D., et al. (2020). Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methylphosphonate Oligonucleotides. ACS Publications. Available at: [Link]

  • Iwamoto, N., et al. (2022). Chirality matters: stereo-defined phosphorothioate linkages at the termini of small interfering RNAs improve pharmacology in vivo. Nucleic Acids Research. Available at: [Link]

  • Mori, S., et al. (2025). Stereocontrolled synthesis and nuclear magnetic resonance analysis of boranophosphate/phosphate chimeric oligonucleotides. Royal Society Open Science. Available at: [Link]

  • Golebiewski, K. M., et al. (2024). Why and How to Control P-Chirality in Phosphorothioated Therapeutic Oligonucleotides: Analytical Challenges Associated with Determination of Stereochemical Composition. ACS Publications. Available at: [Link]

  • Østergaard, M. E., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. Nucleic Acids Research. Available at: [Link]

  • Sletten, E. T., et al. (2021). Catalytic Asymmetric and Stereodivergent Oligonucleotide Synthesis. PMC. Available at: [Link]

  • Østergaard, M. E., et al. (2020). Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides. PubMed. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies. MDPI. Available at: [Link]

  • ETH Zurich. (2017). Licensing Opportunity Building blocks for the synthesis of stereochemically pure oligonucleotides. ETH Zurich. Available at: [Link]

  • Xu, D., et al. (2020). Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides. ChemRxiv. Available at: [Link]

  • Nuckowski, L., et al. (2022). Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection. MDPI. Available at: [Link]

  • Xu, D., et al. (2020). Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methylphosphonate Oligonucleotides. Journal of the American Chemical Society. Available at: [Link]

  • Stec, W. J., & Zon, G. (1993). Oligonucleotides having chiral phosphorus linkages. Google Patents.
  • Xu, D., et al. (2020). Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides. ResearchGate. Available at: [Link]

  • Waters Corporation. (N.D.). Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Waters. Available at: [Link]

  • Synoligo. (2024). Stereopure Oligonucleotides with Different Backbone Chemistries. Synoligo. Available at: [Link]

  • Byrne, S., et al. (2024). Preclinical evaluation of stereopure antisense oligonucleotides for allele-selective lowering of mutant HTT. PubMed. Available at: [Link]

  • Li, M., et al. (2017). Synthesis and cellular activity of stereochemically-pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides. PubMed. Available at: [Link]

  • Li, M., et al. (2017). Synthesis and cellular activity of stereochemically-pure 2'-O-(2-methoxyethyl)-phosphorothioate oligonucleotides. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-cellular-activity-of-2'-O-(2-Li-Lightfoot/d3a033f920251c68e1a8a3a0e41b95383f982845]([Link]

  • Gong, L. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. CoLab. Available at: [Link]

  • Enmark, M., et al. (2019). (PDF) Analytical and preparative separation of phosphorothioated oligonucleotides: columns and ion-pair reagents. ResearchGate. Available at: [Link]

  • Weiss, F. T. U., et al. (2025). Separation of PS diastereomers in GalNAc-conjugated siRNA—a comparative study of chromatographic and ion mobility mass spectrometry approaches. PMC. Available at: [Link]

  • Waters Corporation. Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Waters. Available at: [Link]

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Foundational

A Technical Guide to Uridine-Based Methyl Phosphonamidites: From Foundational Chemistry to Therapeutic Innovation

The trajectory of oligonucleotide therapeutics from a theoretical concept to a clinical reality is a narrative of profound chemical innovation. At the heart of this evolution lie the bespoke nucleotide building blocks—ph...

Author: BenchChem Technical Support Team. Date: February 2026

The trajectory of oligonucleotide therapeutics from a theoretical concept to a clinical reality is a narrative of profound chemical innovation. At the heart of this evolution lie the bespoke nucleotide building blocks—phosphoramidites—that enable the automated, high-fidelity synthesis of nucleic acids with therapeutically relevant properties. Among the earliest and most influential of these are the methylphosphonamidites, particularly those based on uridine. This guide provides a deep, technically-grounded exploration of the history, synthesis, and application of these pivotal reagents, emphasizing the causal chemical principles and field-proven methodologies that have shaped their development.

The Genesis of a Therapeutic Imperative: Why Methylphosphonate?

The journey into modified oligonucleotides was born from a fundamental challenge: the inherent instability of natural nucleic acids in biological systems. The phosphodiester backbone of DNA and RNA is rapidly degraded by cellular nucleases, a fatal flaw for any potential therapeutic agent. The scientific imperative was to engineer a modification that could confer nuclease resistance without disrupting the Watson-Crick base pairing essential for target recognition.

The methylphosphonate linkage, where a non-bridging oxygen of the phosphate group is replaced by a methyl group, emerged as a transformative solution in the 1980s, pioneered by the work of Miller and Ts'o.[1][2] This seemingly simple substitution imparts a trio of critical advantages:

  • Profound Nuclease Resistance : The methyl group sterically and electronically shields the phosphorus center from enzymatic attack, dramatically extending the oligonucleotide's in vivo half-life.[2][3]

  • Backbone Charge Neutrality : The replacement of the anionic phosphodiester with a neutral methylphosphonate linkage fundamentally alters the molecule's physicochemical properties.[4][5] This reduction in negative charge was hypothesized to improve transport across the lipophilic cell membrane.[2] Studies have shown that their cellular uptake occurs, though it appears to be through endocytotic pathways rather than simple diffusion.[5][6][7]

  • Preserved Hybridization : Despite the significant structural change and the introduction of a chiral center at every modified linkage, methylphosphonate oligonucleotides retain the ability to hybridize with complementary RNA and DNA sequences, a non-negotiable requirement for any antisense agent.[8]

This powerful combination of properties established methylphosphonate oligonucleotides as a foundational platform for antisense research and development.[3]

The Synthetic Hurdle: Mastering Trivalent Phosphorus Chemistry

The creation of methylphosphonamidite monomers is a challenge in controlled phosphorus chemistry. The goal is to produce a stable yet reactive P(III) species that can be efficiently incorporated during automated solid-phase synthesis. The modern approach is a refinement of the revolutionary phosphoramidite chemistry.

A Validated Synthesis Protocol: 5'-DMT-2'-O-TBDMS-Uridine-3'-O-(methyl)(N,N-diisopropylamino)phosphonamidite

This protocol outlines a robust, field-tested methodology for preparing a common uridine-based methyl phosphonamidite used in RNA synthesis.

Core Materials:

  • 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-uridine

  • Methylphosphonic dichloride (CH₃PCl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diisopropylamine

  • Anhydrous Dichloromethane (DCM) & Acetonitrile

  • Silica Gel (for chromatography)

Step-by-Step Methodology:

  • Preparation: The starting protected uridine is rendered strictly anhydrous, typically by co-evaporation with anhydrous pyridine or toluene.[9] It is then dissolved in anhydrous DCM in a flame-dried, nitrogen-purged flask and cooled to 0°C.

  • Phosphitylation: A solution of methylphosphonic dichloride (1.2 equivalents) in anhydrous DCM is added dropwise. This is immediately followed by the slow, dropwise addition of DIPEA (2.5 equivalents). The reaction is stirred at 0°C and meticulously monitored by TLC. This crucial step forms the highly reactive methylphosphonamidic chloride intermediate.

  • Amination: In a separate inert-atmosphere flask, diisopropylamine (3.0 equivalents) is dissolved in anhydrous DCM. The crude reaction mixture from the previous step is transferred via cannula into this amine solution at 0°C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. This displaces the chloride, yielding the desired phosphonamidite.

  • Workup & Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting foam is purified via silica gel column chromatography using a hexane/ethyl acetate gradient containing a small amount of triethylamine (e.g., 0.5%) to prevent product degradation on the acidic silica.

  • Characterization & Quality Control: The purified product is unequivocally identified by ³¹P NMR, which will show two characteristic peaks (for the P-chiral diastereomers) typically in the range of +140 to +150 ppm. ¹H NMR and mass spectrometry are used to confirm structure and purity. The final product is a white foam that must be stored under inert gas at low temperatures (-20°C).

Causality and Self-Validation in the Protocol:

  • Anhydrous & Inert Conditions: The P(III) center is extremely sensitive to both oxygen and water. Failure to maintain strict anhydrous and inert conditions is the most common cause of failure, leading to the formation of the oxidized P(V) methylphosphonate and other byproducts.

  • Non-Nucleophilic Base: DIPEA is used to scavenge the HCl generated during phosphitylation. A nucleophilic base would compete with the uridine's 3'-hydroxyl group, leading to unwanted side products.

  • Chromatographic Eluent: The inclusion of triethylamine in the chromatography solvent system neutralizes the acidic sites on the silica gel, which would otherwise cause the acid-labile DMT group to cleave, drastically reducing yield.

  • ³¹P NMR as a QC Metric: The chemical shift in ³¹P NMR is a direct and unambiguous indicator of the phosphorus oxidation state. The absence of signals in the 0-20 ppm range confirms that unwanted oxidation to P(V) has been avoided.

Visualizing the Synthetic Pathway

Synthesis_Workflow Uridine Protected Uridine (5'-DMT, 2'-TBDMS) Intermediate Reactive Methylphosphonamidic Chloride Intermediate Uridine->Intermediate Phosphitylation (0°C) Reagent1 CH₃PCl₂ DIPEA in DCM Reagent1->Intermediate Product Crude Uridine Methyl Phosphonamidite Intermediate->Product Amination (0°C → RT) Reagent2 Diisopropylamine in DCM Reagent2->Product Purification Silica Gel Chromatography (with Triethylamine) Product->Purification FinalProduct Purified Phosphonamidite (Diastereomeric Mixture) Purification->FinalProduct

Caption: Key steps in the synthesis of a uridine methyl phosphonamidite.

Application in Automated Oligonucleotide Synthesis

The utility of methyl phosphonamidites is fully realized in the context of automated solid-phase synthesis. They are seamlessly integrated into the standard four-step cycle.

The Synthesis Cycle with a Methylphosphonate Monomer

The process for adding a methylphosphonate linkage is identical in principle to a standard phosphodiester linkage.[]

Oligo_Synthesis_Cycle Start Start CPG Support with Attached Chain Deblocking 1. Detritylation 3% TCA in DCM (Removes 5'-DMT group) Start->Deblocking Coupling 2. Coupling Uridine Methyl Phosphonamidite + Activator (e.g., ETT) Deblocking->Coupling Capping 3. Capping Acetic Anhydride (Blocks unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation Iodine/Water/Pyridine (Converts P(III) to stable P(V)) Capping->Oxidation Cycle Repeat for Next Monomer Oxidation->Cycle Elongation Cycle->Deblocking

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Embedded Process Validation:

  • Detritylation Monitoring: The acid-catalyzed release of the dimethoxytrityl (DMT) group produces a bright orange carbocation, which is quantified by UV-Vis spectrophotometry. The intensity of this color is a direct measure of the previous cycle's coupling efficiency, providing real-time validation of synthetic performance.

  • Capping as a Fidelity Check: The capping step is a critical quality control measure. It acetylates any 5'-hydroxyl groups that failed to react during the coupling step, ensuring that they cannot be elongated in subsequent cycles. This prevents the accumulation of failure sequences (n-1, n-2, etc.) and simplifies the final purification.

Therapeutic Landscape: Mechanism, Challenges, and Evolution

Methylphosphonate-modified oligonucleotides were among the first antisense agents to demonstrate specific inhibition of gene expression in cell culture.[3] Their primary mechanism of action is steric hindrance, where the oligonucleotide binds to the target mRNA and physically blocks the ribosomal machinery from translating the message into protein.[5]

Visualizing the Steric Block Mechanism

Antisense_Mechanism mRNA Target mRNA in Cytoplasm Ribosome Ribosome mRNA->Ribosome Translation Initiation Hybrid mRNA-Oligonucleotide Duplex mRNA->Hybrid Oligo Methylphosphonate Antisense Oligonucleotide Oligo->Hybrid Block Translation Blocked Ribosome->Block Stalls at Duplex Hybrid->Block NoProtein No Protein Synthesized Block->NoProtein

Caption: Steric block mechanism of a methylphosphonate antisense oligonucleotide.

Despite their early promise, methylphosphonate oligonucleotides faced significant challenges that have limited their clinical translation:

  • Chirality: Each methylphosphonate linkage is a stereocenter, meaning a 20-mer oligonucleotide exists as a complex mixture of 2¹⁹ diastereomers.[8] Different stereoisomers can have varied hybridization affinities and biological activities, leading to product heterogeneity.[11]

  • RNase H Incompetence: A major pathway for many antisense drugs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid.[5] The methylphosphonate modification is generally not a substrate for RNase H, restricting its mechanism of action primarily to steric blocking.[4]

  • Reduced Solubility: The neutral backbone can lead to poor aqueous solubility, especially for longer oligonucleotides or those with a high percentage of methylphosphonate linkages.[4][5]

These limitations drove the field toward second and third-generation chemistries. A highly successful strategy has been the development of "chimeric" or "mixed-backbone" oligonucleotides. These designs strategically place methylphosphonate linkages, often at the ends of the oligonucleotide, to provide nuclease resistance while utilizing other chemistries like phosphorothioates in the central region to maintain RNase H activity.[12]

Conclusion: A Foundational Legacy

While no pure methylphosphonate oligonucleotide has reached the market as a standalone therapeutic, the historical and scientific importance of uridine-based methyl phosphonamidites is undeniable. They were the first chemical tool to effectively solve the problem of nuclease degradation, proving that synthetic nucleic acids could be stabilized for biological applications. The lessons learned from their synthesis, their mechanism of action, and their limitations directly informed the rational design of the more sophisticated, multi-component oligonucleotide drugs that are succeeding in the clinic today. The methylphosphonate linkage remains a valuable tool in the oligonucleotide chemist's toolbox and a foundational chapter in the story of nucleic acid therapeutics.

References

  • Title: Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides Source: PubMed URL: [Link]

  • Title: Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: Mechansism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages Source: National Library of Medicine URL: [Link]

  • Title: Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methylphosphonate Oligonucleotides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cell-type specific and ligand specific enhancement of cellular uptake of oligodeoxynucleoside methylphosphonates covalently linked with a neoglycopeptide, YEE(ah-GalNAc)3 Source: PubMed URL: [Link]

  • Title: Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides Source: ChemRxiv URL: [Link]

  • Title: Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: methyl-phosphonate oligo synthesis Source: Biosynthesis, Inc. URL: [Link]

  • Title: 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: Number and distribution of methylphosphonate linkages in oligodeoxynucleotides affect exo- and endonuclease sensitivity and ability to form RNase H substrates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides Source: PubMed URL: [Link]

  • Title: Antisense Oligonucleotides: Basic Concepts and Mechanisms Source: Molecular Cancer Therapeutics, AACR Journals URL: [Link]

  • Title: 50-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: Oligonucleoside methylphosphonates as antisense reagents Source: PubMed URL: [Link]

  • Title: mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: Self-Neutralizing oligonucleotides with enhanced cellular uptake - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemistry, structure and function of approved oligonucleotide therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency Source: PNAS URL: [Link]

  • Title: Supporting Information - RNA-cleaving deoxyribozymes differentiate methylated cytidine isomers in RNA Source: Wiley Online Library URL: [Link]

  • Title: Applications of modified oligonucleotides Source: ATDBio URL: [Link]

  • Title: Phosphate-Methylated Oligonucleotides Past, Present and Future Source: Scientific Research Publishing URL: [Link]

  • Title: History of Research on Antisense Oligonucleotide Analogs Source: Firenze University Press URL: [Link]

  • Title: Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences Source: PubMed URL: [Link]

  • Title: Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin Source: PubMed URL: [Link]

  • Title: Uridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (PDF) Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences Source: ResearchGate URL: [Link]

  • Title: Synthesis of 5'-amino-5'-phosphonate analogues of pyrimidine nucleoside monophosphates Source: PubMed URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Synthesis of 5'-O-DMTr-2'-OMeU-Methyl Phosphonamidite

Part 1: Executive Summary & Scientific Rationale The incorporation of methylphosphonate (MP) internucleotide linkages into 2'-O-Methyl (2'-OMe) RNA oligonucleotides represents a sophisticated strategy in antisense drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The incorporation of methylphosphonate (MP) internucleotide linkages into 2'-O-Methyl (2'-OMe) RNA oligonucleotides represents a sophisticated strategy in antisense drug development. Unlike the natural phosphodiester (PO) or the widely used phosphorothioate (PS) backbones, the methylphosphonate linkage replaces the non-bridging oxygen with a methyl group (


).

Key Physicochemical Advantages:

  • Non-Ionic Backbone: The MP linkage eliminates the negative charge on the phosphate, reducing electrostatic repulsion with the target RNA/DNA strand and potentially enhancing cellular uptake via passive diffusion.

  • Nuclease Resistance: The

    
     bond renders the backbone highly resistant to endo- and exonucleases.
    
  • Chimeric Utility: When combined with 2'-OMe modifications (which enhance affinity and sugar puckering), MP linkages create "gapmer" or "mixmer" designs with superior pharmacokinetic profiles.

Technical Challenge: The synthesis of MP oligonucleotides requires distinct deviations from standard phosphoramidite chemistry. The methyl phosphonamidite monomer is less reactive than standard cyanoethyl phosphoramidites, and the resulting P(III) methylphosphonite intermediate is highly sensitive to hydrolysis. Furthermore, the P-C bond is stable, but the oligomer is susceptible to chain cleavage under standard alkaline deprotection (e.g., Ammonium Hydroxide).

This guide details a self-validating protocol utilizing 5'-O-DMTr-2'-OMeU-methyl phosphonamidite , ensuring high coupling efficiency (>98%) and preventing downstream degradation.

Part 2: Material Specifications & Preparation[1]

Monomer Specifications
  • Compound: 5'-O-DMTr-2'-O-Methyl-Uridine-3'-O-(N,N-diisopropylamino)methylphosphonamidite.[1]

  • Purity: >98% (31P NMR).

  • Storage: -20°C, anhydrous argon atmosphere.

  • Reconstitution: Dissolve to 0.1 M in anhydrous Acetonitrile (ACN).

    • Note: Ensure water content of ACN is <30 ppm.

Reagents
  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in ACN.

    • Rationale: ETT/DCI are preferred over tetrazole due to higher acidity, which compensates for the lower reactivity of the methyl phosphonamidite.

  • Oxidizer (CRITICAL): Low-Water Iodine Solution .

    • Composition: 0.02 M I₂ in THF/Pyridine/Water (70:20:10) or commercially available "Low Water" oxidizers (e.g., 0.5% H₂O).

    • Why: High water content during oxidation can hydrolyze the P(III) methylphosphonite intermediate before it oxidizes to the stable P(V) methylphosphonate.

  • Capping Reagents: Standard Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole/THF).

  • Deprotection Reagent: Ethylenediamine (EDA) / Ethanol (EtOH) (1:1 v/v). Freshly prepared.

Part 3: Solid-Phase Synthesis Protocol

Synthesis Cycle Parameters

The following cycle is optimized for Applied Biosystems (ABI), MerMade, or ÄKTA oligopilot synthesizers.

StepReagentTime/VolumeMechanism & Notes
1. Detritylation 3% TCA in DCMFlow to color removal + 10sRemoves 5'-DMT. Monitor trityl conductivity for coupling efficiency.
2. Wash Anhydrous ACN3 x Column VolumeCritical to remove acid traces which cause premature detritylation.
3. Coupling Monomer + Activator 300 - 600 sec Extended Time. Methyl phosphonamidites are sterically bulkier and less electrophilic.
4. Wash Anhydrous ACN2 x Column VolumeRemoves unreacted monomer.
5. Oxidation 0.02 M Iodine (Low Water) 60 sec Converts P(III)-Me to P(V)=O. Do not use sulfurizing reagent here.
6. Wash Anhydrous ACN2 x Column VolumeRemoves iodine.
7. Capping Cap A + Cap B60 secAcetylates unreacted 5'-OH to prevent deletion sequences.
Synthesis Workflow Visualization

SynthesisCycle cluster_notes Critical Control Points Start Start: Solid Support (Universal or Nucleoside) Deblock 1. Detritylation (3% TCA/DCM) Start->Deblock Coupling 2. Coupling (2'-OMe-U Methyl Phosphonamidite) Time: 5-10 min Deblock->Coupling Activated 5'-OH Oxidation 3. Oxidation (0.02 M Iodine, Low Water) P(III) -> P(V) Methylphosphonate Coupling->Oxidation P(III) Methylphosphonite Note1 Coupling Efficiency: Expect >97% with 6 min time. Coupling->Note1 Capping 4. Capping (Ac2O / NMI) Oxidation->Capping P(V) Methylphosphonate Note2 Oxidation: Excess water hydrolyzes P-Me bond. Oxidation->Note2 Loop Next Cycle? Capping->Loop Loop->Deblock Yes (n+1) Finish Final Detritylation (DMT-OFF) Loop->Finish No

Figure 1: Modified solid-phase synthesis cycle for methyl phosphonamidites. Note the extended coupling time and strict oxidation requirements.

Part 4: Downstream Processing (Cleavage & Deprotection)

WARNING: This is the most common failure point. Methylphosphonate linkages are susceptible to cleavage under strong basic conditions (e.g., standard NH₄OH at 55°C).

Reagent Preparation
  • Deprotection Cocktail: Mix Ethylenediamine (EDA) and Ethanol (EtOH) in a 1:1 ratio.

    • Volume: 1.0 mL per µmol of synthesis scale.

    • Safety: EDA is corrosive and a sensitizer. Work in a fume hood.

Protocol Steps
  • Column Wash: Wash the synthesis column with ACN to remove residual synthesis reagents. Dry with Argon.

  • Incubation:

    • Transfer the support (CPG/Polystyrene) to a sealable glass vial.

    • Add the EDA/EtOH (1:1) cocktail.

    • Incubate at Room Temperature (20-25°C) for 6 hours.

    • Note: This step cleaves the oligo from the support, removes the cyanoethyl groups (from any standard phosphodiesters present), and removes base protecting groups (Ac-dC, dmf-dG, etc.).

  • Neutralization (Essential):

    • Decant the supernatant (containing the oligo) into a new vessel.

    • Wash support with 2x volume of ACN/Water (1:1); combine washes.[2]

    • Neutralize the combined solution with dilute Hydrochloric Acid (e.g., 6M HCl in ACN/Water) to pH 7.0.

    • Why: Evaporating basic EDA solutions can degrade the methylphosphonate backbone.

Purification
  • Desalting: Use a Sephadex G-25 column or C-18 Sep-Pak cartridge to remove EDA salts.

  • HPLC: Anion exchange chromatography is less effective for neutral methylphosphonates. Reversed-Phase HPLC (RP-HPLC) is the method of choice.

    • Buffer A: 0.1 M TEAA (pH 7.0).

    • Buffer B: ACN.

    • Gradient: 0-40% B over 30 mins.

Part 5: Chemical Mechanism & Troubleshooting

Mechanism of Action

The synthesis relies on the nucleophilic attack of the support-bound 5'-OH on the activated methyl phosphonamidite.

Figure 2: Reaction pathway from phosphonamidite monomer to methylphosphonate linkage.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coupling Efficiency (<90%) Insufficient activation time or wet reagents.Increase coupling time to 10 mins. Ensure ACN water content <30 ppm. Use 0.25 M ETT.
Chain Degradation Base hydrolysis during deprotection.[3]STOP using Ammonium Hydroxide. Switch to EDA/EtOH (1:1) at RT. Ensure neutralization before evaporation.[2]
N-1 Peaks (Mass Spec) Incomplete oxidation.Check iodine solution quality. Ensure "Low Water" oxidizer is not too dry (needs trace water to donate oxygen).
Transamination of Cytosine Use of Benzoyl-dC in chimeric oligos.If the oligo contains dC, use Acetyl-dC monomers. Benzoyl-dC reacts with EDA.

References

  • Hogrefe, R. I., et al. (1993).[4] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. Link

  • Glen Research. (1999). Synthesis using methyl phosphonamidites. Glen Report, 9.12. Link

  • Miller, P. S., et al. (1986). Solid-Phase Syntheses of Oligodeoxyribonucleoside Methylphosphonates. Biochemistry, 25(18), 5092-5097. Link

  • Threlfall, L. A., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods, 103, 16-23. Link

  • LGC Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis. Link

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Application

Application Note: Activator Selection and Optimization for 2'-OMeU Methyl Phosphonamidite Coupling

Here is a detailed Application Note and Protocol for the selection of activators for 2'-OMeU methyl phosphonamidite coupling. Executive Summary The synthesis of oligonucleotides containing 2'-O-Methyl Uridine (2'-OMeU) m...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the selection of activators for 2'-OMeU methyl phosphonamidite coupling.

Executive Summary

The synthesis of oligonucleotides containing 2'-O-Methyl Uridine (2'-OMeU) methyl phosphonate linkages presents a unique chemical challenge. This modification combines the steric hindrance of the 2'-methoxy sugar moiety with the altered electronics of the P-methyl group (P-CH₃). Unlike standard


-cyanoethyl phosphoramidites, methyl phosphonamidites require rigorous control over activation kinetics to ensure high coupling efficiency (>98%) and minimize shortmer failure sequences.

This guide provides a technical analysis of activator selection, recommending 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT) over standard 1H-tetrazole. We detail the mechanistic rationale, comparative performance data, and a validated protocol for automated synthesis.

Mechanistic Insight: The Challenge of the "Double Modification"

Successful coupling depends on the formation of a reactive phosphonium-tetrazolide intermediate. 2'-OMeU methyl phosphonamidites introduce two specific hurdles:

  • Electronic Deactivation: In standard phosphoramidites, the cyanoethoxy group is electron-withdrawing, increasing the electrophilicity of the phosphorus center. In methyl phosphonamidites, the P-Methyl group is electron-donating . This renders the phosphorus center more electron-rich and less susceptible to nucleophilic attack by the incoming 5'-hydroxyl group of the support-bound oligonucleotide.

  • Steric Bulk: The 2'-O-Methyl group on the ribose ring creates steric crowding near the 3'-phosphorus center, physically impeding the approach of the activator and the subsequent nucleophilic attack.

Therefore, the "Standard DNA" activator (1H-Tetrazole, pKa ~4.8) is often too weak and slow, leading to incomplete coupling (90-95%) and deletion mutations.

Activation Pathway Visualization[1]

ActivationMechanism cluster_legend Key Kinetic Barriers Amidite 2'-OMeU Methyl Phosphonamidite Protonated Protonated Intermediate Amidite->Protonated Protonation (Fast) Activator Activator (H-Tet) (Proton Donor) Activator->Protonated Tetrazolide Activated Tetrazolide Species Protonated->Tetrazolide Amine Departure (Rate Limiting 1) Product Methylphosphonite Diester Linkage Tetrazolide->Product Coupling (Rate Limiting 2) OH_Attack 5'-OH Nucleophilic Attack OH_Attack->Product Steric Hindrance (2'-OMe) Warning P-Me group reduces electrophilicity 2'-OMe blocks 5'-OH approach

Figure 1: Mechanism of phosphonamidite activation highlighting kinetic barriers introduced by the P-Methyl and 2'-OMe groups.[1][2][3][4][5]

Activator Selection Matrix

The choice of activator is a trade-off between acidity (pKa) and nucleophilicity . For methyl phosphonamidites, acidity is paramount to overcome the electron-donating effect of the methyl group.

ActivatorChemical NamepKa (approx)Solubility (ACN)Suitability for 2'-OMe-MePRecommendation
Tetrazole 1H-Tetrazole4.8Low (~0.45 M)Poor Not Recommended.[2] Kinetics are too slow; risk of precipitation.
DCI 4,5-Dicyanoimidazole5.2High (>1.0 M)Moderate Good for standard RNA, but less effective for P-Me backbones due to lower acidity.
ETT 5-Ethylthio-1H-tetrazole4.3High (~0.75 M)Excellent Primary Choice. Optimal acidity/solubility balance.
BTT 5-Benzylthio-1H-tetrazole4.1Moderate (~0.3 M)Excellent Alternative Choice. Highly efficient, but lower solubility limit than ETT.
Comparative Analysis
  • Why ETT/BTT? The sulfur-substituted tetrazoles (ETT/BTT) are more acidic (lower pKa) than 1H-tetrazole. This increased acidity accelerates the protonation of the diisopropylamino leaving group, which is the critical first step in activating the sluggish methyl phosphonamidite.

  • Why not DCI? While DCI is an excellent nucleophilic catalyst often used for 2'-OMe phosphoramidites (standard backbone), its higher pKa (5.2) makes it less effective at protonating the specific P-Me amidite species compared to ETT/BTT.

Validated Protocol: 2'-OMeU Methyl Phosphonate Coupling

This protocol is designed for automated synthesizers (e.g., Cytiva ÄKTA, MerMade, ABI 394).

A. Reagent Preparation[1][4][5][7][8][9][10]
  • Monomer (Amidite):

    • Dissolve 2'-OMe-U methyl phosphonamidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Note: Unlike dG, Uridine derivatives are typically soluble in ACN. If solubility issues arise, use 10% dry THF/ACN.

    • Critical: Add 3Å molecular sieves to the bottle 24 hours prior to use. Water content must be <30 ppm.

  • Activator:

    • Preferred: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous Acetonitrile.[2]

    • Alternative: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous Acetonitrile.

    • Storage: Ensure activator solution is fresh. Aged sulfur-based activators can form precipitates.

B. Synthesizer Cycle Parameters

Modify the standard RNA coupling cycle as follows:

StepParameterStandard RNA2'-OMe-MeP Protocol Rationale
Deblock TCA/DCA3% DCA3% DCA Standard detritylation.
Coupling Time6-10 min2 x 6 min (Double Couple) Extended contact time required for sterically hindered P-Me center.
Coupling Ratio1:11:1.5 (Amidite:Activator) Slight excess of activator ensures full protonation.
Oxidation ReagentI₂/H₂O/Py0.1 M I₂ in THF/Py/H₂O Caution: Use "Low Water" oxidizer if available (0.5% H₂O) to prevent hydrolysis of the P(III) intermediate, though standard oxidizer is often tolerated if wash steps are fast.
Capping Cap A/BStandardStandard Acetic anhydride/N-methylimidazole.
C. Workflow Diagram

ProtocolWorkflow cluster_coupling Modified Coupling Step Start Start Cycle Deblock 1. Detritylation (3% DCA in DCM) Start->Deblock Wash1 Wash (ACN) Deblock->Wash1 Mix Delivery: 2'-OMeU MeP (0.1M) + ETT (0.25M) Wash1->Mix Wait Contact Time: 6.0 Minutes Mix->Wait Recycle Re-couple (Optional but Recommended) Wait->Recycle Double Couple Oxidation 3. Oxidation (Iodine/THF/Py/Water) Wait->Oxidation Recycle->Oxidation Cap 4. Capping (Ac2O / NMI) Oxidation->Cap End Next Cycle Cap->End

Figure 2: Optimized synthesis cycle for methyl phosphonamidites.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Coupling Efficiency (<95%):

    • Cause: Insufficient acidity of activator or wet reagents.

    • Solution: Switch from Tetrazole to ETT/BTT. Replace molecular sieves. Increase coupling time to 10 minutes.

  • Precipitation in Lines:

    • Cause: BTT concentration >0.3 M in cold labs.

    • Solution: Use ETT (more soluble) or lower BTT concentration to 0.25 M and ensure lab temperature is >20°C.

  • P-Me Backbone Cleavage:

    • Cause: Harsh deprotection. Methyl phosphonate linkages are base-labile (more so than phosphodiesters).[6]

    • Solution: Use mild deprotection conditions (Ethylenediamine/Ethanol) specifically designed for methyl phosphonates (see Reference 1).

Reference Data
  • Coupling Efficiency: ETT/BTT typically yields >98% for 2'-OMe-MeP monomers.

  • Purity: 31P NMR of the monomer should show a singlet (or diastereomeric doublet) at ~125-130 ppm (distinct from phosphoramidites at ~149 ppm).

References

  • Glen Research. Synthesis Using Methyl Phosphonamidites. Application Note. Available at: [Link]

  • Hogrefe, R.I., et al. (1993). "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research, 21(9), 2031–2038. Available at: [Link]

  • Vargeese, C., et al. (1998). "Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis." Nucleic Acids Research, 26(22), 5210–5215. Available at: [Link]

  • ChemGenes Corporation. 2'-O-Methyl P-Methyl Phosphonamidites Product Guide. Available at: [Link]

Sources

Method

High-Fidelity Synthesis of Methylphosphonate (MP) Steric-Blocking Antisense Oligonucleotides

Executive Summary & Scientific Rationale Methylphosphonate (MP) oligonucleotides represent a distinct class of nucleic acid analogs where a methyl group replaces one of the non-bridging oxygen atoms in the phosphate back...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methylphosphonate (MP) oligonucleotides represent a distinct class of nucleic acid analogs where a methyl group replaces one of the non-bridging oxygen atoms in the phosphate backbone. This modification renders the internucleotide linkage non-ionic , conferring two critical properties for therapeutic development:

  • Nuclease Resistance: The modified backbone is virtually inert to intracellular nucleases.[1]

  • RNase H Independence: Unlike phosphorothioates, MP-DNA:RNA heteroduplexes do not recruit RNase H. Consequently, they function strictly as steric blockers —physically obstructing translational machinery (ribosomes) or masking splice sites to alter pre-mRNA splicing (splice-switching).[2]

The Synthesis Challenge: Synthesizing MP oligonucleotides requires a departure from standard phosphoramidite protocols. The P(III) methylphosphonite intermediate is highly sensitive to hydrolysis, and the P-C bond in the final product is susceptible to cleavage by strong bases (like ammonium hydroxide). This guide details a self-validating protocol using Methylphosphonamidite chemistry with Ethylenediamine (EDA) deprotection, ensuring backbone integrity and high yield.

Mechanism of Action: Steric Blocking

The following diagram illustrates the distinct mechanism of MP-ASOs compared to traditional Gapmers.

ASO_Mechanism cluster_0 Steric Blocking (Methylphosphonate) cluster_1 Standard Antisense (Phosphorothioate) MP_ASO MP-ASO (Neutral Backbone) Target_mRNA Target mRNA MP_ASO->Target_mRNA High Affinity Binding (No RNase H Recruitment) Block Steric Hindrance: Translation Arrest or Splice Modulation MP_ASO->Block Prevents Assembly Ribosome Ribosome / Spliceosome Ribosome->Block Access Denied PS_ASO PS-DNA Gapmer mRNA_2 Target mRNA PS_ASO->mRNA_2 Duplex Formation RNaseH RNase H Enzyme RNaseH->mRNA_2 Recognizes DNA:RNA Hybrid Degradation mRNA Cleavage & Downregulation RNaseH->Degradation Catalytic Hydrolysis

Caption: Comparison of MP-mediated Steric Blocking (left) vs. RNase H-mediated degradation (right). MPs do not support RNase H activity.

Critical Reagents & Materials

To ensure protocol success, specific reagents must be used to avoid side reactions (transamination) and backbone cleavage.

ComponentSpecificationScientific Rationale
Monomers Methylphosphonamidites (dA, dG, dT, dC-Ac)The dC monomer must be Acetyl-protected (dC-Ac). Standard Benzoyl-dC is susceptible to transamination by Ethylenediamine during deprotection [1].
Activator 5-Ethylthio-1H-tetrazole (ETT) or DCIMethylphosphonamidites are less reactive than standard amidites; stronger activators improve coupling efficiency.
Oxidizer 0.1M Iodine in THF/Pyridine/Water (Low Water Content: <2%) The methylphosphonite P(III) intermediate is highly sensitive to hydrolytic cleavage. Limit water exposure compared to PO synthesis [2].
Deprotection Ethylenediamine (EDA) : Ethanol (1:1 v/v) CRITICAL: Ammonium hydroxide cleaves the P-C bond, destroying the oligo. EDA is required for safe base deprotection [1].
Solid Support dC-Ac or dT supports (500Å or 1000Å)Match the 3' base. Ensure dC supports use Acetyl protection.

Synthesis Protocol: The Methylphosphonamidite Cycle

Step 1: Preparation
  • Dilution: Dissolve Methylphosphonamidites in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Note: This is higher than the standard 0.067 M used for DNA to drive the equilibrium of the slower coupling reaction.

  • Dryness Check: Ensure all reagents are strictly anhydrous (<30 ppm water).

Step 2: Automated Synthesis Cycle

Modify your synthesizer's standard DNA cycle as follows:

StepReagentDuration/VolumeCritical Notes
1. Detritylation 3% TCA in DCMStandardMonitor orange color to confirm trityl removal.
2. Coupling 0.1M Monomer + ActivatorIncreased: 6–10 mins Methylphosphonamidites are sterically hindered and less reactive. Standard 2-min coupling leads to deletion sequences (N-1) [3].
3. Capping Cap A (Ac2O) + Cap B (N-Me-Im)StandardCaps unreacted 5'-OH to prevent failure sequences from growing.
4. Oxidation 0.1M I2 in THF/Pyr/H2OStandard or Low-WaterConverts the unstable P(III) methylphosphonite to the stable P(V) methylphosphonate.
Step 3: Cleavage & Deprotection (The "Danger Zone")

This is the most common point of failure. Do NOT use the "Trityl-On" mode if your purification method relies on ionic interaction, as MPs are neutral. However, for RP-HPLC, Trityl-On is recommended to aid retention.

  • Wash: Wash the synthesis column with ACN to remove all oxidation reagents.

  • Reagent Preparation: Prepare a fresh solution of Ethylenediamine (EDA) and Absolute Ethanol (1:1 v/v) .

  • Incubation:

    • Remove the support from the column and place in a sealable glass vial (or perform on-column if hardware permits).

    • Add 1.0 mL of EDA/EtOH solution.

    • Incubate at Room Temperature for 6 hours .

    • Warning: Do not heat. Heat accelerates backbone degradation [1].

  • Neutralization:

    • Decant the supernatant (containing the oligo).

    • Dilute with 10 mL of sterile water.

    • Neutralize carefully with dilute HCl or Acetic Acid if immediate neutralization is required for your purification column, though evaporation is preferred.

  • Evaporation: Evaporate the EDA/EtOH mixture under vacuum (SpeedVac). EDA is difficult to remove; multiple wash/dry cycles with Ethanol may be necessary.

Purification & Characterization

Since Methylphosphonate backbones are non-ionic, Anion Exchange (AEX) chromatography is ineffective (the oligo will flow through).

Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Column: C18 or C4 polymeric column (e.g., Hamilton PRP-1).

  • Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0 (or just water, as MPs are neutral).

  • Buffer B: 100% Acetonitrile.

  • Gradient: 0% to 40% B over 30 minutes.

    • Note: MP oligos are significantly more hydrophobic (lipophilic) than DNA. They will elute later than their phosphodiester counterparts.

  • DMT Removal: If synthesized Trityl-On, perform an on-column detritylation with 2% TFA, followed by a gradient elution of the full-length product.

Quality Control (QC)
  • MALDI-TOF MS: The definitive check.

    • Expected Mass: Calculate using the molecular weight of the methylphosphonate residue (approx. 14 Da lighter per nucleotide than phosphodiester due to

      
       vs 
      
      
      
      ).
  • Tm Analysis: MP-DNA/RNA duplexes generally have a slightly lower

    
     than DNA/RNA duplexes due to the loss of hydration spine and chirality issues (
    
    
    
    vs
    
    
    isomers).

Workflow Visualization

Synthesis_Workflow cluster_cycle Methylphosphonamidite Cycle cluster_deprotection Cleavage & Deprotection Start Start: Solid Support (dC-Acetyl protected) Detritylation 1. Detritylation (TCA/DCM) Start->Detritylation Coupling 2. Coupling (0.1M Monomer, 6-10 min) *Critical: Extended Time* Detritylation->Coupling Capping 3. Capping (Ac2O) Coupling->Capping Oxidation 4. Oxidation (Low Water Iodine) Capping->Oxidation Oxidation->Detritylation Next Base Deprotection Deprotection Oxidation->Deprotection Cycle Complete Reagent_Check Reagent: EDA : EtOH (1:1) Deprotection->Reagent_Check Incubation Incubate: 6 Hours @ RT (NO HEAT) Reagent_Check->Incubation Purification Purification: RP-HPLC (Hydrophobic Retention) Incubation->Purification Warning FORBIDDEN: Ammonium Hydroxide (Cleaves Backbone) Warning->Reagent_Check Avoid Final Final MP-ASO (Steric Blocker) Purification->Final

Caption: Step-by-step synthesis workflow highlighting the critical deviation at the deprotection stage (Red Zone).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Backbone Fragmentation Used Ammonium Hydroxide or heated during deprotection.Strictly use EDA/EtOH at Room Temp. Never heat MP oligos in basic conditions.
N-1 Deletions Insufficient coupling time.Increase coupling time to 10 minutes. Ensure monomers are 0.1M.
Base Modification (dC) Transamination of dC.Verify use of dC-Acetyl monomers. Benzoyl-dC is incompatible with EDA.
Low Yield (Hydrolysis) Wet reagents or high water content in oxidizer.Use <50 ppm water ACN. Use low-water oxidizer formulations.[1][3]
Product in Flow-through Attempted Anion Exchange purification.Switch to RP-HPLC. MP oligos are neutral and will not bind to AEX resins.

References

  • Hogrefe, R. I., et al. (1993).[4] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. Link

  • Glen Research.[1] (n.d.). Methyl Phosphonamidites Technical Bulletin. Glen Research Reports. Link

  • Miller, P. S., et al. (1983). Synthesis and biochemical properties of oligodeoxyribonucleotides containing methylphosphonate linkages. Nucleic Acids Research, 11(15), 5189–5204. Link

  • Crooke, S. T., et al. (2021). Antisense technology: A review. Annual Review of Pharmacology and Toxicology, 61, 263-290. Link

Sources

Application

Deprotection strategies for 2'-OMe methylphosphonate RNA oligonucleotides

Application Note: Deprotection and Processing Strategies for 2'-OMe Methylphosphonate (MP) RNA Oligonucleotides Executive Summary This guide details the specific deprotection, handling, and purification protocols for oli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deprotection and Processing Strategies for 2'-OMe Methylphosphonate (MP) RNA Oligonucleotides

Executive Summary

This guide details the specific deprotection, handling, and purification protocols for oligonucleotides containing 2'-O-Methyl (2'-OMe) ribose modifications combined with Methylphosphonate (MP) internucleotide linkages .

These "chimeric" or fully modified molecules present a unique chemical paradox: they are chemically robust (nuclease resistant) yet technically fragile during synthesis workup. The non-ionic nature of the MP backbone drastically alters solubility, rendering standard "RNA" protocols (like ethanol precipitation or ion-exchange purification) ineffective or deleterious.

Key Technical Challenges Addressed:

  • Solubility: MP-modified oligos are hydrophobic and often insoluble in pure water.

  • Base Lability: While the P-C bond is stable, the MP backbone can undergo chain cleavage under strong basic conditions if adjacent to a free 2'-OH (in chimeric RNA strands).

  • Transamination: The use of Ethylenediamine (EDA)—the gold standard for MP deprotection—can modify Benzoyl-Cytosine, requiring specific monomer selection.

Chemical Logic & Mechanism

To successfully process MP/2'-OMe RNA, one must understand the structural implications of the modifications.

  • The Backbone (Methylphosphonate): The non-bridging oxygen is replaced by a methyl group.[1] This removes the negative charge, creating a non-ionic, lipophilic backbone.

    • Consequence: The molecule behaves more like an organic polymer than a nucleic acid. It interacts strongly with hydrophobic matrices (C18).

  • The Sugar (2'-O-Methyl): The 2'-OH is permanently capped with a methyl group.

    • Consequence: No 2'-silyl deprotection is required for these specific residues. However, if the oligo is chimeric (containing stretches of normal RNA), a fluoride step is still necessary.

  • The Deprotection Reagent (Ethylenediamine - EDA): EDA is used because its organic character solvates the uncharged MP backbone better than aqueous ammonia, ensuring complete removal of base protecting groups.

Figure 1: Decision matrix for deprotection based on monomer protection strategies and sequence composition.

Detailed Protocols

Protocol A: Cleavage and Base Deprotection

Use this protocol to remove the oligo from the solid support and remove base protecting groups (Ac, Bz, Ibu).

Prerequisites:

  • Reagent: Ethylenediamine (EDA) / Ethanol (95%) mixture (1:1 v/v).[2] Prepare fresh.

  • Safety: EDA is corrosive and a sensitizer. Use a fume hood.

  • Monomer Check: Confirm if Acetyl-dC (Ac-dC) was used. If Benzoyl-dC (Bz-dC) was used, you must use the "Two-Step" modification to prevent N4-ethylcytosine formation [1].

Step-by-Step:

  • Preparation: Place the synthesis column (CPG) into a clean, polypropylene screw-cap vial.

  • Reagent Addition (The "One-Pot" Method - for Ac-dC):

    • Add 1.0 mL of EDA/EtOH (1:1) solution per µmol of synthesis scale.

    • Ensure the CPG is fully immersed.

  • Incubation:

    • Seal tightly and incubate at Room Temperature for 6 hours .

    • Note: Do not heat. MP linkages are stable, but high heat in strong amines can degrade minor RNA impurities or cause seal failure.

  • Supernatant Recovery:

    • The MP oligo is now in solution. Transfer the liquid to a fresh tube.

    • Rinse the CPG with 2 x 0.5 mL Acetonitrile (ACN) (NOT water). Combine washes.[3]

    • Why ACN? MP oligos are hydrophobic. Washing with water may cause the oligo to precipitate onto the glass beads or plastic walls.

  • Evaporation:

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator (SpeedVac).

    • Critical: Do not apply heat >40°C.

(Modification for Bz-dC containing oligos): Incubate in Dilute Ammonium Hydroxide (1:3 mix of conc NH4OH:Water) for 30 minutes at RT first. This removes the Benzoyl group.[2] Then add the EDA/EtOH and incubate for 6 hours.

Protocol B: 2'-Silyl Deprotection (For Chimeric RNA)

Perform this step ONLY if your sequence contains standard RNA bases (rA, rC, rG, rU) protected with TBDMS or TOM. If your sequence is 100% 2'-OMe/MP, skip to Protocol C.

Reagent: Triethylamine Trihydrofluoride (TEA.3HF).[4]

  • Dissolution: Dissolve the dried pellet from Protocol A in DMSO (100 µL).

    • Note: If the pellet resists solvation, heat gently to 65°C for 5 minutes.

  • Reaction: Add 125 µL of TEA.3HF .

  • Incubation: Heat at 65°C for 2.5 hours .

  • Quenching (The Hydrophobic Trap):

    • Do NOT use Ethanol Precipitation. MP oligos will not precipitate quantitatively or will form a sticky gum that is hard to handle.

    • Method: Dilute the reaction mixture with 1.0 mL of 0.1M TEAA (Triethylammonium Acetate) pH 7.0 .

    • The sample is now ready for direct injection onto RP-HPLC.

Purification Strategy (RP-HPLC)

Standard purification methods fail for MP oligos.

  • Polyacrylamide Gel Electrophoresis (PAGE): Fails. MP oligos are uncharged and will not migrate in an electric field.

  • Ion Exchange (IEX): Fails. No interaction with the cationic resin.

  • Sep-Pak (C18 Cartridge): Risky. The oligo binds so tightly that standard elution (50% ACN) might not recover it efficiently, or it elutes in a broad smear.

Recommended Method: Reversed-Phase HPLC (RP-HPLC) [5][6][7]

ParameterConditionRationale
Column C18 or C4 (e.g., Hamilton PRP-1 or Jupiter C4)Hydrophobic interaction is the only separation mechanism available.
Buffer A 50 mM TEAA (pH 7.0) or WaterIon-pairing agents (TEAA) are less critical for neutral backbones but help solubilize chimeric sections.
Buffer B 100% AcetonitrileStrong organic solvent needed to elute the hydrophobic MP oligo.
Gradient Shallow Organic Gradient MP oligos elute much later than DNA/RNA.
Detection UV 260 nmStandard nucleic acid detection.

Gradient Table (Example):

  • 0-5 min: 5% B (Desalting)

  • 5-25 min: 5% -> 60% B (Linear Gradient)

  • Note: Standard RNA elutes around 15-20% B. MP-modified oligos may elute at 40-50% B depending on the substitution density.

Troubleshooting & QC

Issue: Low Yield after SpeedVac

  • Cause: The oligo is "oiling out" or sticking to the plastic walls due to high hydrophobicity.

  • Solution: Resuspend the pellet in 50% Acetonitrile/Water . Do not attempt to dissolve in pure water.

Issue: Mass Spec (ESI) shows "N+28" or "N+29" peaks

  • Cause: Transamination of Cytosine by Ethylenediamine (N4-ethylcytosine adduct).

  • Solution: You likely used Bz-dC monomers. Switch to Ac-dC monomers for future synthesis or use the "Two-Pot" deprotection method [1, 2].

Issue: Multiple Peaks on HPLC

  • Cause: Diastereomers.[1] The methylphosphonate linkage creates a chiral center at the Phosphorus (Rp and Sp).[1] A 20-mer with 19 MP linkages has

    
     diastereomers.
    
  • Observation: You will not see a single sharp peak. You will likely see a broad "hump" or split peaks. This is normal for non-stereopure MP synthesis. Collect the entire main fraction.

References

  • Hogrefe, R. I., et al. (1993).[2][8] "Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure." Nucleic Acids Research, 21(9), 2031–2038.[8] Link

  • Glen Research. (n.d.).[3] "Methyl Phosphonamidites Technical Bulletin." Glen Research Technical Guide. Link

  • Miller, P. S., et al. (1983). "Synthesis and properties of adenine and thymine oligodeoxyribonucleoside alkylphosphonates." Biochemistry, 22(6), 1476-1481. Link

  • Agilent Technologies. (2014). "Purification of Oligonucleotides using RP-HPLC." Agilent Application Notes. Link

Sources

Method

Application Note: Automated Synthesis and Processing of Methyl Phosphonamidite Oligonucleotides

Abstract Methyl phosphonate (MeP) oligonucleotides represent a class of non-ionic nucleic acid analogs where the negatively charged oxygen of the phosphodiester bond is replaced by a neutral methyl group.[1][2] This modi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl phosphonate (MeP) oligonucleotides represent a class of non-ionic nucleic acid analogs where the negatively charged oxygen of the phosphodiester bond is replaced by a neutral methyl group.[1][2] This modification confers significant nuclease resistance and enhanced cellular uptake via passive diffusion. However, the introduction of the methyl group creates a chiral center at the phosphorus atom and a neutral backbone, necessitating specific deviations from standard phosphoramidite synthesis, particularly regarding coupling times, oxidation reagents, and—most critically—deprotection conditions. This guide details the validated parameters for automated synthesis, preventing common failure modes such as backbone cleavage and transamination.

Introduction & Chemical Basis

Standard DNA synthesis relies on cyanoethyl phosphoramidites.[1] Methyl phosphonamidites differ structurally: the phosphorus atom is bonded to a methyl group rather than an oxygen.

Key Challenges:

  • Reactivity: The methyl group is electron-donating but sterically bulky, reducing the coupling efficiency compared to standard DNA monomers.

  • Base Sensitivity: The resulting methyl phosphonate linkage is susceptible to cleavage under strong basic conditions (e.g., hot ammonium hydroxide), requiring mild deprotection strategies.

  • Chirality: Each MeP linkage generates two diastereomers (

    
     and 
    
    
    
    ). A 20-mer with 19 MeP linkages theoretically exists as
    
    
    isomers, often appearing as broad peaks during HPLC analysis.

Pre-Synthesis Considerations

Monomer Selection
  • dA, dG, dT: Standard methyl phosphonamidites.

  • dC (Critical): You must use Acetyl-protected dC (Ac-dC) rather than Benzoyl-dC.

    • Reasoning: The standard deprotection reagent (Ethylenediamine) will transaminate Benzoyl-dC, modifying the base. Acetyl groups are removed quickly without this side reaction.

Solid Support
  • Chimeric Oligos: If the 3'-end is standard DNA, use standard CPG/Polystyrene supports. The 3'-terminal linkage will be a phosphodiester.

  • Fully Modified: Use a Universal Support (e.g., Glen UnySupport) or a specialized Q-Linker support to avoid an initial phosphodiester linkage if a completely neutral backbone is required.

Reagent Preparation
  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) is preferred.

    • Why: ETT is more acidic and less sterically hindered than standard tetrazole, compensating for the lower reactivity of the MeP monomer. 4,5-Dicyanoimidazole (DCI) is a viable alternative.

  • Oxidizer:

    • Standard: 0.02 M Iodine in THF/Pyridine/H2O.[3][4]

    • High-Purity/Sensitive: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in Acetonitrile.[5]

    • Note: While standard iodine works, it requires water.[6] MeP intermediates are sensitive to hydrolysis.[7] CSO is a non-aqueous oxidizer that eliminates the risk of hydrolytic side reactions during the oxidation step.

Automated Synthesizer Configuration

The following parameters are calibrated for standard column-based synthesizers (e.g., ABI 394, MerMade, ÄKTA oligopilot).

Synthesis Cycle Parameters
StepReagentConcentrationTime / VolumeNotes
Deblock TCA/DCA3% in DCMStandardNo change from DNA.
Coupling MeP Monomer0.1 M360 - 600 sec CRITICAL: Increase coupling time (6-10 mins) to drive reaction to completion.
Activator ETT0.25 MConcurrentUse ETT or DCI for best efficiency.
Capping Cap A / Cap BStandardStandardAcetic Anhydride / N-Methylimidazole.[3]
Oxidation Iodine or CSO0.02 M (I2) or 0.5 M (CSO)Standard (I2) or 3 min (CSO)CSO is recommended for high-fidelity synthesis to avoid water contact.
Synthesis Logic Diagram

SynthesisCycle cluster_warning Critical Deviation Start Start Cycle Deblock Detritylation (TCA/DCA) Start->Deblock Coupling Coupling (MeP Monomer + ETT) 6-10 Minutes Deblock->Coupling Free 5'-OH Cap Capping (Ac2O + N-MeIm) Coupling->Cap Unreacted sites Oxidation Oxidation (Iodine or CSO) Cap->Oxidation P(III) to P(V) Check Next Base? Oxidation->Check Check->Deblock Yes End Final Detritylation (DMT-OFF) Check->End No

Figure 1: Modified synthesis cycle highlighting the extended coupling time required for steric accommodation of the methyl group.

Post-Synthesis Processing (Deprotection)[1][3][8]

This is the most common point of failure. DO NOT use standard Ammonium Hydroxide at 55°C. This will cleave the oligomer backbone.

The "One-Pot" EDA Protocol

This protocol, adapted from Hogrefe et al., uses Ethylenediamine (EDA) to remove base protecting groups without damaging the MeP backbone.

Reagents:

  • Reagent A: Ammonium Hydroxide / Ethanol (1:1 volume).

  • Reagent B: Anhydrous Ethylenediamine (EDA).

Protocol Steps:

  • Support Preparation: Air dry the CPG column. Transfer support to a screw-cap glass vial.

  • Initial Cleavage: Add 1.0 mL of Reagent A . Cap tightly.

    • Incubate: 30 minutes at Room Temperature (RT).

    • Purpose: Cleaves oligo from support and removes Acetyl groups from dC.

  • Base Deprotection: Add 1.0 mL of Reagent B (EDA) directly to the vial (Total vol = 2.0 mL).

    • Incubate:6 hours at Room Temperature .

    • Warning: Do not heat.

  • Neutralization (Critical for Purification):

    • Decant the supernatant (containing oligo) into a fresh tube.

    • Rinse support with 1 mL Acetonitrile/Water (1:1); combine with supernatant.

    • Dilute to ~15 mL with water.

    • Neutralize to pH 7.0 using dilute HCl or Acetic Acid (on ice to prevent heating).

Deprotection Workflow

Deprotection CPG CPG Support (In Vial) Step1 Add NH4OH:EtOH (1:1) 30 min @ RT CPG->Step1 Cleavage Step2 Add Ethylenediamine (EDA) 6 hours @ RT Step1->Step2 Base Deprotection Step3 Decant & Dilute (Water/ACN) Step2->Step3 Step4 Neutralize (Dilute HCl to pH 7) Step3->Step4 HPLC Ready for RP-HPLC Step4->HPLC

Figure 2: Two-stage "One-Pot" deprotection strategy to ensure backbone integrity.

Quality Control & Purification

Purification Strategy
  • Ion Exchange (IE-HPLC): Ineffective. MeP oligos are neutral (or partially neutral if chimeric). They will not bind to anion exchange columns effectively.

  • Reverse Phase (RP-HPLC): Recommended. [8]

    • Column: C18 or C4.

    • Buffer A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.

    • Buffer B: 100% Acetonitrile.

    • Gradient: MeP oligos are more hydrophobic than DNA. Use a shallower gradient (e.g., 10-40% B) and expect later elution times.

Analyzing the Chromatogram (The "Isomer Problem")

Do not expect a single sharp peak.

  • Because of the

    
     chirality at every methyl phosphonate linkage, the product is a racemic mixture of diastereomers.
    
  • Visual Result: The main peak will often appear broad or split into multiple humps. This is normal and represents the separation of diastereomers, not necessarily failure sequences.

  • Mass Spec (ESI/MALDI): Essential for confirming identity, as UV profile is insufficient.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Insufficient coupling time.Increase coupling to 10 mins; ensure 0.1 M monomer concentration.
Base Modification Transamination of dC.Verify use of Ac-dC (Acetyl) monomer, not Bz-dC.
Degraded Backbone Harsh deprotection.Ensure deprotection is at Room Temp ; avoid concentrated Ammonia heat.
No Product on IE-HPLC Neutral backbone.[2]Switch to RP-HPLC; neutral oligos do not bind to Ion Exchange.

References

  • Glen Research. Synthesis using Methyl Phosphonamidites. Application Note. Retrieved from [Link]

  • Hogrefe, R.I., et al. (1993).[9] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038.[9] Retrieved from [Link]

  • Miller, P.S., et al. (1986). Non-ionic antisense oligonucleotides. Biochemistry.

Sources

Application

Purification methods for chimeric methylphosphonate-phosphodiester oligonucleotides

Application Note: Strategic Purification of Chimeric Methylphosphonate-Phosphodiester Oligonucleotides Executive Summary & Scientific Rationale Chimeric methylphosphonate-phosphodiester (MP-PO) oligonucleotides represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification of Chimeric Methylphosphonate-Phosphodiester Oligonucleotides

Executive Summary & Scientific Rationale

Chimeric methylphosphonate-phosphodiester (MP-PO) oligonucleotides represent a unique class of antisense agents where specific ionic phosphodiester linkages are replaced by non-ionic, nuclease-resistant methylphosphonate bridges. While this modification enhances cellular uptake and stability, it introduces two critical purification challenges that standard DNA protocols fail to address:

  • Charge Neutralization: The replacement of the anionic phosphate (

    
    ) with a neutral methylphosphonate (
    
    
    
    ) reduces the molecule's overall charge density, rendering standard Anion Exchange (AEX) chromatography less effective as MP content increases.
  • Stereochemical Complexity: Unlike the achiral phosphodiester bond, the methylphosphonate linkage is chiral (

    
     and 
    
    
    
    configurations).[1] A chimeric oligonucleotide with
    
    
    MP linkages exists as a mixture of
    
    
    diastereomers. In chromatography, this manifests not as a sharp peak, but as a broad "hump," complicating the separation of full-length product from
    
    
    failure sequences.

This guide details a field-proven workflow prioritizing Reverse-Phase HPLC (RP-HPLC) with a "Trityl-On" strategy, supported by a specialized deprotection protocol essential for preserving backbone integrity.

Critical Pre-Purification: The Deprotection Trap

WARNING: Do NOT use standard concentrated ammonium hydroxide (55°C) for deprotection. Strong basic conditions at high temperatures can cause cleavage of the methylphosphonate backbone.

Recommended Protocol: One-Pot EDA Method Reference: Hogrefe et al., Nucleic Acids Res. (1993)

This method prevents backbone degradation while ensuring complete base deprotection.

Reagents:

  • Ammonium Hydroxide (dilute).

  • Ethylenediamine (EDA) – Handle with extreme care; anhydrous.

  • Acetonitrile (ACN).

Step-by-Step Workflow:

  • Initial Cleavage: Treat the support-bound oligonucleotide with dilute ammonium hydroxide (concentrated

    
     diluted 1:1 with water) for 30 minutes  at room temperature. This cleaves the ester linkage to the solid support without harming the MP backbone.
    
  • Base Deprotection: Add anhydrous Ethylenediamine (EDA) directly to the solution (approx. 1:1 v/v ratio with the ammonia solution) and incubate for 6 hours at room temperature.

    • Note: EDA is a transamination risk for Cytidine; ensure benzoyl-protected Cytidine (

      
      ) is used during synthesis, or acetyl-protected Cytidine if available.
      
  • Neutralization: Decant the supernatant. Dilute the solution with water to reduce organic content to <10% and neutralize carefully with Acetic Acid or dilute HCl to pH 7.0–7.5.

  • Filtration: Filter through a 0.45 µm membrane to remove silica fines before HPLC injection.

Primary Purification Protocol: Trityl-On RP-HPLC

Because MP linkages increase hydrophobicity and reduce charge, RP-HPLC is the superior separation mode. The Trityl-On (DMT-on) strategy is mandatory here: the hydrophobic 5'-dimethoxytrityl group shifts the full-length product away from the broad diastereomeric failure sequences.

Chromatographic Setup
ParameterSpecificationRationale
Column C18 (e.g., Hamilton PRP-1 or polymeric C18)Polymeric supports resist high pH washes and offer better selectivity for hydrophobic MP groups.
Pore Size 100 Å (for <40-mers) or 300 Å (for >40-mers)Ensures accessibility of the stationary phase.
Temperature 50°C – 60°CCritical: Higher temperature reduces secondary structure formation and sharpens the broad diastereomer peak.
Flow Rate 1.0 mL/min (analytical) / 5–10 mL/min (semi-prep)Standard linear velocity.
Mobile Phase System
  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile (100%).

Gradient Protocol (DMT-On)
Time (min)% Buffer BEvent
0.05%Injection / Desalting
2.05%Wash of hydrophilic impurities
30.040%Elution of Failure Sequences (DMT-off)
35.060%Elution of Full-Length Product (DMT-on)
40.0100%Column Wash
45.05%Re-equilibration

Operational Note: The Full-Length DMT-on product will elute significantly later than usual PO oligos due to the combined hydrophobicity of the DMT group and the methylphosphonate methyl groups. Collect the entire "hump" if the peak is broad; fractionation may alter the diastereomeric ratio of the drug substance.

Post-Purification Processing

Step 1: Detritylation
  • Lyophilize the collected DMT-on fraction to dryness.

  • Resuspend in 80% Acetic Acid (room temperature, 20–30 mins).

  • Quench with Ethanol and evaporate to dryness, or extract the trityl alcohol with ether (if aqueous solubility permits).

Step 2: Desalting / Buffer Exchange

Since MP-PO chimerics are less ionic, standard ethanol precipitation may be inefficient (they may not pellet well).

  • Preferred Method: Gel filtration (Sephadex G-25) or centrifugal molecular weight cutoff (MWCO) spin columns.

  • Media: Elute in water or PBS.

Visualization: Decision Logic & Workflow

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Start Start: Crude Chimeric Oligo MP_Content Analyze MP Content Start->MP_Content Low_MP Low MP Content (<30% linkages) MP_Content->Low_MP High Charge Retained High_MP High MP Content (>30% linkages) MP_Content->High_MP Charge Neutralized IEX_Path Anion Exchange (IEX) (Elutes earlier than PO) Low_MP->IEX_Path RP_Path RP-HPLC (DMT-On) (Elutes later than PO) High_MP->RP_Path Finish Detritylation & Desalting IEX_Path->Finish Broadening Expect Peak Broadening (Diastereomers) RP_Path->Broadening RP_Path->Finish

Caption: Decision matrix for selecting purification modality based on methylphosphonate (MP) incorporation ratio.

Figure 2: The "One-Pot" Deprotection & Purification Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Deprotection (Critical) cluster_2 Purification Syn Solid Phase Synthesis (DMT-On) NH4 1. Dilute NH4OH (30 min, RT) Syn->NH4 EDA 2. Add EDA (Anhydrous) (6 hr, RT) NH4->EDA Neut 3. Neutralize (Acetic Acid) EDA->Neut HPLC RP-HPLC (C18) Gradient 5-60% B Neut->HPLC Collect Collect 'Hump' (DMT-On Fraction) HPLC->Collect Final Acid Detritylation & Desalting Collect->Final

Caption: Integrated workflow emphasizing the specific EDA deprotection step required to prevent MP backbone degradation.

References

  • Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993).[2] An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides.[3][4][5] Nucleic Acids Research, 21(9), 2031–2038.[2][5] [Link]

  • Miller, P. S., McParland, K. B., Jayaraman, K., & Ts'o, P. O. (1981). Biochemical and biological effects of nonionic nucleic acid methylphosphonates. Biochemistry, 20(7), 1874–1880. [Link]

  • Agrawal, S., & Goodchild, J. (1987). Oligodeoxynucleoside methylphosphonates: synthesis and enzymic degradation. Tetrahedron Letters, 28(31), 3539-3542. [Link]

  • Thayer, J. R., et al. (2011). Separation of oligonucleotide diastereomers by anion-exchange chromatography. Journal of Chromatography A, 1218(44), 8016-8022. (Context on diastereomer separation challenges). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during methylphosphonate RNA deprotection

Topic: Minimizing Side Reactions During MeP-RNA Deprotection Status: Active | Tier: Level 3 (Advanced Chemistry)[1] Core Directive: The Chemistry of Failure Warning: Methylphosphonate (MeP) RNA is not standard RNA. The r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During MeP-RNA Deprotection

Status: Active | Tier: Level 3 (Advanced Chemistry)[1]

Core Directive: The Chemistry of Failure

Warning: Methylphosphonate (MeP) RNA is not standard RNA. The replacement of the non-bridging phosphate oxygen with a methyl group creates a non-ionic (neutral) backbone.[2] This modification fundamentally alters the chemical stability of the oligonucleotide during deprotection.

The Critical Failure Point: Standard RNA deprotection protocols (e.g., AMA: Ammonium Hydroxide/Methylamine at 65°C) are destructive to MeP linkages. The methylphosphonate linkage is susceptible to nucleophilic attack and strand scission under harsh basic conditions, particularly by methylamine or at elevated temperatures.

Mechanism of Side Reactions
  • Strand Cleavage (Backbone Degradation): Strong nucleophiles (like methylamine) attack the phosphorus center, leading to P-C bond cleavage or chain scission.

  • Transamination: Ethylenediamine (EDA), often used to solve the cleavage problem, can attack the C4-position of Cytosine if Benzoyl (Bz) protection is used, resulting in N4-alkylated side products.[1]

  • Base-Catalyzed Hydrolysis: The presence of the 2'-OH (after desilylation) adjacent to the MeP linkage increases susceptibility to hydrolysis if the base deprotection is not performed before 2'-OH removal.

Experimental Protocols: The "Safe-Path" Workflows

Protocol A: The Gold Standard (EDA/Ethanol)

Best for: Long oligonucleotides or those requiring complete removal of stubborn protecting groups without backbone damage.

Prerequisites:

  • Synthesis Strategy: Use Acetyl-dC (Ac-dC) instead of Benzoyl-dC. This prevents EDA transamination.[1]

  • Monomers: Use "UltraMild" or "Fast-Deprotecting" phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).

Step-by-Step Methodology:

  • Cleavage & Base Deprotection (The "One-Pot" Modification):

    • Reagent: Prepare a mixture of Ammonium Hydroxide (28%) and Ethanol (3:1 v/v) OR use Ethylenediamine (EDA) / Ethanol (1:1 v/v) .

    • Note: EDA is historically preferred for MeP DNA, but for RNA, mild Ammonia/Ethanol is often safer to prevent side reactions with the ribose sugar.

    • Action: Incubate the solid support in the reagent at Room Temperature (20-25°C) for 2 to 6 hours (depending on protecting groups).

    • CRITICAL: Do NOT heat. Do NOT use Methylamine (AMA).

  • Desilylation (2'-OH Removal):

    • Context: The backbone is now deprotected, but the 2'-hydroxyls are still covered by TBDMS or TOM groups.

    • Reagent: DMSO, TEA (Triethylamine), and TEA[3]·3HF (Triethylamine trihydrofluoride).

    • Action:

      • Evaporate the base deprotection solution to dryness.

      • Resuspend residue in 100 µL DMSO.

      • Add 125 µL TEA·3HF.[3][4]

      • Heat at 65°C for 2.5 hours . (The MeP backbone is stable to heat in neutral/acidic fluoride, just not in strong base).

  • Quenching & Purification:

    • Quench with water or buffer.

    • Desalt via precipitation (Ethanol/NaOAc) or Glen-Pak™ cartridge.

Protocol B: The "UltraMild" Ammonia Method

Best for: Short oligos or when EDA is unavailable.

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Conditions: Room Temperature for 2 hours (requires UltraMild monomers: Pac-dA, Ac-dC, iPr-Pac-dG).

    • Warning: If standard protecting groups (Bz-dA, iBu-dG) are used, this condition will be insufficient, leading to incomplete deprotection.

  • Follow-up: Proceed to Desilylation (Step 2 above).

Visualization: Decision Logic & Workflow

Figure 1: Reagent Selection Logic for MeP RNA

Caption: Decision tree for selecting deprotection reagents based on monomer protection chemistry to avoid backbone cleavage.

MeP_Deprotection_Logic Start Start: MeP-RNA Synthesis Check_Monomers Check Protecting Groups Start->Check_Monomers Standard_Groups Standard (Bz-A, iBu-G) Check_Monomers->Standard_Groups UltraMild_Groups UltraMild (Pac-A, Ac-C, iPr-Pac-G) Check_Monomers->UltraMild_Groups Decision_AMA Reagent: AMA (Methylamine)? Standard_Groups->Decision_AMA Avoid Decision_EDA Reagent: EDA/EtOH (1:1) Standard_Groups->Decision_EDA Recommended UltraMild_Groups->Decision_AMA Avoid Decision_NH4 Reagent: NH4OH (RT) UltraMild_Groups->Decision_NH4 Recommended Fail_Cleavage FAILURE: Backbone Cleavage Decision_AMA->Fail_Cleavage Fail_Transam FAILURE: C-Transamination Decision_EDA->Fail_Transam If Bz-dC present Success_EDA SUCCESS: Intact Backbone Decision_EDA->Success_EDA If Ac-dC present Success_NH4 SUCCESS: High Purity Decision_NH4->Success_NH4

Troubleshooting & FAQs

Q1: My mass spec shows a peak +57 Da higher than expected. What happened?

Diagnosis: Transamination of Cytosine. Cause: You likely used Benzoyl-dC (Bz-dC) monomers and deprotected with Ethylenediamine (EDA).[1] EDA reacts with the C4 carbonyl of the benzoyl-cytosine, displacing the benzamide and forming an N-ethylamino adduct. Solution: Switch to Acetyl-dC (Ac-dC) phosphoramidites. The acetyl group is removed much faster and does not facilitate this side reaction [1].

Q2: I used standard AMA (65°C) and my yield is near zero.

Diagnosis: Backbone Cleavage. Cause: Methylamine is a strong nucleophile that attacks the electrically neutral methylphosphonate phosphorus center. Combined with heat, this causes rapid strand scission. Solution: Never use AMA or Methylamine for MeP oligos. Use Ammonium Hydroxide at Room Temperature or EDA/Ethanol at Room Temperature [2].

Q3: Can I use standard TBDMS RNA monomers with MeP backbone?

Diagnosis: Yes, but with strict caveats. Protocol Adjustment: You must ensure the base deprotection (Step 1) is complete before removing the TBDMS group. If you remove TBDMS first, the free 2'-OH can attack the adjacent MeP linkage during the subsequent base deprotection step (transesterification), leading to chain breaks. Rule: Base Deprotection (Intact Silyl)


 Desilylation (TEA·3HF).
Q4: Why is the solubility of my MeP-RNA so poor?

Diagnosis: Neutral Backbone Hydrophobicity. Cause: Unlike standard RNA, MeP-RNA lacks the negative charge on the phosphate. As the number of MeP linkages increases, water solubility decreases drastically. Solution:

  • Dissolve in 50% Acetonitrile/Water or pure DMSO.

  • Avoid salt-based buffers (PBS) for initial resuspension; the neutral backbone does not "salt in" like standard DNA/RNA.

Data Summary: Reagent Compatibility

ReagentConditionsRisk LevelOutcome
AMA (NH4OH/Methylamine) 65°C, 10 minCRITICAL Backbone Cleavage (0% Yield)
AMA RT, 2 hrHIGH Partial Degradation
NH4OH (Conc.) 55°C, OvernightHIGH Hydrolysis of MeP linkage
NH4OH (Conc.) RT, 2-4 hr LOW Safe (Requires UltraMild Monomers)
EDA / Ethanol (1:1) RT, 6 hr LOW Safe (Requires Ac-dC to avoid transamination)

References

  • Hogrefe, R. I., et al. (1993).[5] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038.[5] Link

  • Glen Research. (n.d.). Methyl Phosphonamidites Technical Bulletin. Glen Research Technical Guide. Link[3]

  • Miller, P. S., et al. (1986). Synthesis and properties of methylphosphonate oligodeoxyribonucleotides. Biochemistry, 25, 5092-5097. Link

  • Glen Research. (n.d.).[3] RNA Deprotection Strategies. Glen Research Application Guide. Link

Sources

Optimization

Resolving solubility issues of 5'-O-DMTr-2'-OMeU-methyl phosphonamidite in acetonitrile

Welcome to the technical support center for 5'-O-DMTr-2'-OMeU-methyl phosphonamidite. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this modified nucleosi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5'-O-DMTr-2'-OMeU-methyl phosphonamidite. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this modified nucleoside into their oligonucleotide synthesis workflows. We understand that achieving complete and rapid solubility of phosphoramidites in acetonitrile is critical for successful, high-efficiency oligonucleotide synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to address potential solubility challenges with this specific reagent.

Section 1: Proactive Dissolution Protocol & Best Practices

Achieving consistent solubility begins with rigorous adherence to best practices. Phosphoramidites are highly sensitive to environmental conditions, and the specific structural modifications of 5'-O-DMTr-2'-OMeU-methyl phosphonamidite can influence its dissolution characteristics.

Question: What is the recommended procedure for dissolving 5'-O-DMTr-2'-OMeU-methyl phosphonamidite in acetonitrile?

Answer:

The key to preventing solubility issues is to execute a careful and systematic dissolution protocol under strictly anhydrous conditions. Phosphoramidites are susceptible to hydrolysis, which can lead to the formation of less soluble byproducts.[1]

Step-by-Step Dissolution Protocol:
  • Equilibration: Before opening, allow the vial of the phosphonamidite to warm to ambient temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder, which is a primary cause of degradation.

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (argon or nitrogen). This minimizes exposure to both moisture and oxygen.

  • Solvent Quality: Use only high-purity, anhydrous acetonitrile with a water content of <10 ppm. The use of fresh, unopened solvent or solvent from a properly maintained solvent purification system is critical.

  • Initial Dilution: Add the required volume of anhydrous acetonitrile to the vial using a syringe that has been purged with inert gas.

  • Gentle Agitation: Swirl the vial gently to wet the powder. Avoid vigorous shaking or vortexing initially, as this can introduce static and cause the powder to adhere to the vial cap and walls.

  • Sonication (If Necessary): If the phosphonamidite does not dissolve readily with swirling, place the vial in a sonicating water bath for short intervals (1-2 minutes). Monitor the temperature of the bath to ensure it does not become warm.

  • Visual Confirmation: Ensure the solution is completely clear and free of any particulate matter before placing it on the synthesizer.

Section 2: Reactive Troubleshooting Guide for Solubility Issues

Even with the best practices, solubility problems can occasionally arise. This section provides a logical workflow to diagnose and resolve these issues.

Question: I've followed the standard protocol, but my 5'-O-DMTr-2'-OMeU-methyl phosphonamidite solution in acetonitrile is cloudy or contains visible particulates. What should I do?

Answer:

A cloudy or precipitated solution indicates that the phosphonamidite has not fully dissolved. This is a critical issue that will lead to poor coupling efficiency and failed syntheses. It is important to address this before proceeding. Some modified phosphoramidites, particularly certain 2'-O-Methyl versions, are known to be prone to precipitation in 100% acetonitrile.[2]

The troubleshooting workflow below outlines a systematic approach to resolving this issue.

G cluster_0 Troubleshooting Workflow: Phosphonamidite Solubility start Start: Cloudy Solution Observed check_moisture Step 1: Verify Anhydrous Conditions - Check solvent water content (<10 ppm) - Confirm inert atmosphere handling start->check_moisture sonicate Step 2: Apply Gentle Sonication - Sonicate for 2-5 minutes - Allow solution to return to RT check_moisture->sonicate If conditions are verified is_clear1 Is the solution clear? sonicate->is_clear1 cosolvent Step 3: Implement Co-Solvent Strategy (Authoritative Recommendation) - Prepare fresh solution - Use co-solvent mixture is_clear1->cosolvent No success Success: Proceed with Synthesis is_clear1->success Yes cosolvent_options Co-Solvent Options: - 50:50 Anhydrous ACN:DCM - 10% Anhydrous DMF in ACN cosolvent->cosolvent_options is_clear2 Is the solution clear? cosolvent->is_clear2 is_clear2->success Yes contact_support Stop: Do Not Use - Quarantine the lot - Contact Technical Support is_clear2->contact_support No

Caption: Troubleshooting workflow for phosphonamidite solubility issues.
Detailed Explanation of Troubleshooting Steps:
  • Causality of Step 1 (Verify Anhydrous Conditions): The phosphoramidite group is highly susceptible to hydrolysis. Even trace amounts of water can lead to the formation of the corresponding H-phosphonate, which has different solubility properties and is inactive in the coupling reaction.[3] Verifying the dryness of your solvent and handling technique is the first and most critical diagnostic step.

  • Causality of Step 2 (Apply Gentle Sonication): Sonication provides energy to break up small agglomerates of powder, increasing the surface area exposed to the solvent and facilitating dissolution. It is a gentle physical method to overcome minor dissolution barriers without promoting chemical degradation.

  • Causality of Step 3 (Implement Co-Solvent Strategy): This is the most critical intervention for this specific phosphonamidite. The structural features of the 5'-O-DMTr-2'-OMeU-methyl phosphonamidite can lead to lower solubility in pure acetonitrile compared to standard DNA phosphoramidites. A co-solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) alters the polarity of the solvent system, which can disrupt intermolecular forces that may lead to precipitation. This approach is based on documented recommendations for similar 2'-O-Methyl uridine phosphoramidites.[2] It is also a known strategy for other methyl phosphonamidites which exhibit solubility differences.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is this specific phosphonamidite potentially less soluble than standard dA, dC, dG, or T phosphoramidites?

A1: The solubility of a phosphonamidite is a complex function of its overall structure. The combination of the 2'-O-methyl group and the methyl phosphonate group creates a molecule with different polarity and crystal packing properties compared to standard deoxy- or cyanoethyl phosphoramidites. These modifications can lead to stronger intermolecular interactions that are less easily disrupted by acetonitrile alone.

Q2: Can I use Tetrahydrofuran (THF) as a solvent?

A2: While some modified phosphonamidites, such as methyl phosphonamidite dG, are recommended for dissolution in THF due to poor solubility in acetonitrile, this is not the primary recommendation for 2'-OMeU.[4] The first line of troubleshooting should be the ACN/DCM or ACN/DMF co-solvent systems.[2] If those fail, using THF might be a viable alternative, but it should be tested on a small scale first.

Q3: How long is the 5'-O-DMTr-2'-OMeU-methyl phosphonamidite stable once dissolved in the recommended co-solvent?

A3: While specific data for this exact amidite in a co-solvent is not published, the general stability of phosphoramidites in anhydrous acetonitrile is 2-3 days when stored on the synthesizer under an inert atmosphere. It is reasonable to expect similar or slightly reduced stability in a co-solvent mixture. For optimal performance, it is always best practice to dissolve the phosphonamidite fresh for each synthesis run or, at most, for use within a 24-48 hour period.

Q4: Will the use of DCM or DMF as a co-solvent affect the coupling efficiency?

A4: When used at the recommended concentrations (50% DCM or 10% DMF), these co-solvents are not expected to negatively impact coupling efficiency.[2] They are compatible with standard phosphoramidite chemistry. The primary determinant of coupling efficiency remains the quality of the phosphonamidite, the dryness of the solvents, and the effectiveness of the activator.

Q5: I see a fine white powder in my acetonitrile bottle. Is this related?

A5: It could be. The drying agent in some grades of acetonitrile can break down over time, releasing fine particulates. This can provide nucleation sites for phosphonamidite precipitation. Always use a high-quality grade of anhydrous acetonitrile and visually inspect the solvent before use.

Summary of Key Parameters
ParameterRecommended SpecificationRationale & Citation
Primary Solvent Anhydrous Acetonitrile (ACN)Standard solvent for oligonucleotide synthesis.[]
Solvent Water Content < 10 ppmPrevents hydrolysis and degradation of the phosphonamidite.[1]
Recommended Co-Solvent 50:50 ACN:DCM or 10% DMF in ACNImproves solubility of this specific modified phosphonamidite.[2]
Storage (Solid) -20°C under Argon/NitrogenEnsures long-term stability by minimizing thermal degradation, hydrolysis, and oxidation.[6][7][8]
Storage (In Solution) On-synthesizer, under Helium/ArgonMaintains an inert environment to prevent degradation during use.
Solution Use Time < 48 hoursBest practice to ensure high reactivity and minimize degradation byproducts.

References

  • Glen Research. (1999, April 19). synthesis using methyl phosphonamidites. [Link]

  • CD BioGlyco. 5'-O-DMTr-2'-OMeU-methyl phosphonamidite. [Link]

  • Glen Research. 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. [Link]

  • Tebubio. 5'-O-DMTr-2'-OMeU-methyl phosphonamidite - 250 MG. [Link]

  • Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]

  • Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2840. [Link]

  • Shrestha, S., et al. (2016). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Molecules, 21(11), 1581. [Link]

  • Glemza, A., et al. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 25(21), 5034. [Link]

  • Biosynthesis Inc. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]

  • Glen Research. 2'-OMe-A-PACE Phosphoramidite. [Link]

  • Glen Research. Methyl Phosphonamidites. [Link]

  • Yu, Y. T. (2018). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods in Enzymology, 609, 119-138. [Link]

  • AxisPharm. (2024, September 17). 12 most commonly asked questions about phosphoramidites. [Link]

  • Nishida, N., et al. (2022). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Scientific Reports, 12(1), 1-13. [Link]

  • Reddit user discussion. (2024, August 19). Low yield in Phosphoamidite synthesis. r/Chempros. [Link]

  • ResearchGate. (2013, April 19). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]

  • Jasinski, M., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods, 107, 24-32. [Link]

Sources

Troubleshooting

Improving yield of hydrophobic methylphosphonate oligonucleotides

Technical Support Center: Methylphosphonate Oligonucleotide (MPO) Synthesis & Handling Introduction: The "Neutral" Challenge Welcome to the technical guide for Methylphosphonate Oligonucleotides (MPOs). Unlike standard p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylphosphonate Oligonucleotide (MPO) Synthesis & Handling

Introduction: The "Neutral" Challenge

Welcome to the technical guide for Methylphosphonate Oligonucleotides (MPOs). Unlike standard phosphodiester (PO) or phosphorothioate (PS) DNA, MPOs replace the non-bridging oxygen with a methyl group.[1][2][3][4] This renders the backbone non-ionic (neutral) and hydrophobic .

Why this matters for your yield:

  • Chemistry: The methylphosphonamidite monomer is less reactive and the P-Me bond is susceptible to cleavage under strong basic conditions.

  • Solubility: Fully modified MPOs are insoluble in water, leading to aggregation and loss during standard desalting or purification workflows.

This guide deviates from standard DNA protocols. Follow these steps to prevent the two most common failure modes: P-C bond cleavage during deprotection and hydrolysis during oxidation .

Part 1: Synthesis Optimization (The Upstream)

The synthesis of MPOs requires modifications to the standard phosphoramidite cycle. The critical risk here is the hydrolysis of the P(III) methylphosphonite intermediate before it is oxidized to the stable P(V) methylphosphonate.

Protocol Adjustments
ParameterStandard DNA ProtocolMPO Protocol (Required) Technical Rationale
Monomer Conc. 0.05 M - 0.067 M0.1 M Methylphosphonamidites have slower kinetics; higher concentration drives the coupling reaction.
Activator ETT or BTTDCI (4,5-dicyanoimidazole) DCI is a more nucleophilic activator, essential for the sterically hindered methyl group.
Coupling Time 1.5 - 2 minutes3 - 6 minutes Extended contact time ensures complete coupling, minimizing n-1 deletion sequences.
Oxidizer 0.02 M Iodine in THF/Pyridine/H2O (10%) Low-Water Oxidizer (0.25% H2O) CRITICAL: High water content hydrolyzes the unstable P(III) intermediate, breaking the chain. Use a commercially available "Low Water" oxidizer.
Capping Standard (Ac2O/NMI)Standard No specific change required, but ensure reagents are dry.
Visualizing the MPO Synthesis Cycle

MPO_Synthesis_Cycle Start Solid Support (CPG) Detritylation 1. Detritylation (TCA/DCA) Start->Detritylation Coupling 2. Coupling (0.1M Monomer + DCI) *6 Minutes* Detritylation->Coupling Free 5'-OH Oxidation 3. Oxidation (0.25% Low-Water Iodine) *CRITICAL STEP* Coupling->Oxidation P(III) Methylphosphonite Capping 4. Capping (Ac2O / NMI) Oxidation->Capping P(V) Methylphosphonate Capping->Detritylation Next Cycle

Figure 1: The MPO Synthesis Cycle. Note the critical emphasis on extended coupling times and low-water oxidation to preserve the P(III) intermediate.

Part 2: Cleavage & Deprotection (The Critical Fail Point)

STOP. Do not use standard Ammonium Hydroxide (28-30%) at 55°C. Reason: Strong bases at high temperatures attack the phosphorus-carbon (P-C) bond, causing chain scission. This is the #1 reason for 0% yield.

The Hogrefe Protocol (EDA/EtOH)

This method, established by Hogrefe et al. [1], uses Ethylenediamine (EDA) to gently deprotect the bases without cleaving the backbone.

Reagents:

  • EDA/EtOH: Ethylenediamine and Ethanol (absolute) mixed 1:1 (v/v).

  • Acetonitrile (ACN): HPLC grade.

Step-by-Step Protocol:

  • Column Wash: Wash the synthesis column with ACN to remove residual synthesis reagents. Dry with Argon.

  • Incubation: Transfer the support (CPG) to a screw-cap glass vial.

  • Reagent Addition: Add 1.0 mL of EDA/EtOH (1:1) .

  • Reaction: Incubate at Room Temperature (20-25°C) for 6 hours .

    • Note: Do not heat. Heat accelerates backbone degradation.

  • Neutralization: Decant the supernatant (containing the oligo) into a new vial. Dilute with water (to ~10% organic content) and neutralize carefully with dilute Acetic Acid or HCl if immediate HPLC is planned.[5]

    • Warning: MPOs are hydrophobic. If you dilute too much with water without organic co-solvent, the oligo may precipitate.

Part 3: Purification & Handling (The Downstream)

Because MPOs are neutral, Ion Exchange (IEX) chromatography will NOT work . You must use Reversed-Phase (RP-HPLC).

Solubility Warning
  • Fully Modified MPOs: Insoluble in pure water. Dissolve in 50% Acetonitrile/Water or Methanol/Water.

  • Chimeric (Gapmers): Solubility depends on the ratio of charged (PO/PS) to neutral (MPO) linkages.

RP-HPLC Conditions
ParameterCondition
Column Polymeric (PRP-1) or High-Carbon C18
Buffer A 50 mM Triethylammonium Acetate (TEAA), pH 7.0
Buffer B 100% Acetonitrile
Gradient Steep Organic Gradient. MPOs elute much later than DNA. Start 0% B, ramp to 60-70% B.
Detection UV 260 nm

Troubleshooting the Chromatogram:

  • Broad Peaks: Common with MPOs due to diastereomers (Rp and Sp configurations at each methylphosphonate linkage). This is normal and not necessarily a sign of impurity [2].

  • Early Elution:[] Indicates failure sequences (hydrolyzed backbone) or protecting groups not removed.

Part 4: Troubleshooting Logic & FAQs

Troubleshooting_MPO Problem Low Yield / No Product Check1 Did you use NH4OH? Problem->Check1 Result1 Backbone Cleavage. Use EDA/EtOH next time. Check1->Result1 Yes Check2 Check Oxidizer Water Content Check1->Check2 No Result2 Hydrolysis of P(III). Use <0.5% H2O Oxidizer. Check2->Result2 High (>2%) Check3 Check Solubility Check2->Check3 Low (<0.5%) Result3 Oligo stuck on column/vial. Dissolve in 50% ACN. Check3->Result3

Figure 2: Troubleshooting decision tree for low yield scenarios.

Frequently Asked Questions

Q: Can I use a standard desalting column (NAP-10, Sephadex) to clean up my MPO? A: No. Standard desalting columns rely on the oligo being soluble in the aqueous buffer. Fully modified MPOs will precipitate in the column matrix. Use RP-HPLC or simple ethanol precipitation (if the oligo is long enough).

Q: My MPO product shows multiple peaks on HPLC. Is it impure? A: Not necessarily.[7] Because the methylphosphonate linkage is chiral, an n-mer MPO has


 diastereomers. These often resolve as broad or multiple peaks on high-resolution RP-HPLC. This is a feature of the chemistry, not a bug [3].

Q: Why is the coupling time so long (6 mins)? A: The methyl group on the phosphorus atom provides steric hindrance and electron-donating effects that reduce the reactivity of the phosphoramidite compared to the standard cyanoethyl group.

References

  • Hogrefe, R. I., et al. (1993).[1][4][8][9] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038.[1]

  • Miller, P. S., & Ts'o, P. O. (1981). Biochemical and biological effects of nonionic nucleic acid methylphosphonates. Biochemistry, 20(7), 1874-1880.

  • Reynolds, M. A., et al. (1996).[2][4] Synthesis and thermodynamics of oligonucleotides containing chirally pure Rp methylphosphonate linkages. Nucleic Acids Research, 24(22), 4584–4591.[2]

Sources

Optimization

Technical Support Center: P-Methyl Oxidation Optimization

This guide serves as a specialized Technical Support Center for researchers optimizing Methylphosphonate (P-Methyl) oligonucleotide synthesis. It focuses specifically on the Iodine Oxidation step—the most critical failur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing Methylphosphonate (P-Methyl) oligonucleotide synthesis. It focuses specifically on the Iodine Oxidation step—the most critical failure point where P(III) intermediates are converted to P(V) linkages.

Topic: Optimizing Iodine Oxidation for Methylphosphonate (MPO) Linkages Role: Senior Application Scientist Status: Active Support

The Core Directive: The "P-Methyl Paradox"

In standard DNA synthesis, the oxidation step is robust. However, for P-Methyl linkages, you face a chemical paradox:

  • Requirement: Iodine oxidation requires water to convert the P(III) intermediate to P(V)=O.

  • Constraint: The methylphosphonite P(III) intermediate is highly hydrolytically unstable . Excess water or prolonged exposure to basic conditions (pyridine/water) prior to oxidation can hydrolyze the P(III) species, leading to chain cleavage.

The Golden Rule: unlike standard phosphodiesters, you cannot use a "one-size-fits-all" oxidizer for Chimeric (mixed backbone) oligonucleotides. You must balance water concentration to drive oxidation without hydrolyzing the backbone.

Experimental Protocol: The Dual-Oxidizer System

For high-fidelity synthesis of Chimeric Oligonucleotides (e.g., Gapmers with P-Methyl wings and Phosphodiester cores), we recommend the Dual-Oxidizer Workflow .

Reagent Formulation
ReagentCompositionPurpose
Oxidizer A (Low-Water) 0.1 M Iodine in THF / Pyridine / Water (0.25% - 0.5% v/v H₂O )Strictly for P-Methyl Steps. Minimizes hydrolysis of the sensitive P(III)-Me intermediate.[1]
Oxidizer B (Standard) 0.02 M Iodine in THF / Pyridine / Water (10% v/v H₂O )For Standard DNA/RNA Steps. Ensures complete oxidation of cyanoethyl phosphites (which fail in low water).
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or DCIStandard activation.
Synthesizer Configuration
  • Bottle Placement: Assign Oxidizer A to an auxiliary bottle position (e.g., "Ox2" or "Aux").

  • Scripting: Modify the synthesis cycle to call Oxidizer A only after Methylphosphonamidite coupling. Call Oxidizer B after standard Phosphoramidite coupling.

Troubleshooting Guide (FAQs)

Q1: I am seeing "n-x" shortmers and truncated sequences. Is this a coupling failure?

Diagnosis: Likely not a coupling failure, but an Oxidation-Induced Cleavage .

  • The Mechanism: If the P(III) methylphosphonite is not fully oxidized to P(V), it remains an acid-labile P(III) species. During the next cycle's detritylation step (TCA/DCA treatment), this P(III) linkage hydrolyzes, cleaving the growing chain.

  • The Fix:

    • Increase Oxidation Time: Extend the contact time for Oxidizer A to 60–90 seconds (standard is often 15–30s).

    • Check Water Content: If using <0.1% water (anhydrous), the reaction lacks the oxygen donor. Ensure Oxidizer A has at least 0.25% water.[1][2]

Q2: Can I use my standard 0.02 M Iodine (10% Water) for the whole synthesis?

Diagnosis: High Risk.

  • The Issue: The high water content (10%) in standard oxidizers can hydrolyze the methylphosphonite intermediate before the iodine can oxidize it, especially if the reagent delivery is slow.

  • The Fix: If you are restricted to one oxidizer bottle, prepare a Compromise Oxidizer : 0.05 M Iodine with 2% Water . This is "wet" enough for standard DNA (though slower) and "dry" enough to preserve most P-Methyl linkages. Note: Expect 5–10% lower yields compared to the Dual-Oxidizer method.

Q3: My P-Methyl blocks are failing, but the DNA blocks are perfect. Why?

Diagnosis: Steric hindrance and Electronic effects.

  • The Science: The P-Methyl group is electron-donating, theoretically making the P(III) more nucleophilic. However, the lack of the cyanoethyl leaving group changes the kinetics.

  • The Fix:

    • Double Coupling: P-Methyl amidites often require double coupling (2x 5 mins) to ensure high density of P(III) species.

    • Aggressive Washing: Ensure the column is washed with Acetonitrile immediately after oxidation to remove residual Pyridine/Iodine, which can cause side reactions with the P-Methyl group.

Visualizing the Mechanism

The following diagram illustrates the critical pathway and the specific failure point (Acid Cleavage) that users must avoid.

PMethylOxidation Start Methylphosphonamidite Coupling Intermediate P(III) Methylphosphonite (Unstable Intermediate) Start->Intermediate Decision Oxidation Step (Iodine/H2O/Py) Intermediate->Decision SuccessPath P(V) Methylphosphonate (Stable Linkage) Decision->SuccessPath Optimal Conditions (0.25% H2O, 60s) FailPath1 Hydrolysis (Too much H2O) Decision->FailPath1 Standard Oxidizer (>2% H2O) FailPath2 Incomplete Oxidation (Too little H2O) Decision->FailPath2 Anhydrous Conditions NextCycle Next Cycle: Acid Detritylation SuccessPath->NextCycle Cleavage Backbone Cleavage (Chain Termination) NextCycle->Cleavage Acid attacks P(III) Target Oligo Target Oligo NextCycle->Target Oligo FailPath1->Cleavage FailPath2->NextCycle Residual P(III) enters Acid Step

Caption: Figure 1. The P-Methyl Oxidation Logic Gate. Note that "Incomplete Oxidation" leads to cleavage during the subsequent acid detritylation step, often misdiagnosed as coupling failure.

Advanced Optimization: Base Protection

While optimizing oxidation, you must ensure your nucleobase protection strategy is compatible. Standard Benzoyl (Bz) protection on Cytosine is incompatible with the ethylenediamine (EDA) deprotection required for P-Methyl oligos.

BaseStandard ProtectionRequired P-Methyl Protection Reason
dC Benzoyl (Bz)Acetyl (Ac) or Isobutyryl (ibu) EDA causes transamination of dC-Bz, creating "N4-ethylenediamine-dC" adducts.
dG Isobutyryl (ibu)Isobutyryl (ibu) Generally safe, but monitor for depurination if oxidation is too acidic.
dA Benzoyl (Bz)Benzoyl (Bz) Stable to EDA.

References

  • Hogrefe, R. I., et al. (1993).[3] An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides.[3][4][5][6] Methods in Molecular Biology.[3][7]

  • Glen Research. (1999). Synthesis using Methyl Phosphonamidites.[1][4] Glen Report 12.1.

  • Miller, P. S., et al. (1996).[6] Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure Rp Methylphosphonate Linkages. Nucleic Acids Research.[1][8]

  • Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.

Sources

Troubleshooting

Addressing steric hindrance in 2'-OMe methyl phosphonamidite coupling

Status: Operational Lead Scientist: Senior Application Specialist Topic: Overcoming Steric Hindrance in 2'-O-Methyl (2'-OMe) Oligonucleotide Synthesis Executive Summary & Core Challenge The Issue: You are likely experien...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Overcoming Steric Hindrance in 2'-O-Methyl (2'-OMe) Oligonucleotide Synthesis

Executive Summary & Core Challenge

The Issue: You are likely experiencing lower stepwise coupling efficiencies (typically <98%) or "n-1" deletion sequences when synthesizing oligonucleotides containing 2'-O-Methyl modifications.

The Cause: Unlike standard DNA (2'-H) or RNA (2'-OH, protected), the 2'-O-Methyl group introduces significant steric bulk directly adjacent to the 3'-phosphoramidite center. This bulk physically obstructs the trajectory of the incoming 5'-hydroxyl group of the growing oligonucleotide chain, drastically reducing the rate of nucleophilic attack.

The Solution: Standard DNA protocols are insufficient. You must transition to a High-Efficiency Coupling System characterized by:

  • More Acidic Activators (e.g., ETT) to accelerate phosphoramidite activation.

  • Extended Coupling Times (3x–6x standard DNA times).

  • Optimized Reagent Concentrations to drive reaction kinetics.

The Mechanism: Why Standard Protocols Fail

To solve the problem, we must visualize the molecular bottleneck. The diagram below illustrates the kinetic barrier introduced by the methoxy group.

Diagram 1: The Steric Gate Mechanism

StericHindrance Activator Activator (ETT/BTT) Intermediate Activated Tetrazolide Intermediate Activator->Intermediate Protonation Amidite 2'-OMe Phosphoramidite Amidite->Intermediate Activation Steric_Block STERIC CLASH: 2'-OMe Group Blocks Path Intermediate->Steric_Block Attempted Coupling OH_Group 5'-OH of Growing Chain OH_Group->Steric_Block Nucleophilic Attack Product Phosphite Triester Steric_Block->Product Slowed Kinetics Optimization OPTIMIZATION: High Conc + Time Optimization->Product Forces Reaction Equilibrium

Caption: The 2'-OMe group creates a "steric gate," physically hindering the approach of the 5'-hydroxyl group to the activated phosphorus center. Optimization forces the reaction through this barrier via mass action and time.

Optimization Protocols (The "How-To")

Do not use your standard DNA cycle. Implement the following parameters for 2'-OMe blocks.

Table 1: Critical Parameter Comparison
ParameterStandard DNA ProtocolOptimized 2'-OMe Protocol Why?
Activator 1H-Tetrazole (0.45M)5-Ethylthio-1H-tetrazole (ETT) (0.25M) ETT (pKa 4.28) is more acidic than Tetrazole (pKa 4.89), increasing activation speed to counteract steric slowing.
Coupling Time 90 – 120 seconds6 – 10 minutes Provides sufficient time for the sterically hindered 5'-OH to penetrate the activation complex.
Amidite Conc. 0.05M – 0.1M0.10M – 0.15M Higher concentration drives the reaction forward via Le Chatelier's principle (Mass Action).
Pore Size 500 Å1000 Å (for >40-mers) 2'-OMe oligos are bulkier; larger pores prevent pore occlusion during synthesis.
Step-by-Step Workflow
  • Purge Lines: Ensure all acetonitrile (ACN) lines are anhydrous (<30 ppm water). Water is the primary enemy of slow coupling reactions.

  • Prepare Activator: Dissolve ETT to 0.25M in anhydrous acetonitrile.

    • Note: If ETT is unavailable, BTT (5-Benzylthio-1H-tetrazole) is a viable alternative but has lower solubility limits.

  • Prepare Amidites: Dissolve 2'-OMe phosphoramidites to 0.15M .

    • Tip: 2'-OMe amidites dissolve slower than DNA. Allow 10–15 minutes of vortexing/sitting time before placing on the synthesizer.

  • Edit Cycle: Modify the "Coupling" step in your synthesizer software.

    • Delivery: Pulse delivery (e.g., 20µL amidite + 30µL activator).

    • Wait Step: Insert a "Wait" or "Recycle" step for 360 seconds (6 mins) .

  • Capping: Use standard Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole).

    • Exception: If using "UltraMild" bases, use Phenoxyacetic anhydride (Pac2O) to prevent transamidation.

Troubleshooting & FAQs

Q1: I am seeing "n-1" peaks in my mass spec. What is happening?

Diagnosis: Incomplete coupling (Deletion). Fix:

  • Increase Coupling Time: Bump from 6 minutes to 10–12 minutes .

  • Check Water: Perform a colorimetric water test on your acetonitrile. If the activator turns cloudy or pinkish upon mixing with amidite in the line, you have moisture.

  • Double Coupling: Configure the synthesizer to perform the coupling step twice for each 2'-OMe base (Couple -> Oxidize -> Cap -> De-block is wrong). Correct Double Couple: Couple -> Wash -> Couple -> Oxidize.

Q2: My yield is low, but the sequence looks correct (no deletions).

Diagnosis: This is likely an issue with Deprotection or Cleavage , not coupling. Fix:

  • Unlike RNA, 2'-OMe groups are stable. You do not need 2'-deprotection (fluoride/TBAF).

  • Standard deprotection (AMA @ 65°C for 10 mins or NH4OH @ 55°C for overnight) works.

  • Warning: If you use "Fast Deprotection" chemistry (e.g., UltraFast), ensure your 2'-OMe amidites have compatible base protection (usually Acetyl-C, not Benzoyl-C).

Q3: Can I use DCI (4,5-Dicyanoimidazole) instead of ETT?

Answer: Yes, but with caveats.

  • Pros: DCI is less acidic and less likely to cause depurination (rare in 2'-OMe anyway).

  • Cons: It activates slower than ETT.

  • Adjustment: If using DCI, you must increase coupling time to 15 minutes to achieve the same efficiency as 6 minutes with ETT.

Q4: My 2'-OMe G-rich sequence is failing.

Diagnosis: 2'-OMe Guanosine is notorious for aggregation and low solubility. Fix:

  • Dilute 2'-OMe-G amidite slightly (0.1M) to ensure it stays in solution, or use a mixture of ACN/Dichloromethane (if your synthesizer tubing supports it).

  • Use Empowered Coupling: 2x 10-minute coupling steps for every G.

Decision Logic Tree

Use this flow to diagnose your specific synthesis failure.

Diagram 2: Troubleshooting Logic

Troubleshooting Start Start Troubleshooting Issue Identify Defect Start->Issue N_Minus_1 n-1 Deletions (Incomplete Coupling) Issue->N_Minus_1 Low_Yield Low Yield (Full Length) Issue->Low_Yield N_Plus_1 n+1 Additions (Double Coupling) Issue->N_Plus_1 Sol_Time Increase Time (to 10-15 min) N_Minus_1->Sol_Time Sol_Activator Switch to ETT (More Acidic) N_Minus_1->Sol_Activator Sol_Double Double Couple N_Minus_1->Sol_Double Sol_Deprotect Check Cleavage Conditions Low_Yield->Sol_Deprotect Sol_Acid Activator too Acidic? Switch to DCI N_Plus_1->Sol_Acid

Caption: Diagnostic tree for isolating the root cause of 2'-OMe synthesis anomalies.

References

  • Glen Research. (n.d.). 2'-OMe-RNA Phosphoramidites Product Guide. Retrieved from [Link]

  • Welz, R., & Müller, S. (2002).[1] 5-Benzylmercapto-1H-tetrazole as activator for 2'-O-TBDMS phosphoramidite building blocks in RNA synthesis.[1] Tetrahedron Letters, 43(5), 795-797.[2]

  • Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to ESI-MS Characterization of 2'-OMeU Methylphosphonate Oligonucleotides

This guide provides an in-depth comparison and detailed protocols for the characterization of 2'-O-Methyluridine (2'-OMeU) methylphosphonate modified oligonucleotides using Electrospray Ionization Mass Spectrometry (ESI-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and detailed protocols for the characterization of 2'-O-Methyluridine (2'-OMeU) methylphosphonate modified oligonucleotides using Electrospray Ionization Mass Spectrometry (ESI-MS). It is intended for researchers, scientists, and drug development professionals who require precise molecular weight verification and impurity profiling of these therapeutically relevant molecules.

Introduction: The Analytical Imperative for Modified Oligonucleotides

Oligonucleotide therapeutics, particularly those with modifications like 2'-O-methyl and methylphosphonate linkages, are at the forefront of modern medicine. These modifications are strategically incorporated to enhance properties such as nuclease resistance, binding affinity, and in vivo stability.[1][2][3][4] The 2'-O-methyl modification adds steric bulk to the sugar moiety, increasing duplex stability with target RNA, while the methylphosphonate backbone, which replaces a non-bridging oxygen with a methyl group, is uncharged and resistant to nuclease degradation.[1][4]

However, the very modifications that confer therapeutic advantages also present significant analytical challenges. The neutral methylphosphonate backbone can suppress ionization efficiency, and the complexity of synthetic processes can introduce a variety of impurities.[5] Therefore, robust analytical methods are paramount for ensuring the identity, purity, and quality of these drug candidates. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a cornerstone technique for this purpose, offering high mass accuracy and the ability to analyze these large, complex biomolecules.[6][7][8]

The Principle of ESI-MS for Oligonucleotide Analysis

Electrospray ionization is a "soft" ionization technique, meaning it can convert large, non-volatile molecules like oligonucleotides from a liquid solution into intact, gas-phase ions with minimal fragmentation.[8] This is crucial for accurately determining the molecular weight of the parent compound.

The key feature of ESI-MS for large molecules is the formation of a series of multiply charged ions.[8][9] The negatively charged phosphate backbone of standard oligonucleotides is readily deprotonated, leading to ions with multiple negative charges (e.g., [M-nH]ⁿ⁻). Because mass spectrometers measure the mass-to-charge ratio (m/z), this multiple charging brings large molecules into the detectable range of most common mass analyzers, such as quadrupoles and time-of-flight (TOF) instruments.[8] The resulting series of peaks in the mass spectrum can then be mathematically deconvoluted to determine the parent molecular mass with high precision.[10][11][12]

ESI_Process cluster_solution Solution Phase cluster_gas Gas Phase (Vacuum) Oligo_sol Oligonucleotide in Solution with Mobile Phase Droplets Charged Droplets Oligo_sol->Droplets Electrospray Capillary (+ High Voltage) Charged_Droplets Shrinking Droplets Droplets->Charged_Droplets Solvent Evaporation Gas_Phase_Ions Multiply Charged Gas-Phase Ions [M-nH]ⁿ⁻ Charged_Droplets->Gas_Phase_Ions Coulombic Fission Analyzer Mass Analyzer (Measures m/z) Gas_Phase_Ions->Analyzer To Mass Analyzer

Caption: Workflow of the Electrospray Ionization (ESI) process for oligonucleotides.

Challenges in the Analysis of Methylphosphonate Oligonucleotides

The neutral nature of the methylphosphonate backbone presents a primary challenge for ESI-MS. Unlike the phosphodiester backbone, it does not carry a readily ionizable proton. Therefore, ionization relies on the presence of at least some remaining phosphodiester linkages or the terminal phosphate group to carry a charge. This can lead to lower overall signal intensity compared to unmodified oligonucleotides.

Furthermore, the synthesis of these complex molecules can result in several process-related impurities that require careful characterization:

  • n-1/n+1 Impurities: Deletion or addition of a nucleotide during synthesis.

  • Depurination: Loss of a purine base (adenine or guanine).[11]

  • Incomplete Deprotection: Residual protecting groups from synthesis.

  • Adduct Formation: The presence of sodium ([M-nH+Na]⁽ⁿ⁻¹⁾⁻) or other cations can complicate spectra by splitting the signal for a single species into multiple adduct peaks.[13]

Comparative Analysis: ESI-MS vs. Alternative Techniques

While ESI-MS is a powerful tool, it's important to understand its strengths and weaknesses in comparison to other common analytical techniques for oligonucleotides.

FeatureESI-MSMALDI-TOF MSIon-Exchange HPLC (IEX-HPLC)
Primary Measurement Intact Mass (via m/z)Intact Mass (via time-of-flight)Purity (based on charge)
Mass Accuracy High (<0.01%)[8]Moderate (~0.03%)[6]N/A
Resolution High, especially for longer oligos[9]Decreases for oligos >50 bases[6][14]High for charge variants
Throughput Moderate (LC-coupled)High[14]Low to Moderate
Salt Tolerance Low[15]Moderate[15]N/A (uses high salt)
Coupling to LC ExcellentDifficultN/A
Key Advantage High accuracy for long/modified oligos.[9]Speed and simplicity for routine QC.[14]Excellent for purity assessment.
Key Disadvantage Sensitive to salts/adducts.[13][15]Poor performance for long oligos.[6][9]No mass information.

Detailed Experimental Protocol: LC-ESI-MS of 2'-OMeU Methylphosphonate Oligonucleotides

This protocol outlines a robust method for the analysis of modified oligonucleotides using ion-pair reversed-phase liquid chromatography coupled with ESI-MS. The ion-pairing system is critical for retaining the oligonucleotide on the column and for achieving high-quality mass spectra.

Protocol_Workflow A 1. Sample Preparation (Dilution & Desalting) D 4. Sample Injection & Data Acquisition A->D B 2. Mobile Phase Preparation (IP Reagents & Solvents) C 3. LC-MS System Setup (Column, Gradient, MS Parameters) B->C C->D E 5. Data Processing (Deconvolution) D->E F 6. Analysis (Mass Verification & Purity) E->F

Sources

Comparative

Melting temperature (Tm) comparison of 2'-OMe methylphosphonate vs 2'-MOE

Comparative Guide: Melting Temperature ( ) of 2'-OMe Methylphosphonate vs. 2'-MOE Executive Summary: The Affinity vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Melting Temperature ( ) of 2'-OMe Methylphosphonate vs. 2'-MOE

Executive Summary: The Affinity vs. Neutrality Trade-off

In the design of antisense oligonucleotides (ASOs) and steric-blocking probes, the choice between 2'-O-methoxyethyl (2'-MOE) and 2'-O-methyl methylphosphonate (2'-OMe-MP) represents a fundamental divergence in strategy: maximum affinity versus charge neutrality .

  • The Bottom Line: 2'-MOE is the superior choice for maximizing melting temperature (

    
    ) and binding affinity. It provides a robust thermal stability boost (
    
    
    
    to
    
    
    per modification).
  • The Alternative: 2'-OMe-MP is a specialized modification where the stabilizing effect of the 2'-OMe sugar is often negated by the destabilizing nature of the racemic methylphosphonate backbone. It is typically used not for affinity, but for its non-ionic character (membrane permeability) and absolute resistance to nucleases.

This guide details the thermodynamic parameters, structural mechanisms, and experimental protocols required to validate these differences in your own laboratory.

Mechanistic Analysis: Why the Difference Exists

To understand the


 disparity, we must decouple the effects of the sugar modification  from the backbone modification .
2'-MOE (High Affinity)

The 2'-O-methoxyethyl modification locks the ribose sugar into the C3'-endo (North) conformation, which is thermodynamically favorable for A-form RNA duplexes.[1]

  • Hydration Bridge: The methoxyethyl group traps a structured water molecule that bridges the 2'-oxygen to the phosphate backbone, creating a rigid, stable "locked" structure.

  • Entropic Benefit: By pre-organizing the single strand into a helix-compatible geometry, the entropic penalty of binding is reduced.

2'-OMe Methylphosphonate (Compromised Affinity)

This is a hybrid modification containing a stabilizing sugar (2'-OMe) and a destabilizing backbone (Methylphosphonate).

  • The Chirality Problem: Standard chemical synthesis of methylphosphonate linkages produces a racemic mixture of

    
     and 
    
    
    
    diastereomers.
    • The

      
       isomer  projects the methyl group inward toward the hydration spine of the major groove, causing significant steric clashes and destabilizing the duplex.
      
  • Loss of Charge: While the non-ionic backbone aids in membrane permeation, it eliminates the counter-ion condensation effect that typically stabilizes the helix in high-salt physiological environments.

Structural Logic Diagram

The following diagram illustrates the causal pathway from chemical structure to observed


.

Tm_Mechanism MOE 2'-MOE Modification Conf_C3 C3'-endo Pucker (A-Form Pre-organization) MOE->Conf_C3 OMeMP 2'-OMe Methylphosphonate OMeMP->Conf_C3 Sugar Effect (+) Racemic Racemic Backbone (Rp + Sp Isomers) OMeMP->Racemic Hydration Water-Bridge Stabilization Conf_C3->Hydration HighTm High Tm (High Affinity) Hydration->HighTm +2.0°C/mod Steric Sp-Isomer Steric Clash Racemic->Steric LowTm Lower Tm (Compromised Affinity) Steric->LowTm Backbone Effect (-)

Figure 1: Mechanistic pathway showing how 2'-MOE achieves stability via hydration, while 2'-OMe-MP suffers from steric clashes due to backbone chirality.

Comparative Data Analysis

The following data summarizes the thermodynamic impact of these modifications relative to unmodified DNA and RNA.

Table 1: per Modification (vs. RNA Target)
ModificationBackbone Type

per Residue
Primary Driver
2'-MOE Phosphodiester (PO)+2.0°C to +3.0°C C3'-endo lock + Hydration bridge
2'-MOE Phosphorothioate (PS)+1.5°C to +2.0°C MOE stability overcomes PS destabilization
2'-OMe Phosphodiester (PO)+1.0°C to +1.5°CC3'-endo conformation
2'-OMe Methylphosphonate (MP) -0.5°C to +0.5°C Sugar (+) fights Backbone (-)
DNA Methylphosphonate (MP)-1.0°C to -1.5°CLoss of charge + Steric clash

Note: Values are approximate and sequence-dependent. The "2'-OMe-MP" value assumes a standard racemic synthesis. Chirally pure (


) MP synthesis would yield higher 

but is not commercially standard.[2]
Table 2: Functional Trade-offs
Feature2'-MOE2'-OMe Methylphosphonate
Nuclease Resistance Excellent (especially with PS gap)Superior (Total resistance to exo/endonucleases)
Cellular Uptake Requires transfection agents or conjugationPassive diffusion possible (due to neutrality)
Solubility High (Water soluble)Low (Aggregates at high concentrations)
Salt Sensitivity High (Tm drops at low salt)Low (Tm is independent of salt conc.)

Experimental Protocol: Validating Differences

To objectively compare these molecules, you cannot use a standard DNA melting protocol without accounting for the ionic strength dependency of the 2'-MOE (ionic) versus the lack thereof in 2'-OMe-MP (non-ionic).

Protocol: UV Thermal Denaturation with Salt Sensitivity Control

Objective: Determine the


 of modified oligonucleotides against a complementary RNA target.
Reagents
  • Buffer A (Physiological): 10 mM Na₂HPO₄, 150 mM NaCl, pH 7.4.

  • Buffer B (Low Salt): 10 mM Na₂HPO₄, 10 mM NaCl, pH 7.4.

  • Target RNA: Complementary sequence (unmodified).

Workflow
  • Preparation: Dilute Oligo X (2'-MOE) and Oligo Y (2'-OMe-MP) to 1.0 µM equimolar concentration with Target RNA in Buffer A.

  • Degassing: Degas samples for 10 mins (critical to prevent bubble formation during heating).

  • Annealing: Heat to 90°C for 5 mins, then cool slowly to room temperature over 1 hour.

  • Melting Ramp:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: 260 nm.

    • Ramp: 20°C to 90°C at 0.5°C/min.

  • Data Processing: Calculate the first derivative (

    
    ). The peak represents the 
    
    
    
    .
  • Salt Check (The "Expert" Step): Repeat the experiment in Buffer B .

    • Expected Result: 2'-MOE

      
       will drop significantly in low salt. 2'-OMe-MP 
      
      
      
      will remain largely unchanged. This confirms the backbone charge difference.
Workflow Visualization

Protocol_Workflow Start Start: Equimolar Mix (Oligo + Target RNA) BufferSelect Select Buffer Condition Start->BufferSelect HighSalt Buffer A: 150mM NaCl (Physiological) BufferSelect->HighSalt LowSalt Buffer B: 10mM NaCl (Charge Check) BufferSelect->LowSalt Anneal Anneal: 90°C -> 25°C (Slow Cool) HighSalt->Anneal LowSalt->Anneal Melt Melt: 20°C -> 90°C (0.5°C/min ramp) Anneal->Melt Analysis Calculate 1st Derivative (dA/dT) Melt->Analysis ResultMOE 2'-MOE Result: High Tm (Buffer A) Tm Drops (Buffer B) Analysis->ResultMOE ResultMP 2'-OMe-MP Result: Modest Tm (Buffer A) No Change (Buffer B) Analysis->ResultMP

Figure 2: Experimental workflow for comparative Tm analysis, highlighting the critical salt-dependency check.

References

  • Monia, B. P., et al. (1993). Evaluation of 2'-modified oligonucleotides containing 2'-deoxy gaps as antisense inhibitors of gene expression. Journal of Biological Chemistry, 268(19), 14514-14522. Link

  • Miller, P. S., et al. (1981). Synthesis and properties of methylphosphonate oligodeoxyribonucleotides. Biochemistry, 20(7), 1874-1880. Link

  • Geary, R. S., et al. (2001). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897. Link

  • Kibler-Herzog, L., et al. (1991). Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers. Nucleic Acids Research, 19(11), 2979-2986. Link

  • Crooke, S. T. (2017). Molecular mechanisms of antisense oligonucleotides. Nucleic Acid Therapeutics, 27(2), 70-77. Link

Sources

Validation

HPLC profiles of crude 5'-O-DMTr-2'-OMeU-methyl phosphonamidite synthesis products

Title: Comparative HPLC Profiling: 5'-O-DMTr-2'-OMeU-Methyl Phosphonamidite vs. Standard CEP Architectures Executive Summary The synthesis of neutral-backbone oligonucleotides (methylphosphonates) requires specialized mo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative HPLC Profiling: 5'-O-DMTr-2'-OMeU-Methyl Phosphonamidite vs. Standard CEP Architectures

Executive Summary

The synthesis of neutral-backbone oligonucleotides (methylphosphonates) requires specialized monomer synthons that differ significantly from standard


-cyanoethyl phosphoramidites (CEP). This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) profiles of 5'-O-DMTr-2'-OMeU-methyl phosphonamidite  (MeP-U).

Unlike CEP monomers, MeP monomers possess a chiral phosphorus atom directly bonded to a methyl group (


), resulting in distinct diastereomeric separation and unique impurity profiles. This document details the chromatographic behavior, critical quality attributes (CQAs), and purification strategies required to validate these high-value reagents.

Structural & Chemical Basis of Separation

To interpret the HPLC profile, one must first understand the structural divergence between the Methyl Phosphonamidite (MeP) and the standard


-Cyanoethyl Phosphoramidite (CEP).
FeatureMethyl Phosphonamidite (MeP)

-Cyanoethyl Phosphoramidite (CEP)
3'-P Modification Methyl group (

) directly attached to Phosphorus.

-cyanoethoxy group (

) attached to Phosphorus.
Backbone Charge Neutral (Non-ionic).Negative (after oxidation/deprotection).
Chirality Chiral at Phosphorus. Creates distinct

and

diastereomers.
Chiral at Phosphorus, but diastereomers often co-elute or show slight shoulders.
Lipophilicity Higher (Methyl group increases hydrophobicity).Moderate (Nitrile group adds polarity).
Reactivity Highly sensitive to moisture; requires specific oxidizers (e.g., low-water iodine or non-aqueous peroxides).Standard stability; robust to standard iodine oxidation.
Synthesis Pathway Visualization

The following diagram outlines the synthesis workflow and the origin of critical impurities visible in the HPLC profile.

SynthesisWorkflow Start 5'-O-DMTr-2'-OMe-Uridine (Nucleoside) Reaction Phosphitylation (Anhydrous THF/DCM, Base) Start->Reaction Reagent Reagent: Chloro(methyl)(N,N-diisopropylamino)phosphine Reagent->Reaction Product CRUDE PRODUCT: 5'-O-DMTr-2'-OMeU-Methyl Phosphonamidite Reaction->Product Main Pathway Imp_Hydro Impurity A: H-Phosphonate (Hydrolysis) (P-H species) Reaction->Imp_Hydro + H2O (Trace) Imp_Ox Impurity B: Methyl Phosphonate (Oxidation) (P=O species) Product->Imp_Ox + O2/Peroxides

Figure 1: Synthesis pathway of 2'-OMeU-Methyl Phosphonamidite highlighting the origin of critical impurities (Hydrolysis and Oxidation).

Comparative HPLC Profiling

The following data compares the expected HPLC profile of the target MeP amidite against a standard CEP amidite under identical Reverse-Phase (RP-HPLC) conditions.

Standard Method Parameters:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1M TEAA (Triethylammonium Acetate) or Ammonium Bicarbonate, pH 7.5.

  • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Gradient: 50% B to 100% B over 20 minutes (High organic required for elution of DMTr species).

  • Detection: UV 254 nm.

Profile Comparison Table
ComponentMeP Profile (Target) CEP Profile (Reference) Chromatographic Interpretation
Main Peak Structure Distinct Doublet. The

-methyl group induces significant structural difference between

and

isomers.
Single Broad Peak or Tight Doublet. Diastereomers often overlap significantly.MeP isomers often resolve with

min.
Relative Retention (RRT) 1.00 / 1.05 (Reference)0.95 (Slightly less retained due to polar nitrile)MeP is more hydrophobic due to the P-Me group replacing P-O-CH2CH2CN.
Hydrolysis Impurity Elutes Earlier (RRT ~0.85). Identify as H-phosphonate species.Elutes Earlier (RRT ~0.80). Identify as H-phosphonate.Result of water reacting with the amidite P-N bond.
Oxidation Impurity Elutes Earlier (RRT ~0.90). P(V) species (P=O).[1][2]Elutes Earlier (RRT ~0.88). P(V) species.[1][2]Result of air oxidation. P(V) is more polar than P(III).
Starting Nucleoside Elutes Significantly Earlier (RRT ~0.4 - 0.6).Elutes Significantly Earlier .Unreacted 5'-DMTr-2'-OMe-Uridine.

Critical Insight: In MeP synthesis, the "doublet" is a feature, not a bug. Operators transitioning from CEP synthesis often mistake the split peak for an impurity. Integration must sum both peaks for assay purity.

Detailed Experimental Protocol

To replicate these profiles for Quality Control (QC), follow this self-validating protocol. This method minimizes on-column hydrolysis, a common source of false "fail" results.

Step 1: Sample Preparation (Crucial)
  • Solvent: Anhydrous Acetonitrile (MeCN) treated with 3Å molecular sieves.

  • Additive: 1-2% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) must be added to the sample vial to neutralize any acidity and prevent hydrolysis of the highly reactive P-N bond.

  • Concentration: 1.0 - 5.0 mg/mL.

  • Handling: Prepare immediately before injection. Do not store in autosampler > 4 hours.

Step 2: HPLC Method Setup
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient). Note: Higher temps may degrade the amidite.

  • Gradient Profile:

Time (min)% Buffer A (0.1M TEAA)% Buffer B (MeCN)Description
0.04060Initial equilibration (High organic to elute DMTr)
15.00100Linear gradient
20.00100Wash
20.14060Re-equilibration
Step 3: Decision Logic for Purity Assessment

PurityLogic Sample Inject Sample (MeP-U Amidite) CheckPeaks Analyze Main Peak Area Sample->CheckPeaks IsDoublet Is it a Doublet? CheckPeaks->IsDoublet Pass PASS: Sum Areas of Diastereomers (Target > 95%) IsDoublet->Pass Yes Fail_Res FAIL/INVESTIGATE: Single Peak? (Check Column Performance) IsDoublet->Fail_Res No CheckImpurities Check RRT < 0.9 Pass->CheckImpurities Oxidation Peak at RRT ~0.9? (Oxidation P=O) CheckImpurities->Oxidation Detect Hydrolysis Peak at RRT ~0.85? (Hydrolysis P-H) CheckImpurities->Hydrolysis Detect

Figure 2: QC Decision Matrix for evaluating Methyl Phosphonamidite Chromatograms.

Troubleshooting & Optimization

Scenario 1: The "Third" Peak If a third peak appears between the diastereomers or on the shoulder:

  • Cause: Partial oxidation of one diastereomer or presence of a 2'-OH impurity (if 2'-OMe protection was incomplete, though rare for this specific starting material).

  • Verification: Run LC-MS.[3][4][5] Look for M+16 (Oxidation) or M-14 (Demethylation).

Scenario 2: Merged Doublet

  • Cause: Column aging (loss of resolution) or mobile phase pH drift.

  • Fix: Replace column with a fresh high-carbon-load C18 (e.g., Agilent Zorbax Eclipse Plus). Ensure TEAA buffer is fresh (pH 7.0-7.5).

Scenario 3: High Hydrolysis Peak (RRT ~0.85)

  • Cause: "Wet" Acetonitrile in the HPLC autosampler or mobile phase.

  • Fix:Critical. Methyl phosphonamidites are more sensitive to hydrolysis than CEPs. Use anhydrous MeCN for sample prep and inject immediately. Ensure the mobile phase contains basic buffer (TEAA) to buffer the column environment.

References

  • Glen Research. Synthesis Using Methyl Phosphonamidites. Glen Research Technical Bulletins.[6] Available at: [Link]

  • Hogrefe, R.I., et al. (1993). Effect of excess water on the synthesis of methylphosphonate oligonucleotides. Nucleic Acids Research. Available at: [Link]

  • Agilent Technologies. Analysis of Phosphoramidite Impurities. Agilent Application Notes. Available at: [Link]

  • Miller, P.S. (1991). Oligonucleotide Methylphosphonates as Antisense Reagents. Bio/Technology.[5][7][8] Available at: [Link]

  • Thayer, J.R., et al. (2011). Separation of nucleoside phosphoramidate diastereoisomers by high performance liquid chromatography. Journal of Chromatography B. Available at: [Link]

Sources

Comparative

Technical Guide: Validating RNase H Independence of Fully Modified Methylphosphonate Oligomers

Executive Summary In the design of antisense therapeutics, the Mechanism of Action (MoA) is binary: an oligonucleotide either recruits Ribonuclease H (RNase H) to degrade the target mRNA or it acts as a steric blocker to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of antisense therapeutics, the Mechanism of Action (MoA) is binary: an oligonucleotide either recruits Ribonuclease H (RNase H) to degrade the target mRNA or it acts as a steric blocker to arrest translation or correct splicing.[1]

Fully modified methylphosphonate (MP) oligomers are non-ionic DNA analogs where the charged phosphodiester linkage is replaced by a methylphosphonate group. Unlike Phosphorothioate (PS) oligonucleotides, which are known to recruit RNase H, fully modified MP oligomers are historically characterized as RNase H independent .

This guide provides a rigorous, self-validating framework to experimentally prove this independence. By comparing MP oligomers against PS-DNA and native DNA controls, researchers can definitively categorize their lead compounds as steric blockers, a critical step in regulatory filing and off-target toxicity profiling.

Scientific Background: The Steric Block vs. Degradation Dichotomy

The RNase H Recruitment Mechanism

RNase H is an endonuclease that specifically hydrolyzes the RNA strand of an RNA:DNA hybrid.[1][2] It recognizes the minor groove width and the phosphate spacing of the hybrid duplex.

  • Native DNA & Phosphorothioates (PS): Form hybrids with RNA that conform to the specific geometry (intermediate between A-form and B-form) required for RNase H binding and catalysis.

  • Methylphosphonates (MP): The methyl group replaces the non-bridging oxygen, rendering the backbone neutral and introducing chirality.[3] This alters the hydration spine and geometry of the duplex, preventing the enzyme from engaging the substrate.

Why Validation Matters

If an oligomer designed for splice-switching (steric block) inadvertently recruits RNase H, it will destroy the pre-mRNA rather than modulating its splicing, leading to a complete loss of protein rather than the desired isoform correction.

Comparative Profile
FeatureNative DNAPhosphorothioate (PS)Methylphosphonate (MP)
Backbone Charge NegativeNegativeNeutral
Nuclease Resistance LowHighHigh
RNase H Recruitment Yes (High Efficiency)Yes (High Efficiency)No (Steric Blocker)
Chirality AchiralChiral (Sp/Rp mixture)Chiral (Sp/Rp mixture)
Primary MoA DegradationDegradationTranslation Arrest / Splice Switching

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways between PS-DNA (Degradation) and MP-DNA (Steric Block).

MoA_Pathways cluster_inputs Input Oligomers PS_Oligo Phosphorothioate (PS) Antisense Hybrid_PS PS:RNA Hybrid (Ionic/Recognizable) PS_Oligo->Hybrid_PS + Hybridization MP_Oligo Methylphosphonate (MP) Antisense Hybrid_MP MP:RNA Hybrid (Non-ionic/Silent) MP_Oligo->Hybrid_MP + Hybridization Target Target mRNA Target->Hybrid_PS Target->Hybrid_MP RNaseH RNase H Enzyme Hybrid_PS->RNaseH Recruits Hybrid_MP->RNaseH Evades Result_Block Steric Blockade (Intact mRNA) Hybrid_MP->Result_Block Physically Obstructs Ribosome/Spliceosome Result_Deg mRNA Cleavage (Degradation) RNaseH->Result_Deg Catalysis

Figure 1: Mechanistic divergence. PS-ASOs recruit RNase H leading to degradation, while MP-ASOs evade recognition, preserving the RNA backbone.

Experimental Protocol: In Vitro RNase H Cleavage Assay

This protocol is designed to be self-validating . It includes a positive control (PS-DNA) to prove the enzyme is active and a negative control (RNA only) to prove the RNA is stable absent the enzyme.

Reagents & Equipment
  • Target RNA: 5'-fluorescein labeled synthetic RNA (20-30 mer) complementary to the ASO.

  • Test Oligomer: Fully modified Methylphosphonate (MP) oligomer.

  • Positive Control Oligomer: Phosphorothioate (PS) DNA of identical sequence.

  • Enzyme: E. coli RNase H (commercially available) or Human RNase H1.[4]

  • Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.1 mM DTT.

    • Note: MgCl₂ is critical. RNase H is a metal-dependent enzyme.

  • Analysis: 20% Denaturing Polyacrylamide Gel Electrophoresis (PAGE) with Urea.

Step-by-Step Workflow

Step 1: Annealing (Hybrid Formation) Mix the Target RNA (200 nM) with the Test or Control Oligomer (1 µM) in 1X Reaction Buffer.

  • Heat to 90°C for 2 minutes.

  • Slow cool to 37°C over 45 minutes.

  • Expert Insight: The 5:1 excess of Antisense Oligo (ASO) ensures all RNA is hybridized.

Step 2: Enzymatic Digestion Add 5 Units of RNase H to the annealed duplexes.

  • Incubate at 37°C.

  • Time points: Harvest aliquots at 0, 15, 30, and 60 minutes.

Step 3: Quenching Immediately stop the reaction by adding an equal volume of Gel Loading Buffer containing 95% Formamide and 20 mM EDTA .

  • Causality: EDTA chelates the Magnesium required by RNase H, instantly freezing the reaction state. Formamide denatures the duplex for electrophoresis.

Step 4: PAGE Analysis Run samples on a 20% TBE-Urea gel. Visualize via fluorescence imaging.

Assay Logic Diagram

Protocol_Flow Start Start: RNA Target (FAM-labeled) Split Divide into 3 Groups Start->Split Grp1 Group 1: RNA Only (Stability Control) Split->Grp1 Grp2 Group 2: RNA + PS-DNA (Positive Control) Split->Grp2 Grp3 Group 3: RNA + MP-Oligo (Test Article) Split->Grp3 Anneal Anneal: 90°C -> 37°C Grp1->Anneal Grp2->Anneal Grp3->Anneal Enzyme Add RNase H + Mg++ Incubate 37°C Anneal->Enzyme Stop Quench: Formamide + EDTA Enzyme->Stop Analyze Denaturing PAGE Stop->Analyze

Figure 2: Experimental workflow ensuring rigorous control conditions.

Data Interpretation & Expected Results

To validate RNase H independence, your gel data must match the "MP-Oligo" profile below.

LaneSampleExpected Band PatternInterpretation
1 RNA Only + RNase H Single high-MW bandPass: RNA is stable; no contamination.
2 RNA + PS-DNA + RNase H Smear or low-MW fragmentsPass: System is working; RNase H is active.
3 RNA + MP-Oligo + RNase H Single high-MW band VALIDATED: MP did not recruit RNase H.

Troubleshooting:

  • If Lane 3 shows degradation: Ensure the MP oligomer is fully modified . "Gapmers" (MP wings with a central DNA gap) will recruit RNase H.

  • If Lane 2 is intact: The enzyme is inactive or the buffer lacks Magnesium.

References

  • Miller, P. S., et al. (1985). "Control of ribonucleic acid function by oligonucleoside methylphosphonates."[3][5] Biochimie, 67(7-8), 769–776.[5]

  • Walder, R. Y., & Walder, J. A. (1988). "Role of RNase H in hybrid-arrested translation by antisense oligonucleotides." Proceedings of the National Academy of Sciences, 85(14), 5011-5015.

  • Quartin, R. S., & Wetmur, J. G. (1989). "Effect of ionic strength on the hybridization of oligodeoxynucleotides with reduced charge due to methylphosphonate linkages to unmodified oligodeoxynucleotides containing the complementary sequence." Biochemistry, 28(3), 1040–1047.

  • Furdon, P. J., Dominski, Z., & Kole, R. (1989). "RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds."[6][7] Nucleic Acids Research, 17(22), 9193–9204.

Sources

Validation

Comparative Binding Affinity of 2'-OMeU Methylphosphonate to RNA Targets

A Technical Guide for Nucleic Acid Chemists and Drug Developers Executive Verdict: The "Stealth" Binder 2'-O-Methyl Uridine Methylphosphonate (2'-OMe-MP-U) represents a sophisticated hybrid in antisense chemistry. It com...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Nucleic Acid Chemists and Drug Developers

Executive Verdict: The "Stealth" Binder

2'-O-Methyl Uridine Methylphosphonate (2'-OMe-MP-U) represents a sophisticated hybrid in antisense chemistry. It combines the RNA-locking affinity of the 2'-O-methyl sugar with the non-ionic, nuclease-resistant nature of the methylphosphonate backbone.[1]

The Bottom Line:

  • Binding Affinity (

    
    ): Moderate Increase vs. DNA; Lower vs. 2'-OMe RNA. 
    While the 2'-OMe modification drives a high-affinity C3'-endo (A-form) sugar pucker, the racemic methylphosphonate backbone introduces a destabilizing effect due to steric clash from the 
    
    
    
    isomer. The net result is a binder that is tighter than native DNA but generally looser than a pure 2'-OMe phosphodiester (PO) or phosphorothioate (PS) oligonucleotide.
  • Key Advantage: Charge Neutrality & Nuclease Resistance. Unlike PO or PS backbones, the MP linkage is non-ionic.[2] This eliminates electrostatic repulsion with the target RNA (beneficial at low salt) and permits passive diffusion across membranes, though it sacrifices solubility.

Mechanistic Basis: The Tug-of-War

To understand the performance of 2'-OMe-MP, one must analyze the opposing forces at play within the molecule.

A. The Stabilizer: 2'-O-Methylation

The 2'-OMe group locks the ribose ring into a C3'-endo (North) conformation. This pre-organizes the oligonucleotide into an A-form helix geometry, which is thermodynamically favorable for binding to RNA targets.

  • Thermodynamic Contribution: Typically +1.0°C to +1.7°C per modification.

B. The Destabilizer: Methylphosphonate (Racemic)

Replacing the charged non-bridging oxygen with a methyl group creates a chiral center at the phosphorus.

  • 
     Isomer:  Structurally compatible with the A-form helix.
    
  • 
     Isomer:  Projects the methyl group inward, causing significant steric interference with the hydration spine and base stacking.
    
  • Thermodynamic Contribution: Racemic mixtures (standard synthesis) typically result in -0.5°C to -1.5°C per modification due to the "averaging" of

    
     and 
    
    
    
    effects.
C. The Net Effect



Comparative Performance Analysis

The following data summarizes the binding behavior of a 2'-OMe-MP modified oligonucleotide targeting RNA, compared to standard alternatives.

Table 1: Thermodynamic Stability ( per modification)

Values are approximate and sequence-dependent.

Backbone / ModificationCharge StateSugar Pucker

vs. RNA Target (Ref. DNA)
Nuclease Resistance
Native DNA (PO) Anionic (-)C2'-endo (South)Reference (0°C)Low
2'-OMe RNA (PO) Anionic (-)C3'-endo (North)+1.0 to +1.7°C High
2'-OMe RNA (PS) Anionic (-)C3'-endo (North)+0.5 to +1.0°CVery High
2'-OMe Methylphosphonate (MP) Neutral (0) C3'-endo (North)0.0 to +0.5°C Extreme
LNA (Locked Nucleic Acid) Anionic (-)C3'-endo (Locked)+3.0 to +8.0°CHigh
Table 2: Functional Attributes[3]
Feature2'-OMe Methylphosphonate (MP)Standard Phosphorothioate (PS)
Salt Dependence Low. Binding is largely independent of ionic strength due to lack of charge repulsion.High. Binding affinity drops significantly in low-salt conditions.
RNase H Recruitment No. Does not support RNase H cleavage.Yes (if used in a "gapmer" design).
Cellular Uptake Passive diffusion (lipophilic).Endocytosis (requires transfection agents).
Solubility Low (prone to aggregation).High (water soluble).

Visualizing the Interaction Landscape

The following diagram illustrates the structural and functional hierarchy of these modifications.

G cluster_mods Oligonucleotide Modifications Target RNA Target DNA Native DNA (C2'-endo, PO) DNA->Target Baseline Affinity OMe_PO 2'-OMe RNA (PO) (C3'-endo, High Affinity) OMe_PO->Target Strongest Binding (Electrostatic Repulsion Present) OMe_MP 2'-OMe Methylphosphonate (C3'-endo + Neutral Backbone) OMe_MP->Target Moderate Binding (No Repulsion, but Steric Clash) Mechanisms Mechanistic Drivers: 1. Sugar Pucker (Pre-organization) 2. Charge Neutrality (Low Salt Independence) 3. Chirality (Sp Isomer Destabilization) OMe_MP->Mechanisms

Caption: Hierarchy of binding affinity. 2'-OMe MP balances the stabilizing sugar pucker against the destabilizing steric effects of the racemic backbone.

Experimental Protocol: Self-Validating UV Melting Analysis

To accurately measure the binding affinity of 2'-OMe MP oligonucleotides, standard protocols must be adjusted to account for their non-ionic nature.

Objective

Determine the Melting Temperature (


) of 2'-OMe MP / RNA duplexes.
Reagents
  • Buffer A (Physiological): 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • Buffer B (Low Salt - Validation): 10 mM Sodium Phosphate, 0 mM NaCl , 0.1 mM EDTA, pH 7.0.

    • Why? This step validates the MP chemistry. If the

      
       drops significantly in Buffer B, your MP synthesis failed (presence of charged PO species). If 
      
      
      
      remains stable, the backbone is neutral.
Workflow
  • Sample Preparation:

    • Mix 2'-OMe MP oligo and complementary RNA target in 1:1 molar ratio (final conc: 1.0 µM).

    • Prepare duplicate samples in Buffer A and Buffer B.

  • Degassing:

    • Degas solutions for 5 mins to prevent bubble formation during heating.

  • Annealing:

    • Heat to 85°C for 5 minutes.

    • Cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium and prevent kinetic traps (common with MP oligos due to aggregation).

  • Data Acquisition:

    • Ramp temperature from 20°C to 85°C at 0.5°C/min.

    • Monitor absorbance at 260 nm (

      
      ).
      
  • Analysis:

    • Calculate the first derivative (

      
      ). The peak represents the 
      
      
      
      .[3]
Validation Checkpoints (Self-Correcting)
  • Hysteresis Check: Run the melt in reverse (cooling). If the

    
     differs by >2°C, the system is not in equilibrium (slow down the ramp rate).
    
  • The "Salt Gap":

    • Native DNA/RNA:

      
       between Buffer A and B will be large (~15-20°C drop).
      
    • 2'-OMe MP:

      
       between Buffer A and B should be negligible (< 2°C) . This confirms the non-ionic character.
      

References

  • Miller, P. S. (1991). "Oligonucleoside methylphosphonates as antisense reagents." Bio/Technology, 9(4), 358-362.

  • Kean, J. M., et al. (1995). "Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers."[4][5] Nucleic Acids Research, 23(17), 3365–3370.

  • Kibler-Herzog, L., et al. (1991). "Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs."[6][4][5][7] Nucleic Acids Research, 19(11), 2979-2986.

  • Lebedev, A. V., & Wickstrom, E. (1996). "The chirality problem in P-substituted oligonucleotides." Perspectives in Drug Discovery and Design, 4, 17-40.

Sources

Safety & Regulatory Compliance

Safety

5'-O-DMTr-2'-OMeU-Methyl Phosphonamidite: Safe Handling &amp; Disposal Guide

Executive Summary & Hazard Identification 5'-O-DMTr-2'-OMeU-methyl phosphonamidite is a specialized reagent used to synthesize oligonucleotides with methylphosphonate backbones (uncharged mimics of DNA/RNA).[1] Unlike st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

5'-O-DMTr-2'-OMeU-methyl phosphonamidite is a specialized reagent used to synthesize oligonucleotides with methylphosphonate backbones (uncharged mimics of DNA/RNA).[1] Unlike standard ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-cyanoethyl phosphoramidites, this molecule contains a direct Carbon-Phosphorus (C-P) bond , which imparts unique chemical stability and lipophilicity to the final oligonucleotide.

However, the phosphonamidite moiety (P-N bond) remains highly reactive toward proton donors (water, alcohols, acids).[1] Improper disposal of the active reagent into aqueous waste streams can cause rapid hydrolysis, heat generation, and pressure buildup in waste containers, posing a rupture hazard.

Chemical Hazard Profile
PropertySpecificationHazard Implication
Reactivity P(III)-N bond (Amidite)Reacts exothermically with water/acids.[1] Moisture Sensitive.
Oxidation State Phosphorus(III)Susceptible to oxidation.[1] Incompatible with strong oxidizers (e.g., peroxides, nitrates).[1]
Solubility Acetonitrile (MeCN), DCMLikely dissolved in Flammable & Toxic solvents (RCRA U003).[1]
Toxicity Nucleoside AnalogTreat as potentially bioactive/toxic. Avoid inhalation or skin contact.

Pre-Disposal Stabilization (Quenching Protocol)

Core Directive: Never dispose of active phosphonamidite solids or concentrated solutions directly into a bulk waste drum.[1] You must chemically "kill" the reactive P-N bond first.

The Mechanism of Quenching

We utilize a controlled alcoholysis followed by hydrolysis .

  • Step A (Methanolysis): Methanol attacks the phosphorus, displacing the diisopropylamine leaving group. This converts the reactive amidite into a stable methyl phosphonite ester.

  • Step B (Hydrolysis): Water converts any remaining esters to the final inert methylphosphonic acid derivative.

Step-by-Step Quenching Procedure

Applicability: Residual reagent in bottles, expired solids, or reaction byproducts.[1]

  • Preparation: Perform all work in a functioning chemical fume hood. Wear nitrile gloves, safety glasses, and a lab coat.

  • Solubilization (if solid):

    • If the reagent is solid, dissolve it in a minimal amount of Acetonitrile (MeCN) or Dichloromethane (DCM) .[1]

    • Note: Do not use water yet.

  • Primary Quench (The "Kill" Step):

    • Slowly add Methanol (MeOH) to the solution.[2] A ratio of 1:1 (v/v) relative to the reagent solution is sufficient.

    • Allow to stand for 15–30 minutes .

    • Observation: You may observe mild warming. The solution is now primarily the methyl phosphonite ester.

  • Secondary Quench:

    • Add Water slowly to the mixture (approx. 10% of total volume).[1]

    • Allow to stand for an additional 15 minutes.

    • Result: The phosphorus is now fully hydrolyzed and inert.

  • Neutralization (Optional):

    • Check pH.[3] If highly acidic (unlikely with this specific reagent, but possible with activators), adjust to pH 6–8 using dilute Sodium Bicarbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).
      

Waste Segregation & RCRA Classification

Once quenched, the material is essentially a solution of inert organic nucleosides in solvent. It must be categorized according to the solvent used (usually Acetonitrile).

RCRA Waste Codes (USA)
Waste Stream ComponentClassificationRCRA Code
Acetonitrile (Solvent) Ignitable, ToxicD001, U003
Methanol (Quench) IgnitableD001, U154
Quenched Reagent Organic Chemical WasteNot Listed (unless heavy metals present)

Disposal Path:

  • Labeling: "Hazardous Waste - Flammable Organic Solvent (Contains Acetonitrile, Methanol, Trace Nucleosides)."[1]

  • Container: High-density polyethylene (HDPE) or glass carboy.[1]

  • Segregation: DO NOT MIX with oxidizers (Nitric acid, Peroxides) or halogenated waste (if MeCN is the primary solvent; keep separate from Chloroform/DCM if possible to reduce disposal costs).[1]

Operational Workflow (Decision Tree)

DisposalWorkflow Start Waste Identification: 5'-O-DMTr-2'-OMeU-methyl phosphonamidite StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (in MeCN) StateCheck->Solution Dissolve Dissolve in Acetonitrile (Fume Hood) Solid->Dissolve Quench1 PRIMARY QUENCH: Add Methanol (1:1 ratio) Wait 30 mins Solution->Quench1 Dissolve->Quench1 Quench2 SECONDARY QUENCH: Add Water (10% vol) Wait 15 mins Quench1->Quench2 CheckPH Check pH (Neutralize if < 5) Quench2->CheckPH Binning Segregate into: Flammable Organic Solvent Waste CheckPH->Binning Label Label: D001, U003 (Flammable/Toxic) Binning->Label

Figure 1: Decision matrix for the safe quenching and disposal of reactive phosphonamidites.

Emergency Procedures (Spill Response)

In the event of a spill of the active reagent:

  • Evacuate & Ventilate: Acetonitrile vapors are toxic. Ensure high air exchange.

  • PPE: Use Butyl rubber gloves (best for MeCN) or double-glove with Nitrile.[1] Wear a respirator if outside a fume hood.

  • Containment: Do not use water directly on a concentrated powder spill (risk of rapid reaction).

  • Absorb: Cover with a dry absorbent (Vermiculite or chemically treated pads).[1]

  • Deactivate: Once absorbed, transfer to a pail and treat the solid waste with the Methanol/Water quench solution described above before sealing.

References

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). Retrieved from [Link]

  • University of Cambridge Safety Office. (2020). Disposal of Chemical Waste. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 5'-O-DMTr-2'-OMeU-methyl phosphonamidite

Operational Guide: Safe Handling of 5'-O-DMTr-2'-OMeU-methyl phosphonamidite As a Senior Application Scientist, my primary objective is to empower you to achieve your research goals efficiently and, most importantly, saf...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 5'-O-DMTr-2'-OMeU-methyl phosphonamidite

As a Senior Application Scientist, my primary objective is to empower you to achieve your research goals efficiently and, most importantly, safely. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 5'-O-DMTr-2'-OMeU-methyl phosphonamidite. Our philosophy is that a protocol is only robust if the science behind every step is understood. Here, we will dissect the "why" behind each recommendation, ensuring your handling procedures are not just followed, but are second nature.

This document is structured to provide immediate, essential safety information, operational plans, and disposal protocols, building a foundation of trust and making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment and Chemical Profile

5'-O-DMTr-2'-OMeU-methyl phosphonamidite is a specialized nucleoside building block critical for the synthesis of modified RNA oligonucleotides.[1][2] Its utility lies in the reactive trivalent phosphorus group, which, while essential for the coupling reaction in oligonucleotide synthesis, is also the primary source of its handling hazards.[3]

The core principle of phosphonamidite chemistry is the controlled, sequential addition of nucleotides to a growing chain.[4] This process relies on the phosphonamidite's high reactivity, which makes it exquisitely sensitive to moisture and oxidation.[5][6] Exposure to ambient air can lead to hydrolysis and oxidation, rendering the reagent useless and generating impurities that complicate purification.

To the best of our current knowledge, the specific toxicological properties of this substance have not been fully investigated.[7] Therefore, we must operate under the ALARP (As Low As Reasonably Practicable) principle, treating the compound as potentially hazardous upon contact, inhalation, or ingestion.

Hazard CategoryDescriptionRationale and Causality
Chemical Reactivity Highly sensitive to moisture and oxygen. Incompatible with strong oxidizing agents.[7]The trivalent phosphorus atom is readily attacked by nucleophiles like water (hydrolysis) and is easily oxidized to a pentavalent state. This reactivity is essential for synthesis but requires a strictly controlled inert atmosphere (Argon or Nitrogen).[5][8]
Health Hazards May cause eye, skin, and respiratory tract irritation.[7] Comprehensive toxicological data is unavailable.As a fine, crystalline solid, the powder can become airborne during handling, posing an inhalation risk. Direct contact may cause localized irritation. The lack of long-term exposure data necessitates minimizing all direct contact.[7][9]
Physical Form Crystalline solid.[1]Can exist as a fine powder, increasing the risk of aerosolization during weighing and transfer.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive step but an active risk mitigation strategy. Your choice of equipment must align with the specific task being performed. The following table outlines the minimum required PPE for handling 5'-O-DMTr-2'-OMeU-methyl phosphonamidite.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shields.Standard nitrile gloves.Buttoned lab coat.Not generally required.
Weighing & Aliquoting (in a controlled environment) Chemical splash goggles. A face shield is strongly recommended over goggles.[10]Double-layered nitrile gloves.Chemical-resistant, flame-retardant lab coat.[6]A NIOSH-approved N95 dust mask is recommended due to the potential for dust inhalation.[7]
Synthesizer Operation Chemical splash goggles.Standard nitrile gloves.Buttoned lab coat.Not required if performed in a well-ventilated area.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron over a lab coat.NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Causality Behind PPE Choices:
  • Eye & Face Protection: Chemical splash goggles are mandatory over standard safety glasses during active handling because they form a seal around the eyes, protecting against airborne powder and accidental splashes.[9][10] A face shield adds a critical layer of protection for the entire face.

  • Hand Protection: Double-gloving during weighing provides a safeguard. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Body Protection: A standard lab coat is sufficient for routine operations, but a chemical-resistant apron is crucial during spill cleanup to prevent soak-through of solvents or cleaning agents.[11]

  • Respiratory Protection: While local exhaust ventilation (like a fume hood) is the primary control, a dust mask is a necessary secondary precaution when weighing the fine powder to prevent inadvertent inhalation.[7]

Procedural Workflow for Safe Handling

A successful and safe synthesis begins long before the phosphonamidite is used. This workflow ensures that the reagent's integrity is maintained and your exposure is minimized at every stage.

G cluster_prep Preparation Phase cluster_handling Active Handling (Inert Atmosphere) cluster_cleanup Post-Handling Phase A 1. Verify Inert Gas Supply (Argon/Nitrogen) B 2. Equilibrate Reagent Bottle to Room Temperature (in Desiccator) A->B C 3. Transfer Bottle to Glovebox or Fume Hood B->C D 4. Carefully Weigh Solid into a Septum-Capped Vial C->D E 5. Dissolve in Anhydrous Acetonitrile via Syringe D->E F 6. Transfer Solution to Synthesizer Reagent Bottle E->F G 7. Securely Cap & Store Remainder (Refrigerated, Under Inert Gas) F->G H 8. Decontaminate & Dispose of Contaminated Materials G->H

Sources

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